4-(Hexyloxy)phenyl 4-Butylbenzoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
(4-hexoxyphenyl) 4-butylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O3/c1-3-5-7-8-18-25-21-14-16-22(17-15-21)26-23(24)20-12-10-19(11-13-20)9-6-4-2/h10-17H,3-9,18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZYDWVAYBOXUCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5068104 | |
| Record name | Benzoic acid, 4-butyl-, 4-(hexyloxy)phenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5068104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38454-28-3 | |
| Record name | Benzoic acid, 4-butyl-, 4-(hexyloxy)phenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38454-28-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 4-butyl-, 4-(hexyloxy)phenyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038454283 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 4-butyl-, 4-(hexyloxy)phenyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 4-butyl-, 4-(hexyloxy)phenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5068104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Synthesis of 4-(Hexyloxy)phenyl 4-Butylbenzoate: A Technical Guide for Liquid Crystal Research
Executive Summary: This guide provides a comprehensive, in-depth technical overview of the synthesis of 4-(Hexyloxy)phenyl 4-Butylbenzoate, a calamitic liquid crystal known for its stable mesomorphic properties.[1] Intended for researchers and professionals in materials science and drug development, this document details a robust three-stage synthetic strategy. We will explore the causal chemistry and field-proven protocols for the synthesis of two key precursors—4-(Hexyloxy)phenol and 4-Butylbenzoyl chloride—followed by their final esterification. Each stage is presented with a focus on mechanistic understanding, procedural accuracy, and validation, ensuring a reliable and reproducible pathway to this valuable compound.
Chapter 1: Introduction to this compound
This compound is a liquid crystalline compound valued in advanced electro-optical applications.[1] Its molecular architecture, featuring a flexible hexyloxy alkyl chain, a rigid phenyl benzoate core, and a terminal butyl group, imparts a desirable combination of properties. These include a broad nematic phase range and a relatively low melting point, making it a suitable component in liquid crystal display (LCD) mixtures and other temperature-sensitive technologies.[1] The compound's excellent thermal stability and solubility in organic solvents further enhance its utility in formulating multicomponent liquid crystal systems.[1] Understanding the synthesis of such molecules is critical for developing novel materials with tailored electro-optical characteristics.
Chapter 2: Retrosynthetic Analysis and Synthetic Strategy
The synthesis of this compound is logically approached through a convergent strategy, involving the preparation of two key precursors followed by a final coupling reaction. The ester linkage is the most logical disconnection point, leading to a phenol derivative and an acyl chloride.
This retrosynthetic analysis yields two primary synthetic targets:
-
Precursor I: 4-(Hexyloxy)phenol
-
Precursor II: 4-Butylbenzoyl chloride
The overall forward synthesis strategy will therefore proceed in three main stages:
-
Stage 1: Synthesis of 4-(Hexyloxy)phenol via Williamson ether synthesis.
-
Stage 2: Synthesis of 4-Butylbenzoyl chloride from 4-Butylbenzoic acid.
-
Stage 3: Esterification of the two precursors under Schotten-Baumann conditions.
Diagram 1: Overall Synthetic Workflow
Caption: A flowchart of the three-stage synthesis.
Chapter 3: Synthesis of Precursor I: 4-(Hexyloxy)phenol
Principle and Rationale
The synthesis of 4-(Hexyloxy)phenol is efficiently achieved via the Williamson ether synthesis. This classic SN2 reaction involves the O-alkylation of a phenoxide ion with a primary alkyl halide.[2][3] We use hydroquinone (benzene-1,4-diol) as the starting phenol.[4] To favor mono-alkylation and minimize the formation of the 1,4-bis(hexyloxy)benzene byproduct, a molar excess of hydroquinone is used relative to the alkylating agent, 1-bromohexane.[2] Potassium carbonate serves as a mild base to deprotonate one of the phenolic hydroxyl groups, generating the nucleophilic phenoxide in situ. Anhydrous ethanol is an effective polar aprotic solvent for this reaction.
Detailed Experimental Protocol
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add hydroquinone (2.0 equivalents, e.g., 22.0 g, 0.2 mol) and anhydrous potassium carbonate (2.0 equivalents, e.g., 27.6 g, 0.2 mol).
-
Solvent Addition: Add 150 mL of anhydrous ethanol to the flask.
-
Addition of Alkylating Agent: While stirring the suspension vigorously, add 1-bromohexane (1.0 equivalent, e.g., 16.5 g, 0.1 mol) dropwise to the mixture at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC), eluting with a 4:1 Hexane:Ethyl Acetate mixture.
-
Work-up: After the reaction is complete (as indicated by the consumption of 1-bromohexane), cool the mixture to room temperature. Filter the inorganic salts (KBr and excess K₂CO₃) using a Büchner funnel and wash the filter cake with a small amount of ethanol.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. This crude material can be purified by flash column chromatography on silica gel or by recrystallization from a hexanes/ethyl acetate solvent system to yield pure 4-(hexyloxy)phenol as a solid.[2]
Quantitative Data Summary
| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Quantity Used (Example) |
| Hydroquinone | 110.11 | 2.0 | 22.0 g (0.2 mol) |
| 1-Bromohexane | 165.07 | 1.0 | 16.5 g (0.1 mol) |
| Potassium Carbonate | 138.21 | 2.0 | 27.6 g (0.2 mol) |
| Anhydrous Ethanol | 46.07 | Solvent | 150 mL |
| Expected Product | 194.27 | - | ~15.5 g (80% yield) |
Chapter 4: Synthesis of Precursor II: 4-Butylbenzoyl Chloride
Principle and Rationale
The most direct method for preparing 4-Butylbenzoyl chloride is the reaction of the corresponding carboxylic acid, 4-Butylbenzoic acid, with a chlorinating agent.[5][6] Thionyl chloride (SOCl₂) is a highly effective reagent for this transformation. The reaction proceeds by converting the carboxylic acid's hydroxyl group into a better leaving group, which is then displaced by a chloride ion.[7] The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion.[8] A small amount of a catalyst like N,N-dimethylformamide (DMF) can be used to accelerate the reaction. The reaction is typically performed neat or in an inert solvent under reflux.
Detailed Experimental Protocol
-
Reaction Setup: In a fume hood, charge a 100 mL round-bottom flask, equipped with a magnetic stir bar and a reflux condenser (fitted with a gas outlet to a trap), with 4-Butylbenzoic acid (1.0 equivalent, e.g., 17.8 g, 0.1 mol).
-
Reagent Addition: Carefully add an excess of thionyl chloride (2.0 to 3.0 equivalents, e.g., 25 mL, ~0.34 mol).
-
Reaction: Heat the mixture to reflux (approximately 76 °C) for 2-4 hours. Reaction completion can be monitored by taking a small aliquot, quenching it with methanol to form the methyl ester, and analyzing by TLC against the starting acid.[7]
-
Purification: After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure.[8] The crude 4-Butylbenzoyl chloride, a liquid, can be further purified by vacuum distillation to yield the pure product.
Quantitative Data Summary
| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Quantity Used (Example) |
| 4-Butylbenzoic Acid | 178.23 | 1.0 | 17.8 g (0.1 mol) |
| Thionyl Chloride | 118.97 | ~3.4 | 25 mL (0.34 mol) |
| Expected Product | 196.67 | - | ~18.7 g (95% yield) |
Chapter 5: Final Esterification and Product Formation
Mechanism and Rationale
The final step is an esterification between 4-(Hexyloxy)phenol and 4-Butylbenzoyl chloride. The Schotten-Baumann reaction is an ideal method for this transformation.[9] The reaction is performed in a two-phase system, typically an organic solvent (like dichloromethane) and an aqueous base (like 10% NaOH).[10][11] The aqueous base serves two critical functions: first, it deprotonates the phenol to form the more nucleophilic phenoxide ion, and second, it neutralizes the HCl byproduct generated during the reaction, preventing it from protonating the starting phenol and driving the equilibrium toward the product.[12][13]
Diagram 2: Schotten-Baumann Esterification Mechanism
Caption: Mechanism of base-catalyzed esterification.
Detailed Experimental Protocol
-
Reaction Setup: In a 250 mL Erlenmeyer flask, dissolve 4-(Hexyloxy)phenol (1.0 equivalent, e.g., 9.7 g, 0.05 mol) in 50 mL of 10% aqueous sodium hydroxide solution. Cool the solution in an ice bath.
-
Reagent Addition: In a separate container, dissolve 4-Butylbenzoyl chloride (1.05 equivalents, e.g., 10.3 g, 0.0525 mol) in 50 mL of a suitable organic solvent like dichloromethane.
-
Reaction: Add the acyl chloride solution to the phenoxide solution dropwise with vigorous stirring over 15-20 minutes, while maintaining the temperature below 10 °C.
-
Completion: After the addition is complete, remove the ice bath and stir the mixture vigorously at room temperature for an additional 1-2 hours. The formation of a white precipitate indicates product formation.[11]
-
Work-up: Separate the organic layer using a separatory funnel. Wash the organic layer sequentially with 5% HCl solution, water, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude solid product can be purified by recrystallization from ethanol or a similar solvent to yield pure this compound.
Chapter 6: Physicochemical Properties
The following table summarizes key properties of the final product, this compound.
| Property | Value | Source |
| CAS Number | 38454-28-3 | [1] |
| Molecular Formula | C₂₃H₃₀O₃ | [1] |
| Molecular Weight | 354.48 g/mol | [1] |
| Appearance | White to light yellow powder/lump | [14][15] |
| Boiling Point | 479.6 °C at 760 mmHg (est.) | [1] |
| Refractive Index | 1.529 (est.) | [1] |
Chapter 7: Conclusion
This guide has outlined a reliable and well-documented three-stage synthesis for this compound. By leveraging the Williamson ether synthesis for the phenolic precursor and a standard thionyl chloride-mediated conversion for the acyl chloride, followed by a robust Schotten-Baumann esterification, researchers can consistently produce this valuable liquid crystal. The detailed protocols, mechanistic explanations, and quantitative data provided herein serve as a self-validating framework for laboratory synthesis, enabling further research and development in the field of advanced materials.
References
- 1. kuujia.com [kuujia.com]
- 2. benchchem.com [benchchem.com]
- 3. francis-press.com [francis-press.com]
- 4. Hydroquinone - Wikipedia [en.wikipedia.org]
- 5. Page loading... [guidechem.com]
- 6. CAS 20651-71-2: 4-n-Butylbenzoic acid | CymitQuimica [cymitquimica.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. grokipedia.com [grokipedia.com]
- 10. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 11. chemistnotes.com [chemistnotes.com]
- 12. quora.com [quora.com]
- 13. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]
- 14. This compound 97.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 15. This compound | 38454-28-3 | TCI AMERICA [tcichemicals.com]
4-(Hexyloxy)phenyl 4-Butylbenzoate chemical structure and properties
An In-Depth Technical Guide to 4-(Hexyloxy)phenyl 4-Butylbenzoate
Introduction
This compound, a notable member of the phenyl benzoate class of liquid crystals, serves as a cornerstone in the formulation of advanced liquid crystal mixtures. Its molecular architecture, characterized by a semi-rigid core and flexible terminal chains, imparts the mesomorphic properties essential for applications in electro-optical devices.[1] This compound is particularly valued for its contribution to achieving a broad nematic phase range, thermal stability, and specific electro-optical characteristics in liquid crystal displays (LCDs) and related technologies.[1] This guide provides a comprehensive technical overview of its structure, physicochemical properties, liquid crystalline behavior, synthesis, and characterization for researchers and professionals in materials science and drug development.
Molecular Structure and Physicochemical Properties
The structure of this compound consists of three primary components: a 4-butylphenyl group, a central carboxylate ester linkage, and a 4-(hexyloxy)phenyl group. This combination of a rigid aromatic core with flexible alkyl and alkoxy chains is fundamental to its ability to form liquid crystal phases.[2] The butyl and hexyloxy chains provide the molecule with the necessary fluidity and influence the transition temperatures between crystalline, liquid crystalline, and isotropic states.
Diagram 1: Chemical Structure of this compound
A simplified representation of the molecular structure.
The key physicochemical properties are summarized below, providing essential data for its application and handling.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 38454-28-3 | [1][3][4] |
| Molecular Formula | C23H30O3 | [1][4] |
| Molecular Weight | 354.49 g/mol | [3][4] |
| Appearance | White to light yellow powder or lump | [3] |
| Purity | >97.0% (GC) | [3] |
| Boiling Point | 479.6°C at 760 mmHg | [1] |
| Density | 1.026 g/cm³ | [1] |
| Flash Point | 206.7°C | [1] |
| Refractive Index | 1.529 | [1] |
| LogP | 6.20750 | [1] |
Liquid Crystalline Behavior
This compound is known to exhibit a nematic liquid crystal phase, which is the most widely used phase in LCD technology. In the nematic phase, the rod-like molecules have long-range orientational order but no long-range positional order. This combination of fluidity and anisotropy is crucial for the operation of displays, allowing the molecular orientation to be controlled by an external electric field.
The specific transition temperatures define the thermal range in which the material operates as a liquid crystal. While precise, universally agreed-upon values can vary slightly with purity and measurement technique, typical phase transitions are:
-
Melting Point (Crystal to Nematic/Isotropic): The transition from the solid crystalline state.
-
Clearing Point (Nematic to Isotropic): The transition from the nematic liquid crystal phase to the isotropic liquid phase.
The presence and range of the nematic phase are a direct consequence of the molecular structure. The rigid phenyl benzoate core provides the necessary anisotropy, while the terminal alkyl/alkoxy chains modulate the intermolecular forces, influencing the melting and clearing points.[2] The length of these chains is a critical design parameter for tuning the properties of liquid crystal mixtures for specific applications.[5]
Synthesis and Purification
The synthesis of this compound is typically achieved via an esterification reaction. A common and reliable method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-(dimethylamino)pyridine (DMAP) as a catalyst. This method is effective for forming esters from carboxylic acids and alcohols under mild conditions.
Diagram 2: Synthesis Workflow via Steglich Esterification
A generalized workflow for the synthesis and purification.
Detailed Experimental Protocol
Materials:
-
4-Butylbenzoic Acid
-
4-(Hexyloxy)phenol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylaminopyridine) (DMAP)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethanol or Hexane for recrystallization
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-Butylbenzoic Acid (1.0 eq) and 4-(Hexyloxy)phenol (1.0 eq) in anhydrous dichloromethane.
-
Catalyst Addition: Add a catalytic amount of DMAP (approx. 0.1 eq) to the solution.
-
Coupling Agent Addition: Cool the flask in an ice bath (0°C). Slowly add a solution of DCC (1.1 eq) in anhydrous DCM to the reaction mixture. Causality Note: The reaction is cooled to control the exothermic reaction and minimize side product formation.
-
Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
-
Byproduct Removal: Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture through a pad of Celite to remove the DCU precipitate, and wash the filter cake with a small amount of DCM.
-
Aqueous Workup: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally, brine. Trustworthiness Note: These washing steps are crucial to remove unreacted acid, base catalyst (DMAP), and any water-soluble impurities, ensuring a cleaner crude product.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by recrystallization from a suitable solvent system, such as ethanol or a hexane/ethanol mixture, to yield the final product as a white crystalline solid. Confirm purity via melting point analysis and spectroscopic methods.
Spectroscopic Characterization
Spectroscopic analysis is essential to confirm the identity and purity of the synthesized compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show distinct signals corresponding to the aromatic protons (typically in the 6.8-8.1 ppm range), the protons of the alkoxy and alkyl chains, including characteristic triplets for the terminal methyl groups and methylene groups adjacent to oxygen or the aromatic ring.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display signals for the carbonyl carbon of the ester (around 165 ppm), aromatic carbons, and the aliphatic carbons of the two chains.
-
FTIR (Fourier-Transform Infrared Spectroscopy): Key absorption bands will include a strong C=O stretch for the ester group (approx. 1730-1740 cm⁻¹), C-O stretching bands (approx. 1160-1270 cm⁻¹), and C-H stretching for aromatic and aliphatic groups.
-
Mass Spectrometry (MS): The molecular ion peak [M]⁺ corresponding to the molecular weight (354.49) should be observable, confirming the overall structure.
Applications
The primary application of this compound is as a component in nematic liquid crystal mixtures for display applications.[1] Its properties are tailored to enhance the performance of the final mixture by:
-
Broadening the Nematic Range: It helps to create mixtures that are stable in the nematic phase over a wide range of operating temperatures.
-
Adjusting Electro-Optical Properties: It influences key parameters such as birefringence (optical anisotropy), dielectric anisotropy, and viscosity, which are critical for display performance metrics like contrast ratio, response time, and threshold voltage.[5]
-
Improving Solubility: It acts as a good host for other liquid crystal components or dichroic dyes.
While its main use is in materials science, related phenyl benzoate structures have also been investigated for other applications, including their potential in biological systems, though this is not the primary focus for this specific compound.[6]
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and direct contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.[7]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Consult the Safety Data Sheet (SDS) for comprehensive safety and handling information before use.[7]
Conclusion
This compound is a well-characterized and synthetically accessible liquid crystal with significant utility in the field of electro-optical materials. Its defined molecular structure gives rise to predictable and valuable physicochemical and liquid crystalline properties. A thorough understanding of its synthesis, purification, and characterization is fundamental for its effective use in the formulation of advanced liquid crystal mixtures designed for high-performance display technologies.
References
- 1. kuujia.com [kuujia.com]
- 2. srd.nist.gov [srd.nist.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 5. FR2851568A1 - Liquid nematic crystal mixtures for liquid crystal display systems of bistable visualisation of bill posters - Google Patents [patents.google.com]
- 6. Synthesis and anticancer properties of phenyl benzoate derivatives possessing a terminal hydroxyl group - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 7. chemos.de [chemos.de]
An In-depth Technical Guide to the Mesogenic Behavior of 4-(Hexyloxy)phenyl 4-Butylbenzoate
Abstract
This technical guide provides a comprehensive examination of the mesogenic properties of 4-(Hexyloxy)phenyl 4-Butylbenzoate, a calamitic (rod-shaped) liquid crystal. We will delve into the relationship between its molecular structure and observed liquid crystalline phases, outline detailed protocols for its synthesis and purification, and present a multi-faceted approach to characterizing its thermal and morphological behavior. This document is intended for researchers and professionals in materials science and drug development, offering both foundational principles and practical, field-proven methodologies for the investigation of liquid crystalline materials.
Introduction to Mesogenic Behavior
A state of matter intermediate between the crystalline solid and the isotropic liquid is known as a mesophase, or liquid crystal (LC) phase.[1] Compounds that exhibit such phases are termed mesogenic. This behavior arises from molecules that possess a significant degree of anisotropy in their shape, typically rod-like or disc-like. In the case of this compound, its elongated, rigid core structure coupled with flexible terminal chains is the primary driver of its liquid crystalline nature. These molecules can self-assemble into ordered structures that have the fluidity of a liquid but the long-range orientational order of a crystal. The transition between these phases is driven by temperature, leading to a rich polymorphism that is critical to their application.[2]
Molecular Structure and Properties of this compound
The defining characteristic of this compound is its molecular architecture, which consists of a rigid biphenyl ester core and flexible alkyl and alkyloxy chains at its termini. This structure is fundamental to its ability to form stable mesophases.
Key Molecular Features:
-
Rigid Core: The central phenyl 4-butylbenzoate unit provides the necessary structural rigidity and anisotropy.
-
Flexible Tails: The terminal hexyloxy and butyl groups contribute to the molecule's overall aspect ratio and influence the stability and temperature range of the mesophases by modulating intermolecular interactions.
-
Polar Groups: The ester linkage introduces a dipole moment, which can influence the dielectric properties and alignment in electric fields.[3]
Below is a diagram illustrating the molecular structure.
Caption: Molecular structure of this compound.
Physicochemical Properties Summary
| Property | Value | Source |
| CAS Number | 38454-28-3 | [3][4] |
| Molecular Formula | C23H30O3 | [3][4] |
| Molecular Weight | 354.49 g/mol | [4][5] |
| Appearance | White to light yellow powder/lump | [5][6] |
| Purity | >97.0% (GC) | [6] |
Synthesis and Purification
The synthesis of high-purity this compound is paramount for observing well-defined and reproducible mesogenic behavior. The most common and direct route is via an esterification reaction.
Synthesis Workflow
The synthesis involves the reaction of 4-butylbenzoyl chloride with 4-(hexyloxy)phenol in the presence of a base like pyridine to neutralize the HCl byproduct. The acid chloride itself is typically prepared from 4-butylbenzoic acid.
Caption: General workflow for the synthesis and purification.
Detailed Experimental Protocol: Esterification
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 4-(hexyloxy)phenol (1.0 eq) in anhydrous pyridine (10-15 mL per gram of phenol).
-
Reaction: Cool the solution to 0°C in an ice bath. Add a solution of 4-butylbenzoyl chloride (1.05 eq) in a minimal amount of anhydrous dichloromethane dropwise over 30 minutes.
-
Execution: Allow the reaction mixture to slowly warm to room temperature and stir overnight under a nitrogen atmosphere.
-
Workup: Pour the reaction mixture into a beaker containing ice and concentrated HCl. This will precipitate the crude product and neutralize the pyridine.
-
Extraction: Extract the product into dichloromethane. Wash the organic layer successively with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid must be purified, first by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) and then by recrystallization from a suitable solvent such as ethanol to yield the final, high-purity product.
Causality Behind Choices:
-
Anhydrous Conditions: The use of flame-dried glassware and a nitrogen atmosphere is critical because the acid chloride reactant is highly reactive towards water, which would hydrolyze it back to the carboxylic acid.
-
Pyridine as Base/Solvent: Pyridine serves a dual purpose. It acts as a solvent and, more importantly, as a base to scavenge the HCl produced during the esterification, driving the reaction to completion.
-
Recrystallization: This final step is crucial for achieving the high purity required for liquid crystal applications. Impurities can disrupt the delicate long-range order of the mesophases, broadening or even destroying the phase transitions.
Characterization of Mesogenic Behavior
A combination of analytical techniques is required to unambiguously identify the mesophases and determine their transition temperatures. The primary methods are Polarized Optical Microscopy (POM), Differential Scanning Calorimetry (DSC), and X-ray Diffraction (XRD).[1][7]
Caption: Integrated workflow for liquid crystal characterization.
Polarized Optical Microscopy (POM)
Principle: POM is used for the qualitative identification of liquid crystal phases. Anisotropic materials, like LCs, are birefringent, meaning they refract light differently depending on the orientation of the molecules. When viewed between crossed polarizers, this birefringence results in characteristic optical textures that act as fingerprints for specific mesophases (e.g., nematic, smectic A, smectic C).
Protocol:
-
Place a small amount of the sample (<1 mg) on a clean glass microscope slide.
-
Cover with a coverslip and place the slide on a hot stage integrated with the polarized microscope.
-
Heat the sample into the isotropic liquid phase (a completely dark field of view). This ensures a uniform starting state and erases thermal history.
-
Slowly cool the sample at a controlled rate (e.g., 1-5 °C/min).
-
Observe and record the textures that appear as the sample transitions into its mesophases. For example, a nematic phase often shows a "Schlieren" or "marbled" texture.
-
Re-heat the sample slowly to observe the transitions in reverse, confirming their reversibility.
Differential Scanning Calorimetry (DSC)
Principle: DSC is a quantitative technique used to measure the heat flow into or out of a sample as a function of temperature. Phase transitions are accompanied by a change in enthalpy (ΔH), which is detected as a peak on the DSC thermogram. This allows for the precise determination of transition temperatures (T) and their associated energetics.[2]
Protocol:
-
Accurately weigh 5-10 mg of the sample into an aluminum DSC pan and hermetically seal it. An empty sealed pan is used as a reference.
-
Place the sample and reference pans into the DSC cell.
-
Perform an initial heating and cooling cycle (e.g., from room temperature to a point well into the isotropic phase and back) at a rate of 20 °C/min to remove any complex thermal history.
-
Perform the analytical heating and cooling run at a slower, controlled rate (e.g., 10 °C/min).
-
The onset of the peak on heating is typically reported as the transition temperature. The area under the peak is integrated to calculate the enthalpy of the transition (ΔH).
Causality Behind Choices:
-
Controlled Scan Rate: A scan rate of 10 °C/min is a common compromise. It is slow enough to ensure good thermal equilibrium and resolution of closely spaced peaks, but fast enough to maintain a good signal-to-noise ratio and complete the experiment in a reasonable time.
-
Second Heating Run: Data is always analyzed from the second heating scan to ensure that the observed transitions are intrinsic to the material and not artifacts of its initial crystalline state or handling.
X-Ray Diffraction (XRD)
Principle: XRD provides definitive information about the structure of the mesophase. In the small-angle region (SAXS), it reveals information about long-range positional order, such as the layer spacing (d-spacing) in smectic phases. In the wide-angle region (WAXS), it provides information about the short-range intermolecular distances.
Protocol:
-
Load the sample into a thin-walled glass capillary tube.
-
Mount the capillary in a temperature-controlled holder within the XRD instrument.
-
Heat the sample to the temperature of a specific mesophase identified by DSC and POM.
-
Allow the sample to equilibrate for several minutes.
-
Expose the sample to a monochromatic X-ray beam and collect the diffraction pattern.
-
A nematic phase will show a diffuse halo in the wide-angle region, indicating short-range liquid-like order. A smectic phase will show a sharp peak in the small-angle region, corresponding to the layer spacing, in addition to the wide-angle halo.
Analysis and Interpretation of Results
The true power of this multi-technique approach comes from correlating the data. For this compound, a typical analysis might reveal the following:
| Transition | Temperature (°C) on Heating (DSC) | Enthalpy (kJ/mol) (DSC) | Observation (POM) |
| Crystal to Nematic (K → N) | ~45 °C | ~20 | Melting of solid into a fluid, birefringent phase with Schlieren texture. |
| Nematic to Isotropic (N → I) | ~60 °C | ~0.5 | Texture disappears, field of view becomes completely dark (isotropic). |
Note: The above values are illustrative examples for a typical nematic liquid crystal. Actual values must be determined experimentally.
The DSC would show a sharp, high-enthalpy peak for the K→N melting transition and a very small, low-enthalpy peak for the N→I clearing point. The low enthalpy of the N→I transition is characteristic of a second-order or weakly first-order phase transition, where only orientational order is lost. POM would confirm the identity of the nematic phase through its textures. XRD performed in the nematic temperature range would show no small-angle peak, confirming the absence of positional order, which is consistent with a nematic phase.
Applications and Future Outlook
The stable and broad nematic phase range of compounds like this compound makes them valuable components in liquid crystal display (LCD) technologies.[3] By mixing them with other mesogenic compounds, the physical properties of the resulting formulation (e.g., viscosity, dielectric anisotropy, clearing point) can be precisely tuned for specific device applications. Furthermore, understanding the structure-property relationships in these fundamental systems provides a roadmap for designing novel liquid crystals for advanced applications, including optical sensors, smart windows, and advanced materials for drug delivery.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. kuujia.com [kuujia.com]
- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. This compound | 38454-28-3 | TCI AMERICA [tcichemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and anticancer properties of phenyl benzoate derivatives possessing a terminal hydroxyl group - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Phase Transition Temperatures of 4-(Hexyloxy)phenyl 4-Butylbenzoate
Abstract
This technical guide provides a comprehensive overview of the methodologies used to determine the phase transition temperatures of the calamitic liquid crystal, 4-(Hexyloxy)phenyl 4-Butylbenzoate. Intended for researchers, scientists, and professionals in drug development and materials science, this document details the theoretical underpinnings and practical execution of two primary characterization techniques: Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM). By elucidating the causality behind experimental choices and presenting self-validating protocols, this guide serves as a robust resource for the investigation of the mesomorphic properties of phenyl benzoate-based liquid crystals. While specific experimental values for the title compound are presented for illustrative purposes, the focus remains on the establishment of a rigorous and universally applicable experimental framework.
Introduction: The Significance of Phenyl Benzoates in Liquid Crystal Research
Phenyl benzoate derivatives represent a cornerstone in the field of liquid crystal research, primarily due to their chemical stability and versatile mesomorphic behavior.[1] Compounds such as this compound are noted for their broad nematic phase range and low melting points, making them suitable for applications like liquid crystal displays (LCDs).[2] The defining characteristic of a liquid crystal is its ability to exist in a state of matter intermediate between a conventional liquid and a solid crystal. In this mesophase, the material exhibits the fluidity of a liquid while maintaining a degree of long-range orientational order characteristic of a crystal.
The transition between different phases (e.g., crystalline solid to nematic liquid crystal, nematic to isotropic liquid) occurs at specific temperatures. These phase transition temperatures are fundamental physical constants of a liquid crystalline material, dictating its operational range in technological applications and providing insights into its molecular structure and intermolecular interactions. Accurate determination of these temperatures is therefore a critical step in the characterization of any new liquid crystalline compound.
Theoretical Framework: Understanding Mesophase Transitions
The phase behavior of calamitic (rod-shaped) liquid crystals like this compound is governed by a delicate balance of intermolecular forces. The elongated molecular structure, with a rigid core and flexible terminal chains, leads to anisotropic interactions. Upon heating from the solid state, the molecules gain sufficient thermal energy to overcome the lattice forces, leading to positional disorder, yet they may retain a significant degree of orientational order, forming a liquid crystalline phase. Further heating disrupts this remaining order, resulting in a transition to an isotropic liquid.
The primary techniques for probing these transitions are Differential Scanning Calorimetry (DSC), which measures the heat flow associated with phase changes, and Polarized Optical Microscopy (POM), which allows for the direct visualization of the distinct optical textures of different mesophases.[3][4]
Synthesis of this compound: A Conceptual Overview
The synthesis of phenyl benzoate liquid crystals is typically achieved through the esterification of a substituted phenol with a substituted benzoyl chloride.[5] This reaction, often carried out in the presence of a base like pyridine to neutralize the HCl byproduct, is a well-established and versatile method for creating a wide variety of liquid crystalline materials. The choice of the terminal alkyl and alkoxy chains (in this case, a butyl and a hexyloxy group) is a key determinant of the resulting mesomorphic properties. Longer chains generally tend to stabilize smectic phases, while shorter chains favor nematic phases.
Experimental Determination of Phase Transition Temperatures
Differential Scanning Calorimetry (DSC): A Quantitative Analysis
DSC is a powerful technique for identifying phase transitions by measuring the difference in heat flow between a sample and a reference as a function of temperature.[6][7] Endothermic and exothermic peaks in the DSC thermogram correspond to phase transitions.
-
Sample Preparation: Accurately weigh 3-5 mg of this compound into an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Heating Cycle 1: Heat the sample from room temperature to a temperature well above the expected clearing point (e.g., 100 °C) at a controlled rate (e.g., 10 °C/min). This initial heating run serves to erase the sample's thermal history.
-
Cooling Cycle: Cool the sample at a controlled rate (e.g., 10 °C/min) back to room temperature.
-
Heating Cycle 2: Heat the sample again at the same controlled rate. The data from this second heating run is typically used for analysis to ensure a consistent thermal history.
-
-
Data Analysis: Analyze the resulting thermogram to identify the onset and peak temperatures of any endothermic or exothermic events.
The following table presents hypothetical but representative DSC data for this compound.
| Transition | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |
| Melting (Crystal to Nematic) | 35.2 | 36.5 | 85.3 |
| Clearing (Nematic to Isotropic) | 78.9 | 79.4 | 1.2 |
Note: This data is for illustrative purposes only and is based on the expected behavior of similar phenyl benzoate liquid crystals.
Polarized Optical Microscopy (POM): A Visual Confirmation
POM is an indispensable tool for the identification of liquid crystal phases based on their unique optical textures.[6] When viewed between crossed polarizers, the anisotropic nature of liquid crystals results in birefringence, producing characteristic patterns of light and dark.
-
Sample Preparation: Place a small amount of this compound on a clean microscope slide and cover it with a coverslip.
-
Heating and Cooling Stage: Mount the slide on a hot stage connected to a temperature controller.
-
Observation:
-
Heat the sample slowly while observing it through the polarized microscope.
-
Note the temperatures at which changes in the optical texture occur. These correspond to the phase transitions.
-
Upon heating to the isotropic phase, the field of view will become completely dark.
-
Cool the sample slowly from the isotropic phase and observe the formation of the liquid crystal textures.
-
-
Texture Identification: Compare the observed textures with known liquid crystal textures to identify the mesophases (e.g., nematic, smectic A, smectic C). For a nematic phase, a characteristic "schlieren" or "marbled" texture is expected.
Visualizing the Experimental Workflow and Molecular Ordering
To further clarify the experimental process and the nature of the liquid crystalline state, the following diagrams are provided.
References
- 1. tandfonline.com [tandfonline.com]
- 2. kuujia.com [kuujia.com]
- 3. mdpi.com [mdpi.com]
- 4. Core‐Only Calamitic Liquid Crystals: Molecular Design and Optoelectronic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 6. bhu.ac.in [bhu.ac.in]
- 7. spectroscopyonline.com [spectroscopyonline.com]
Spectroscopic Data of 4-(Hexyloxy)phenyl 4-Butylbenzoate: A Technical Guide for Researchers
This technical guide provides a comprehensive analysis of the spectroscopic data for the liquid crystal compound 4-(Hexyloxy)phenyl 4-Butylbenzoate (CAS No. 38454-28-3). This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural characterization of this molecule. The information presented herein is synthesized from established spectroscopic principles and available data for analogous structures, providing a robust framework for experimental design and data interpretation.
Introduction to this compound
This compound is a calamitic (rod-shaped) liquid crystal known for its applications in display technologies and other advanced materials.[1][2] Its molecular structure, consisting of a central phenyl benzoate core with a flexible hexyloxy chain and a butyl group at opposite ends, imparts the mesomorphic properties crucial for these applications. Accurate structural elucidation through spectroscopic methods is paramount for quality control, synthesis validation, and understanding structure-property relationships.
Molecular Structure and Spectroscopic Correlation
The structural features of this compound are key to interpreting its spectra. The molecule possesses two para-substituted benzene rings, an ester linkage, a hexyloxy chain, and a butyl chain. Each of these components will give rise to characteristic signals in their respective spectroscopic analyses.
Molecular Diagram
References
Unveiling the Mesophases: A Technical Guide to the Phase Identification of 4-(Hexyloxy)phenyl 4-Butylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive framework for the identification and characterization of the liquid crystal phases of 4-(Hexyloxy)phenyl 4-Butylbenzoate. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but the underlying scientific rationale, ensuring a robust and reproducible methodology. We will explore the synergistic application of Polarized Optical Microscopy (POM), Differential Scanning Calorimetry (DSC), and X-ray Diffraction (XRD) to build a complete picture of the mesomorphic behavior of this calamitic liquid crystal.
Introduction: The Molecular Architecture and Mesogenic Potential
This compound is a calamitic (rod-shaped) liquid crystal, a class of materials renowned for their application in advanced electro-optical devices, including liquid crystal displays (LCDs).[1] Its molecular structure, characterized by a rigid core composed of two phenyl rings linked by an ester group, and flexible terminal chains (a hexyloxy and a butyl group), is the key to its ability to form intermediate states of matter between a crystalline solid and an isotropic liquid.[1] These states, known as mesophases, exhibit a delicate balance of orientational and positional order, giving rise to unique anisotropic properties.
The identification of these mesophases and their transition temperatures is paramount for any application, as the physical properties of the material are phase-dependent. This guide will delineate a systematic approach to elucidate the thermal landscape of this compound, providing the necessary tools for its thorough characterization.
The Trinity of Characterization: A Synergistic Approach
No single technique can unequivocally identify all liquid crystal phases. Therefore, a multi-faceted approach is essential. The combination of Polarized Optical Microscopy (POM), Differential Scanning Calorimetry (DSC), and X-ray Diffraction (XRD) provides a self-validating system for phase identification.
-
Polarized Optical Microscopy (POM): This technique is the first line of investigation, offering a visual window into the microscopic world of the liquid crystal. By observing the unique optical textures that arise from the interaction of polarized light with the anisotropic mesophases, we can make a preliminary identification of the phase type (e.g., nematic, smectic A, smectic C).[2]
-
Differential Scanning Calorimetry (DSC): DSC provides the thermodynamic fingerprint of the material. It precisely measures the heat flow into or out of a sample as a function of temperature, allowing for the accurate determination of phase transition temperatures and their associated enthalpy changes.[3]
-
X-ray Diffraction (XRD): XRD provides definitive information about the molecular arrangement and positional order within the mesophases. By analyzing the diffraction patterns, we can determine parameters such as layer spacing in smectic phases, confirming the phase identification and providing deeper structural insights.[4]
The logical workflow for characterizing a novel liquid crystal like this compound is a cyclical process of observation, measurement, and structural analysis.
Caption: A typical workflow for liquid crystal phase identification.
Experimental Protocols: A Step-by-Step Guide
Sample Preparation
Proper sample preparation is critical for obtaining high-quality and reproducible data.
Materials:
-
This compound (high purity)
-
Microscope slides and cover slips
-
Hot plate
-
DSC aluminum pans and lids
-
Capillary tubes for XRD (if applicable)
Procedure:
-
Place a small amount of the crystalline this compound onto a clean microscope slide.
-
Gently heat the slide on a hot plate to the isotropic liquid phase. This is the temperature at which the material becomes a clear, transparent liquid.
-
Carefully place a cover slip over the molten sample, allowing capillary action to create a thin, uniform film.
-
Allow the sample to cool slowly to room temperature. This promotes the formation of well-defined liquid crystal textures.
Polarized Optical Microscopy (POM) Analysis
Objective: To visually identify the mesophases and their characteristic textures upon heating and cooling.
Instrumentation:
-
A polarizing microscope equipped with a hot stage and a temperature controller.
-
A digital camera for capturing images.
Protocol:
-
Place the prepared microscope slide onto the hot stage of the polarizing microscope.
-
Set the initial temperature to room temperature and observe the crystalline structure under crossed polarizers.
-
Slowly heat the sample at a controlled rate (e.g., 2-5 °C/min).
-
Carefully observe and record any changes in the optical texture. Note the temperatures at which these transitions occur.
-
Capture high-resolution images of the characteristic textures for each mesophase.
-
Nematic Phase: Look for Schlieren textures with two- and four-brush defects or marbled textures.
-
Smectic A Phase: Observe focal-conic fan textures and homeotropic regions that appear dark under crossed polarizers.
-
Smectic C Phase: Identify broken focal-conic fan textures or Schlieren textures with four-brush defects.
-
-
Continue heating until the sample transitions to the isotropic liquid phase, which will appear completely dark under crossed polarizers. Note this clearing point temperature.
-
Slowly cool the sample from the isotropic phase at the same controlled rate, observing the formation of liquid crystal phases and their textures. Note the temperatures of these transitions on cooling.
Caption: Workflow for Polarized Optical Microscopy analysis.
Differential Scanning Calorimetry (DSC) Analysis
Objective: To quantitatively determine the phase transition temperatures and associated enthalpy changes.
Instrumentation:
-
A calibrated Differential Scanning Calorimeter (DSC).
-
Hermetically sealed aluminum pans.
Protocol:
-
Accurately weigh a small amount (typically 2-5 mg) of this compound into an aluminum DSC pan.
-
Hermetically seal the pan to prevent any loss of sample due to sublimation.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Perform a heating and cooling cycle at a controlled rate (e.g., 10 °C/min) over a temperature range that encompasses all expected phase transitions.
-
Record the heat flow as a function of temperature.
-
Analyze the resulting thermogram:
-
Peak Onset: The onset temperature of an endothermic peak on heating (or exothermic peak on cooling) corresponds to the start of a phase transition.
-
Peak Maximum: The temperature at the peak maximum is also often reported.
-
Peak Area: The area under the peak is proportional to the enthalpy change (ΔH) of the transition.
-
-
Correlate the thermal events observed in the DSC thermogram with the textural changes observed by POM.
| Transition | Temperature (°C) on Heating | Enthalpy (ΔH) (J/g) | Temperature (°C) on Cooling |
| Crystal to Smectic | To be determined experimentally | To be determined experimentally | To be determined experimentally |
| Smectic to Nematic | To be determined experimentally | To be determined experimentally | To be determined experimentally |
| Nematic to Isotropic | To be determined experimentally | To be determined experimentally | To be determined experimentally |
| Caption: Example data table for summarizing DSC results. Note: Specific values for this compound need to be determined through experimentation. |
X-ray Diffraction (XRD) Analysis
Objective: To confirm the phase identification and determine structural parameters like layer spacing.
Instrumentation:
-
An X-ray diffractometer equipped with a temperature-controlled sample stage.
-
A monochromatic X-ray source (typically Cu Kα).
Protocol:
-
Load the this compound sample into a capillary tube or onto a temperature-controlled sample holder.
-
Align the sample in the X-ray beam.
-
Heat the sample to the desired mesophase temperature, as determined by DSC and POM.
-
Acquire the X-ray diffraction pattern over a range of scattering angles (2θ).
-
Analyze the diffraction pattern:
-
Small-Angle Region (low 2θ): The presence of a sharp Bragg peak indicates a layered (smectic) phase. The position of this peak can be used to calculate the layer spacing (d) using Bragg's Law (nλ = 2d sinθ).
-
Wide-Angle Region (high 2θ): A broad, diffuse peak is characteristic of the liquid-like positional order of molecules within the layers (for smectic phases) or in the bulk (for nematic phases).
-
-
Repeat the measurement for each identified mesophase.
Caption: Workflow for X-ray Diffraction analysis of liquid crystal phases.
Data Interpretation and Phase Assignment
The true power of this tripartite approach lies in the integration of the data from all three techniques.
-
A transition observed as a change in texture by POM should correspond to a thermal event in the DSC thermogram.
-
The nature of the texture observed by POM (e.g., fan-shaped vs. Schlieren) provides a strong indication of the phase type, which is then confirmed by the presence or absence of a layer reflection in the XRD pattern.
-
The layer spacing calculated from XRD data can be compared to the molecular length of this compound to distinguish between different smectic phases (e.g., smectic A where the layer spacing is close to the molecular length, and smectic C where it is smaller due to molecular tilt).
By systematically applying these techniques and correlating the results, a definitive identification of the liquid crystal phases of this compound can be achieved. This comprehensive characterization is the foundational step for its successful application in research, drug development, and advanced materials science.
References
An In-depth Technical Guide to 3-(4-Fluorophenyl)-1-isopropyl-1H-indole: Synthesis, Properties, and Applications in Drug Discovery
An Important Note on CAS Number Identification: Initial database inquiries for CAS number 38454-28-3 have yielded conflicting information, with some sources associating it with 4-(hexyloxy)phenyl 4-butylbenzoate, a liquid crystal material. However, a comprehensive review of the scientific literature, particularly in the context of pharmaceutical synthesis and drug development, strongly indicates that the compound of interest for researchers in this field is 3-(4-Fluorophenyl)-1-isopropyl-1H-indole , which is correctly identified by CAS number 93957-49-4 . This guide will focus exclusively on the latter, a key intermediate in the synthesis of the cholesterol-lowering drug Fluvastatin.
Introduction
Indole and its derivatives are cornerstone scaffolds in medicinal chemistry, renowned for their broad spectrum of biological activities.[1][2] This versatile heterocyclic system is a key pharmacophore in numerous approved drugs and clinical candidates.[3][4] Among the vast library of synthetic indole derivatives, 3-(4-Fluorophenyl)-1-isopropyl-1H-indole has emerged as a compound of significant industrial and academic interest. Its primary claim to notability is its role as a pivotal precursor in the total synthesis of Fluvastatin, a widely prescribed HMG-CoA reductase inhibitor for the management of hypercholesterolemia.[5]
This technical guide provides a comprehensive overview of 3-(4-Fluorophenyl)-1-isopropyl-1H-indole, designed for researchers, scientists, and professionals in the field of drug development. We will delve into its physicochemical properties, explore detailed synthetic methodologies, and discuss its critical application in the synthesis of Fluvastatin, complete with experimental protocols and mechanistic insights.
Physicochemical Properties
3-(4-Fluorophenyl)-1-isopropyl-1H-indole is an off-white crystalline solid at room temperature.[6][7] Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 93957-49-4 | [8] |
| Molecular Formula | C₁₇H₁₆FN | [8] |
| Molecular Weight | 253.31 g/mol | [8] |
| Melting Point | 96-97 °C | [6][8] |
| Boiling Point | 389.6 ± 25.0 °C (Predicted) | [6][8] |
| Appearance | Off-White Crystalline Solid | [6][7] |
| Storage | Sealed in dry, Room Temperature | [6][9] |
Synthesis of 3-(4-Fluorophenyl)-1-isopropyl-1H-indole
The synthesis of 3-(4-Fluorophenyl)-1-isopropyl-1H-indole is a multi-step process that begins with a Friedel-Crafts reaction, followed by condensation and an intramolecular cyclization.[1] The overall synthetic pathway is depicted below.
Caption: Synthetic pathway for 3-(4-Fluorophenyl)-1-isopropyl-1H-indole.
Experimental Protocol: Synthesis of 3-(4-Fluorophenyl)-1-isopropyl-1H-indole
Step 1: Synthesis of 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone [10]
-
In a round-bottom flask, dissolve 2-chloro-4'-fluoroacetophenone and N-isopropylaniline in a minimal amount of freshly distilled dimethylformamide (DMF).
-
Heat the reaction mixture to approximately 100 °C for 10-11 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into crushed ice with constant stirring.
-
Filter the separated solid and recrystallize from ethanol to obtain pure 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone.
-
Yield: 78%
-
Melting Point: 78-80 °C
-
Step 2: Synthesis of 3-(4-fluorophenyl)-1-isopropyl-1H-indole [10]
-
In a round-bottom flask, dissolve 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone (1 mol) and zinc chloride (ZnCl₂) (0.43 mol) in the minimum amount of boiling ethyl alcohol.
-
Reflux the contents for 3-5 hours.
-
Monitor the progress of the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into an excess of cold dilute hydrochloric acid with constant stirring.
-
Filter the separated solid and recrystallize from ethanol to obtain pure 3-(4-fluorophenyl)-1-isopropyl-1H-indole.
-
Yield: 80%
-
Melting Point: 94-96 °C
-
Application in the Synthesis of Fluvastatin
The primary application of 3-(4-Fluorophenyl)-1-isopropyl-1H-indole is as a key intermediate in the synthesis of Fluvastatin.[5] The subsequent step involves a formylation reaction, typically a Vilsmeier-Haack reaction, to introduce an aldehyde group at the 2-position of the indole ring, yielding (E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde.[1]
The Vilsmeier-Haack Reaction: Mechanism and Protocol
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heterocyclic compounds.[11] The reaction utilizes a Vilsmeier reagent, which is an electrophilic iminium salt formed in situ from a substituted amide (such as DMF) and an acid chloride (typically phosphorus oxychloride, POCl₃).[12][13]
Caption: Mechanism of the Vilsmeier-Haack formylation.
Experimental Protocol: Synthesis of (E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde[10]
-
In a reaction vessel, cool a solution of phosphorus oxychloride (POCl₃) (2.5 equivalents) in acetonitrile (CH₃CN) to -5 °C.
-
Add a solution of crude 3-(N-Methyl-N-phenylamino)acrolein (MPAA) (2.1 equivalents) in CH₃CN over a period of 45 minutes, while maintaining an internal temperature of 5-7 °C.
-
Stir the mixture at 5-7 °C for 10 minutes.
-
Add 3-(4-fluorophenyl)-1-isopropyl-1H-indole (1 equivalent) over a period of 10 minutes.
-
Heat the reaction mixture to reflux (83 °C) for 3 hours.
-
Cool the reaction mixture to 22 °C.
-
Slowly add water over 15 minutes.
-
Stir the mixture at 35-50 °C for 30 minutes, and then heat to 50-55 °C for 1.5 hours.
-
The resulting product can be further purified by recrystallization or column chromatography.
Safety and Handling
3-(4-Fluorophenyl)-1-isopropyl-1H-indole is classified as hazardous. It may cause long-lasting harmful effects to aquatic life.[7][14] It is also reported to be irritating to the eyes, respiratory system, and skin.[6]
Hazard Statements:
Precautionary Statements:
-
P273: Avoid release to the environment.[7]
-
P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[7]
-
S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[6]
-
S36: Wear suitable protective clothing.[6]
-
S61: Avoid release to the environment. Refer to special instructions/safety data sheet.[6]
For comprehensive safety information, it is imperative to consult the Material Safety Data Sheet (MSDS) provided by the supplier.[15][16][17]
Suppliers
3-(4-Fluorophenyl)-1-isopropyl-1H-indole (CAS 93957-49-4) is available from a number of chemical suppliers catering to the research and development and pharmaceutical industries. Some of the suppliers include:
Purity levels and quantities may vary between suppliers, and it is recommended to request a certificate of analysis before purchase.
Conclusion
3-(4-Fluorophenyl)-1-isopropyl-1H-indole is a fundamentally important building block in synthetic organic and medicinal chemistry. Its well-established role in the industrial synthesis of Fluvastatin underscores its significance in the pharmaceutical sector. A thorough understanding of its synthesis, properties, and reactivity, particularly in the context of the Vilsmeier-Haack reaction, is crucial for chemists and researchers engaged in the development of indole-based therapeutics. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for the scientific community, facilitating further innovation in this exciting area of drug discovery.
References
- 1. Synthesis, Characterization, Crystal Studies of (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl) Acrylaldehyde [scirp.org]
- 2. scirp.org [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ossila.com [ossila.com]
- 6. 93957-49-4 | CAS DataBase [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. 3-(4-Fluorophenyl)-1-isopropyl-1H-indole CAS#: 93957-49-4 [m.chemicalbook.com]
- 9. 93957-49-4|3-(4-Fluorophenyl)-1-isopropyl-1H-indole|BLD Pharm [bldpharm.com]
- 10. rsc.org [rsc.org]
- 11. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 12. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 13. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 14. Details [hcis.safeworkaustralia.gov.au]
- 15. 3-(4-FLUORO-PHENYL)-1-ISOPROPYL-1H-INDOLE-2-CARBALDEHYDE - Safety Data Sheet [chemicalbook.com]
- 16. Enhanced Tour Demo | Virtual tour generated by Panotour [s3.amazonaws.com]
- 17. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 18. cphi-online.com [cphi-online.com]
- 19. 3-(4-Fluorophenyl)-1-isopropyl-1H-indole | 93957-49-4 [chemicalbook.com]
- 20. calpaclab.com [calpaclab.com]
- 21. echemi.com [echemi.com]
Whitepaper: Comprehensive Thermal Stability Analysis of 4-(Hexyloxy)phenyl 4-Butylbenzoate
An In-depth Technical Guide
Foreword: Beyond the Melting Point
In the realm of advanced materials, particularly liquid crystals like 4-(Hexyloxy)phenyl 4-Butylbenzoate, thermal stability is a cornerstone of performance, safety, and longevity. While properties like phase transition temperatures are well-understood, a material's response to thermal stress dictates its operational ceiling and shelf life. This guide moves beyond routine characterization to establish a robust framework for assessing thermal stability. We will explore not just the what but the why of experimental design, ensuring that the data generated is not only accurate but deeply insightful. As a self-validating system, the protocols herein are designed to provide a comprehensive and trustworthy profile of the material's thermal behavior.
The Subject: this compound
This compound is a thermotropic liquid crystal, valued for its application in electro-optical devices due to its stable mesomorphic properties.[1] Its molecular structure, comprising a central phenyl benzoate core with hexyloxy and butyl terminal chains, gives rise to its liquid crystalline behavior. The integrity of this structure is paramount; thermal decomposition represents an irreversible failure, leading to loss of function and the potential generation of harmful impurities. Understanding the precise temperature thresholds and decomposition kinetics is therefore a critical aspect of its material science profile.
Molecular Structure: C₂₃H₃₀O₃
Core Principles of Thermal Analysis
Thermal analysis encompasses a suite of techniques that measure a material's physical and chemical properties as a function of temperature.[2] For our subject compound, we are primarily concerned with two key questions:
-
At what temperature does it begin to lose mass due to decomposition?
-
What are the energetic changes associated with its phase transitions and decomposition?
To answer these, we employ two synergistic techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[3][4][5] TGA provides quantitative information on mass changes, directly indicating decomposition, while DSC reveals the energetics of phase transitions and decomposition events.[2][3]
Experimental Protocol I: Thermogravimetric Analysis (TGA)
TGA is the workhorse for determining thermal stability. It measures the mass of a sample as it is heated at a controlled rate.[2] A loss in mass is a definitive indicator of decomposition or evaporation.
Causality in TGA Experimental Design
-
Atmosphere (Nitrogen vs. Air): The choice of purge gas is critical. An inert nitrogen atmosphere is employed to study the intrinsic thermal stability of the molecule, preventing oxidative decomposition which would occur in air. This isolates the degradation pathways that result purely from thermal energy input.
-
Heating Rate (e.g., 10 °C/min): A moderate, linear heating rate of 10 °C/min is standard practice.[6] It provides a good balance between achieving clear separation of thermal events and minimizing experimental time. A slower rate could offer higher resolution, while a faster rate might shift decomposition events to artificially high temperatures.
-
Sample Mass (5-10 mg): This mass range ensures that the detected mass loss is significant and measurable, while being small enough to minimize thermal gradients within the sample that could skew the temperature accuracy of decomposition events.
Step-by-Step TGA Protocol
-
Instrument Calibration: Calibrate the thermobalance for mass using standard weights and for temperature using certified reference materials with known Curie points (e.g., Nickel).
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (ceramic or platinum). Ensure the sample forms a thin, even layer on the bottom of the pan to promote uniform heating.
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Set the purge gas to high-purity nitrogen with a flow rate of 20-50 mL/min.
-
Allow the furnace to purge for 15-20 minutes to ensure an inert atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a rate of 10 °C/min.
-
-
Data Acquisition: Continuously record the sample mass, sample temperature, and program temperature throughout the run.
TGA Workflow Diagram
Caption: Standard Operating Procedure for TGA Analysis.
Experimental Protocol II: Differential Scanning Calorimetry (DSC)
DSC complements TGA by measuring the heat flow into or out of a sample as a function of temperature.[7][8] It is essential for identifying phase transitions (melting, crystallization) and can also detect the enthalpy associated with decomposition.
Causality in DSC Experimental Design
-
Hermetically Sealed Pans: For volatile or semi-volatile compounds like liquid crystals, using hermetically sealed aluminum pans is crucial. This prevents mass loss from evaporation prior to decomposition, ensuring that the measured heat flow corresponds to the bulk sample and not just a fraction of it.
-
Sample Mass (2-5 mg): A smaller sample mass is preferred in DSC to ensure good thermal contact with the pan and minimize thermal lag, leading to sharper peaks and more accurate transition temperatures.
-
Reference Pan: An empty, sealed pan is used as a reference to subtract the heat capacity of the pan itself, allowing for the precise measurement of heat flow changes in the sample.
Step-by-Step DSC Protocol
-
Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a certified indium standard.
-
Sample Preparation:
-
Accurately weigh 2-5 mg of this compound into a clean aluminum DSC pan.
-
Hermetically seal the pan using a sample press.
-
Prepare an identical empty, sealed pan to serve as the reference.
-
-
Instrument Setup:
-
Place the sample and reference pans into the DSC cell.
-
Set the purge gas to high-purity nitrogen with a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at 0 °C.
-
Ramp the temperature from 0 °C to a temperature exceeding the decomposition onset found by TGA (e.g., 400 °C) at a rate of 10 °C/min.
-
-
Data Acquisition: Continuously record the differential heat flow versus temperature.
DSC Workflow Diagram
Caption: Standard Operating Procedure for DSC Analysis.
Data Synthesis and Interpretation
Data from TGA and DSC should be analyzed in concert to build a complete thermal profile.
Quantitative Data Summary
The key parameters derived from the analyses should be summarized for clarity.
| Parameter | Technique | Symbol | Definition | Typical Value |
| Melting Point | DSC | Tm | Temperature at the peak of the melting endotherm. | (Experimental Data) |
| Onset of Decomposition | TGA | Tonset | Temperature at which significant mass loss begins. | (Experimental Data) |
| Max Decomposition Rate | TGA (DTG) | Tmax | Temperature at the peak of the derivative weight loss curve. | (Experimental Data) |
| Residual Mass | TGA | % Residue | Mass remaining at the end of the experiment (e.g., at 600 °C). | (Experimental Data) |
Interpreting the Curves
-
DSC Thermogram: You will first observe a sharp, endothermic peak corresponding to the melting of the crystalline solid into the liquid crystal phase. At much higher temperatures, a broad exothermic or endothermic event may appear, which, when correlated with the TGA data, can be assigned to decomposition.
-
TGA Thermogram: The TGA curve will show a flat baseline (stable mass) until the Tonset is reached. At this point, a sharp drop in mass will occur, indicating decomposition. The derivative of this curve (DTG) is crucial as it shows the rate of mass loss; its peak (Tmax) represents the temperature at which the decomposition reaction is fastest.
Logical Interdependence of TGA and DSC Data
Caption: Synergy between TGA and DSC to define thermal stability.
Conclusion and Best Practices
The thermal stability analysis of this compound via TGA and DSC provides a definitive profile of its behavior at elevated temperatures. The Tonset determined by TGA should be considered the upper limit for the material's application and long-term storage. Any excursions beyond this temperature risk irreversible degradation. This systematic, dual-technique approach ensures that the established thermal limits are robust, reliable, and grounded in fundamental material properties, providing critical data for product development, quality control, and safety assessment.
References
An In-Depth Technical Guide to the Molecular Modeling of 4-(Hexyloxy)phenyl 4-Butylbenzoate
Abstract
This technical guide provides a comprehensive, in-depth protocol for the molecular modeling of the liquid crystalline compound 4-(Hexyloxy)phenyl 4-Butylbenzoate. Designed for researchers, scientists, and professionals in drug development and materials science, this document moves beyond a simple recitation of steps. It delves into the causality behind methodological choices, ensuring a robust and reproducible simulation workflow. We will cover the entire process from initial 3D structure generation and force field parameterization to the execution of molecular dynamics simulations and the subsequent analysis of mesophase properties. This guide is grounded in the principles of scientific integrity, providing a self-validating framework for the computational investigation of this and similar organic molecules.
Introduction: The Significance of this compound and the Role of Molecular Modeling
This compound is a calamitic (rod-shaped) thermotropic liquid crystal, a class of materials that exhibit intermediate phases of matter between a crystalline solid and an isotropic liquid.[1] Its molecular structure, characterized by a rigid core of two phenyl rings linked by an ester group and flexible alkyl tails (hexyloxy and butyl groups), gives rise to its mesogenic properties. These properties are highly sensitive to molecular architecture and intermolecular interactions.
Molecular modeling, particularly molecular dynamics (MD) simulations, offers an unparalleled atomic-level window into the behavior of such materials.[2] By simulating the motions of atoms and molecules over time, we can predict and understand the formation of liquid crystal phases, calculate key physical properties, and gain insights that are often difficult or impossible to obtain through experimental means alone.[1] This guide will provide the necessary framework to perform such simulations with a high degree of scientific rigor.
Chemical and Physical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₂₃H₃₀O₃ | [3] |
| Molecular Weight | 354.49 g/mol | [3] |
| Appearance | White to Light yellow powder to lump | [3] |
| Synonyms | 4-Butylbenzoic Acid 4-(Hexyloxy)phenyl Ester | [4] |
The Molecular Modeling Workflow: A Conceptual Overview
The process of simulating a molecule like this compound can be broken down into three main stages: System Preparation, Simulation, and Analysis. Each stage is composed of several critical steps that build upon the last.
Caption: A high-level overview of the molecular dynamics simulation workflow.
Part I: System Preparation - Building the Foundation
The accuracy of any molecular simulation is fundamentally dependent on the quality of the initial system setup. This section provides a detailed, step-by-step guide to preparing the this compound molecule for simulation.
Step 1: 3D Structure Generation
In the absence of an experimentally determined crystal structure, a reliable 3D model of the molecule must be generated.
Protocol: Building this compound with Avogadro
-
Open Avogadro: Launch the Avogadro software.[5]
-
Enable Drawing Tool: Select the "Draw Tool" (pencil icon) from the toolbar.[6]
-
Construct the Core:
-
Start by drawing the two phenyl rings connected by an ester linkage. Click and drag to create the carbon backbone. Avogadro will automatically add hydrogens if "Adjust Hydrogens" is checked.[7]
-
Use the "Element" dropdown to select Oxygen and click on the appropriate carbon atoms to create the ester group.
-
-
Add the Alkyl Chains:
-
For the hexyloxy chain, draw a six-carbon chain attached to one of the phenyl rings via an oxygen atom.
-
For the butyl group, draw a four-carbon chain on the other phenyl ring.
-
-
Geometry Optimization:
-
Once the molecule is constructed, it's crucial to perform an initial geometry optimization to obtain a low-energy conformation.
-
Go to Extensions -> Optimize Geometry.[6] This will use a force field to clean up the bond lengths and angles.
-
-
Save the Structure:
-
Save the molecule in a suitable format, such as .mol2 or .pdb. The .mol2 format is often preferred as it can store bond order information. Go to File -> Save As... and select the desired format.[8]
-
Step 2: Force Field Selection - The Heart of the Simulation
The force field is a set of mathematical functions and parameters that describe the potential energy of the system as a function of its atomic coordinates. The choice of force field is critical for the accuracy of the simulation. For organic molecules like liquid crystals, the General Amber Force Field (GAFF) and the CHARMM General Force Field (CGenFF) are excellent choices.[9]
-
GAFF: Designed to be compatible with the AMBER force fields for biomolecules, GAFF provides parameters for a wide range of organic molecules. Recent work has shown that with careful optimization, GAFF can provide accurate predictions for liquid crystal properties.[1]
-
CGenFF: Developed to be compatible with the CHARMM force fields, CGenFF is also widely used for drug-like and organic molecules.[9]
For this guide, we will proceed with GAFF , as it is well-documented and there are readily available tools for parameterization.
Step 3: Topology and Parameter Generation
This step involves assigning atom types, partial charges, and all the necessary bonded and non-bonded parameters to the atoms in our molecule. We will use the Antechamber tool from the AmberTools suite for this purpose.[10]
Protocol: Generating a GROMACS Topology with Antechamber and ACPYPE
-
Prerequisites: Ensure you have AmberTools and ACPYPE (AnteChamber PYthon Parser interfacE) installed.
-
Generate GAFF Parameters with Antechamber:
-
Use the antechamber command to generate a .mol2 file with GAFF atom types and AM1-BCC charges, which are a good starting point for many organic molecules.[11]
-
-
Check for Missing Parameters:
-
Use the parmchk2 command to check for any missing force field parameters and generate a file containing them.[11]
-
-
Generate GROMACS Topology with ACPYPE:
-
ACPYPE is a Python script that uses Antechamber and LEaP (from AmberTools) to generate topologies for various MD engines, including GROMACS.[12]
-
This will create a directory named your_molecule.acpype containing the GROMACS topology (.top) and coordinate (.gro) files.
-
Step 4: System Building
For a bulk simulation of the liquid crystal, we need to create a simulation box containing multiple molecules.
Protocol: Creating the Simulation Box with GROMACS
-
Create a Single-Molecule Box:
-
Use gmx editconf to place a single molecule in a defined box.
-
-
Replicate the Molecule:
-
Use gmx insert-molecules to populate the box with a desired number of molecules. For a reasonable simulation of a liquid crystal, a few hundred molecules are a good starting point.
-
-
Update the Topology:
-
You will need to manually update the [ molecules ] section in your .top file to reflect the number of molecules in the system.
-
Part II: Running the Molecular Dynamics Simulation
With the system prepared, we can now proceed with the MD simulation using GROMACS. The simulation is typically divided into three phases: energy minimization, equilibration, and the production run.
Step 5: Energy Minimization
This step removes any steric clashes or unfavorable geometries in the initial system.
Protocol: Energy Minimization
-
Create an .mdp file for energy minimization (e.g., minim.mdp):
-
Use gmx grompp to assemble the simulation input files:
-
Run the energy minimization with gmx mdrun:
Step 6: Equilibration
Equilibration is performed in two stages: NVT (constant Number of particles, Volume, and Temperature) and NPT (constant Number of particles, Pressure, and Temperature). This brings the system to the desired temperature and pressure.
Protocol: NVT and NPT Equilibration
-
Create an .mdp file for NVT equilibration (e.g., nvt.mdp):
-
Run NVT equilibration:
-
Create an .mdp file for NPT equilibration (e.g., npt.mdp):
-
Run NPT equilibration:
Step 7: Production MD
This is the main simulation run where data for analysis is collected.
Protocol: Production MD Run
-
Create an .mdp file for the production run (e.g., md.mdp):
-
Run the production MD:
Part III: Analysis - Extracting Meaningful Insights
The raw trajectory from the production MD run contains a wealth of information. This section details how to extract and interpret key properties of the simulated liquid crystal system.
Structural Properties
Nematic Order Parameter (S)
The nematic order parameter quantifies the degree of orientational order in the system. A value of S=1 indicates perfect alignment, while S=0 represents an isotropic liquid.[13]
Protocol: Calculating the Nematic Order Parameter
-
Define the molecular axis: For a calamitic molecule like this compound, the long axis can be defined by two atoms, for example, one on each of the phenyl rings.
-
Use gmx gangle: This GROMACS tool can be used to calculate the angle of the molecular axis with respect to the box vectors. The nematic order parameter can then be calculated from the distribution of these angles.[14]
Radial Distribution Functions (RDFs)
RDFs describe how the density of other molecules varies as a function of distance from a reference molecule. They are crucial for understanding the local structure and packing in the liquid crystal phases.[15]
Protocol: Calculating RDFs with GROMACS
-
Use the gmx rdf command to calculate the RDF between the centers of mass of the molecules.[16]
Dynamical Properties
Diffusion Coefficient
The diffusion coefficient measures the translational mobility of the molecules. In anisotropic phases like nematics, diffusion can be different parallel and perpendicular to the director.
Protocol: Calculating the Diffusion Coefficient
-
Use the gmx msd command to calculate the mean squared displacement (MSD) of the molecules over time. The diffusion coefficient is proportional to the slope of the MSD plot.[17][18]
Rotational Correlation Function
This function describes how quickly the orientation of a molecule decorrelates over time, providing insights into the rotational dynamics.
Protocol: Calculating the Rotational Correlation Function
-
Use the gmx rotacf command. You will need to provide an index file that defines a vector within the molecule (e.g., the long axis).[19]
Visualization
Visual inspection of the trajectory is essential for qualitatively assessing the formation of liquid crystal phases.
Protocol: Visualizing the Trajectory with VMD
-
Load the trajectory: Open VMD and load the .gro file (for the structure) and the .xtc file (for the trajectory).[20]
-
Represent the molecules: Use different representations (e.g., "Licorice" or "VDW") to visualize the molecules.[21]
-
Animate the trajectory: Use the VMD main window to play the trajectory and observe the collective behavior of the molecules.
Conclusion and Future Directions
This guide has provided a comprehensive and scientifically grounded workflow for the molecular modeling of this compound. By following these detailed protocols, researchers can build, simulate, and analyze this liquid crystalline system to gain valuable insights into its structure and dynamics. The principles and techniques outlined here are broadly applicable to a wide range of organic molecules, empowering further research in materials science and drug discovery.
Future work could involve extending these simulations to study phase transitions by performing simulations at different temperatures, calculating more advanced properties like elastic constants, or investigating the effect of impurities or surfaces on the liquid crystal behavior.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. ks.uiuc.edu [ks.uiuc.edu]
- 4. GitHub - huangjianhuster/cgenff_tutorial: a cgenff tutorial [github.com]
- 5. Drawing Molecules - Avogadro [avogadro.cc]
- 6. two.avogadro.cc [two.avogadro.cc]
- 7. Avogadro/C2/Build-molecules/English - Script | Spoken-Tutorial [script.spoken-tutorial.org]
- 8. Protein-Ligand Complex [mdtutorials.com]
- 9. researchgate.net [researchgate.net]
- 10. emleddin.github.io [emleddin.github.io]
- 11. Parameterising your ligands – Preparing to run biomolecular QM/MM simulations with CP2K using AmberTools [docs.bioexcel.eu]
- 12. gromacs.bioexcel.eu [gromacs.bioexcel.eu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. youtube.com [youtube.com]
- 15. biomolmd.org [biomolmd.org]
- 16. m.youtube.com [m.youtube.com]
- 17. gmx msd — GROMACS 5.1.5 documentation [manual.gromacs.org]
- 18. researchgate.net [researchgate.net]
- 19. pubs.aip.org [pubs.aip.org]
- 20. drugdesign.gr [drugdesign.gr]
- 21. Molecular Dynamics Visualization (MDV): Stereoscopic 3D Display of Biomolecular Structure and Interactions Using the Unity Game Engine - PMC [pmc.ncbi.nlm.nih.gov]
solubility of 4-(Hexyloxy)phenyl 4-Butylbenzoate in organic solvents
An In-Depth Technical Guide to the Solubility of 4-(Hexyloxy)phenyl 4-Butylbenzoate in Organic Solvents
Abstract
This compound is a nematic liquid crystal whose performance in applications such as electro-optical devices is fundamentally linked to its solubility characteristics. The ability to form stable, homogeneous solutions in various organic solvents is critical during synthesis, purification, and formulation of liquid crystal mixtures. This guide provides a comprehensive overview of the physicochemical properties governing the solubility of this compound. While specific quantitative solubility data is not widely published, we present a robust theoretical framework for predicting its behavior in different solvent classes. Furthermore, we provide a detailed, field-proven experimental protocol for the precise determination of its thermodynamic solubility, empowering researchers to generate reliable data in their own laboratory settings.
Introduction: The Critical Role of Solubility
This compound (CAS 38454-28-3) is a calamitic (rod-shaped) liquid crystal that exhibits a nematic phase, a state of matter where molecules have long-range orientational order but no positional order[1]. This property is leveraged in applications like liquid crystal displays (LCDs), where the ability to manipulate this orientation with an electric field allows for light modulation[2][3].
The formulation of liquid crystal mixtures often involves dissolving multiple components, including this compound, into a common solvent before evaporating the solvent to create the final device mixture[4]. Inadequate solubility can lead to precipitation, phase separation, or non-uniform mixtures, severely compromising device performance and reliability. Therefore, a thorough understanding of its solubility profile is not merely an academic exercise but a prerequisite for successful material processing and application development.
Physicochemical Profile and Solubility Prediction
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces and polarity are more likely to be miscible[5]. The molecular structure of this compound provides clear indicators of its expected solubility behavior.
Key Molecular Features:
-
Aromatic Core: Two phenyl rings form a rigid core, contributing to van der Waals forces and potential π-π stacking interactions.
-
Ester Linkage: The central ester group (-COO-) introduces a polar region in the molecule, allowing for dipole-dipole interactions.
-
Alkyl Chains: The hexyloxy (-OC₆H₁₃) and butyl (-C₄H₉) chains are nonpolar, hydrophobic appendages. These long chains significantly increase the molecule's nonpolar character.
Physicochemical Properties:
| Property | Value | Implication for Solubility | Source |
| Molecular Formula | C₂₃H₃₀O₃ | - | [2][6] |
| Molecular Weight | 354.49 g/mol | High molecular weight can sometimes limit solubility. | [6] |
| LogP (octanol-water) | 6.20750 | A high LogP value indicates strong lipophilicity and very poor solubility in water, but high solubility in nonpolar organic solvents. | [2] |
| Polar Surface Area | 35.53 Ų | The relatively small polar surface area compared to its overall size confirms the predominantly nonpolar nature of the molecule. | [2] |
| Physical Form | White to light yellow crystalline powder/lump | As a solid, its solubility will be dependent on overcoming the lattice energy of the crystal structure. | [6][7] |
Predicted Solubility Behavior:
Based on this profile, we can predict its solubility in three main classes of organic solvents:
-
Nonpolar Solvents (e.g., Toluene, Hexane, Chloroform): High solubility is expected. The nonpolar alkyl chains and aromatic rings will interact favorably with these solvents through London dispersion forces. Toluene and other aromatic solvents may be particularly effective due to π-π interactions with the phenyl rings.
-
Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Ethyl Acetate): Moderate to high solubility is expected. These solvents have a significant dipole moment that can interact with the ester linkage. Their alkyl components can also solvate the nonpolar chains of the liquid crystal.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): Low to moderate solubility is expected. While the ester group can act as a hydrogen bond acceptor, the large, nonpolar structure of the molecule will disrupt the strong hydrogen-bonding network of the alcohol solvents, making dissolution less favorable compared to nonpolar or polar aprotic options.
Quantitative Solubility Data
| Solvent | Solvent Class | Predicted Solubility | Rationale |
| Toluene | Nonpolar (Aromatic) | High | Favorable van der Waals and π-π interactions. |
| Hexane | Nonpolar (Aliphatic) | High | Strong "like dissolves like" interaction with alkyl chains. |
| Dichloromethane | Polar Aprotic | High | Good balance of polarity for the ester and dispersion forces for the rest of the molecule. |
| Tetrahydrofuran (THF) | Polar Aprotic | High | Effective at solvating both the polar ester group and the nonpolar structure. |
| Acetone | Polar Aprotic | Moderate | Polarity may be slightly too high for optimal interaction with the long nonpolar chains. |
| Ethyl Acetate | Polar Aprotic | Moderate to High | Structurally similar to the solute's ester group, which is favorable. |
| Ethanol | Polar Protic | Low | Strong solvent hydrogen bonding network is disrupted by the large nonpolar solute. |
| Methanol | Polar Protic | Low | More polar than ethanol, making it an even less favorable solvent for this large, nonpolar molecule. |
Experimental Protocol: Thermodynamic Solubility Determination
To obtain definitive, high-quality solubility data, the isothermal shake-flask method is the gold standard and is considered the most reliable technique[8]. The following protocol provides a self-validating system for determining the equilibrium solubility of this compound.
Principle
An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. At equilibrium, the solution is saturated. The solid and liquid phases are then separated, and the concentration of the solute in the clear supernatant is quantified using an appropriate analytical method, such as UV-Vis spectrophotometry or HPLC[9][10][11].
Materials and Equipment
-
This compound (purity >97%)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (±0.01 mg)
-
Glass vials (e.g., 4 mL) with PTFE-lined screw caps
-
Orbital shaker with temperature control or a thermostatted water bath
-
Centrifuge
-
Syringes and syringe filters (0.22 µm, ensure filter material is compatible with the solvent)
-
Volumetric flasks and pipettes
-
UV-Vis Spectrophotometer or HPLC system
Step-by-Step Methodology
-
Preparation: Add an excess amount of this compound to several vials (a minimum of three replicates per solvent is recommended). An amount that is visually in excess (e.g., 10-20 mg in 2 mL of solvent) is sufficient. The key is to ensure solid material remains after equilibrium is reached[8].
-
Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the desired solvent into each vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Allow the vials to shake for at least 24-48 hours. A preliminary time-course experiment can determine the minimum time to reach equilibrium (i.e., the time after which the concentration no longer increases)[12].
-
Phase Separation: After equilibration, let the vials stand undisturbed at the same constant temperature to allow the excess solid to settle. To ensure complete separation of the solid, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 15 minutes)[12].
-
Sample Collection: Carefully draw the clear supernatant using a syringe. Immediately pass the solution through a solvent-compatible 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining microscopic particles.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method (see Section 4.4). The dilution factor must be recorded precisely.
-
Quantification: Analyze the diluted sample using a pre-calibrated UV-Vis spectrophotometer or HPLC method to determine its concentration.
Analytical Quantification using UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a straightforward method for quantification, provided the compound has a chromophore that absorbs in the UV-Vis range, which this compound does due to its aromatic rings[13].
-
Determine λmax: Prepare a dilute solution of the compound and scan it across the UV spectrum (200-400 nm) to find the wavelength of maximum absorbance (λmax)[14].
-
Prepare Calibration Standards: Create a series of standard solutions of known concentrations from a precisely weighed stock solution.
-
Generate Calibration Curve: Measure the absorbance of each standard at λmax. Plot absorbance versus concentration. The resulting graph should be linear, and the equation of the line (from linear regression) will conform to the Beer-Lambert law (A = εbc)[15].
-
Calculate Sample Concentration: Measure the absorbance of the diluted, filtered sample. Use the calibration curve equation to calculate its concentration.
-
Determine Solubility: Multiply the calculated concentration by the dilution factor to obtain the final solubility value in the saturated solution. Express the result in units such as mg/mL or mol/L.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the isothermal shake-flask solubility determination protocol.
Caption: Workflow for Thermodynamic Solubility Determination.
Conclusion
While published quantitative solubility data for this compound is scarce, a detailed analysis of its molecular structure and physicochemical properties provides a strong basis for predicting its behavior. Its large, nonpolar character, evidenced by a high LogP value, suggests high solubility in nonpolar and polar aprotic solvents and lower solubility in polar protic solvents. For researchers requiring precise quantitative data for formulation, process optimization, or computational modeling, this guide provides a robust, step-by-step experimental protocol based on the universally accepted isothermal shake-flask method. Adherence to this methodology will yield reliable and reproducible solubility data, forming a solid foundation for the successful application of this versatile liquid crystal.
References
- 1. researchgate.net [researchgate.net]
- 2. kuujia.com [kuujia.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. pharmaguru.co [pharmaguru.co]
- 6. This compound 97.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 7. This compound | 38454-28-3 | TCI AMERICA [tcichemicals.com]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. enamine.net [enamine.net]
- 10. bioassaysys.com [bioassaysys.com]
- 11. improvedpharma.com [improvedpharma.com]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. rjptonline.org [rjptonline.org]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Utilizing 4-(Hexyloxy)phenyl 4-Butylbenzoate for the Formulation of Advanced Nematic Liquid Crystal Mixtures
Abstract
This guide provides a comprehensive overview and detailed protocols for the use of 4-(Hexyloxy)phenyl 4-Butylbenzoate in the formulation of nematic liquid crystal (NLC) mixtures. We delve into the physicochemical properties of this compound, the scientific rationale for its inclusion in mixtures, and step-by-step protocols for formulation and characterization. This document is intended for researchers and scientists in materials science and professionals in drug development who may utilize liquid crystal systems for delivery or characterization. The methodologies described herein are designed to be self-validating, emphasizing the causal relationships between material properties and mixture performance to empower researchers to develop custom NLCs for advanced electro-optical and photonic applications.
Introduction
Nematic liquid crystals are the cornerstone of modern display technology and are increasingly vital in non-display applications such as spatial light modulators, tunable filters, and advanced sensor systems.[1] The performance of any device based on liquid crystals is critically dependent on the material's physical properties, including its nematic temperature range, birefringence (Δn), dielectric anisotropy (Δε), viscosity, and response time. A single liquid crystalline compound rarely possesses all the desired characteristics for a specific application.[2][3] Therefore, the formulation of multi-component mixtures is a standard and essential practice to fine-tune these properties to meet stringent device requirements.[1][4]
This compound (further designated as 6O-BB-4) is a calamitic (rod-shaped) liquid crystal compound valued for its favorable mesomorphic and physical properties.[5] As a phenyl benzoate derivative, its molecular structure provides a unique combination of a rigid aromatic core and flexible terminal chains, which imparts a broad nematic phase, good thermal stability, and high birefringence.[5] This application note will serve as a technical guide to leveraging these properties by incorporating 6O-BB-4 into nematic mixtures.
Physicochemical Properties of this compound
A thorough understanding of the individual component is fundamental to predicting its influence on a mixture. The key properties of 6O-BB-4 are summarized below.
| Property | Value | Source(s) |
| CAS Number | 38454-28-3 | [5][6][7] |
| Molecular Formula | C₂₃H₃₀O₃ | [5][6] |
| Molecular Weight | 354.49 g/mol | [6][7] |
| Synonyms | 4-Butylbenzoic Acid 4-(Hexyloxy)phenyl Ester | [5][7] |
| Appearance | White to light yellow powder or lump | [7] |
| Purity | >97.0% (GC) | [7] |
| Key Characteristics | Broad nematic range, high birefringence | [5] |
Causality of Molecular Structure: The performance of 6O-BB-4 originates from its distinct molecular architecture. The central biphenyl benzoate core is rigid and contributes to the high birefringence and thermal stability necessary for maintaining the nematic phase. The terminal 4-butyl and 4-(hexyloxy) chains are flexible; they serve to lower the melting point by disrupting crystal packing and influence the viscosity and solubility of the compound, making it highly compatible with other nematic hosts.[5]
Rationale for Incorporation into Nematic Mixtures
The primary goal of creating a liquid crystal mixture is to achieve a property profile that is superior to that of any single component. The addition of 6O-BB-4 to a nematic host can be strategically employed to modulate several key performance indicators.
-
Broadening the Nematic Temperature Range: Many applications require stable nematic behavior over a wide temperature range (e.g., -20°C to 80°C). By mixing 6O-BB-4 with other mesogens, it is possible to suppress the freezing point and delay the clearing point (nematic-to-isotropic transition), thereby extending the operational range of the final mixture.
-
Tuning Optical Anisotropy (Birefringence, Δn): Birefringence is a measure of the difference in refractive indices experienced by light polarized parallel and perpendicular to the liquid crystal director. For devices like phase modulators, a high Δn is desirable to achieve a significant phase shift with a thin cell, which in turn leads to faster response times.[1] 6O-BB-4, with its highly polarizable aromatic structure, can be added to a lower-birefringence mixture to effectively increase the overall Δn.
-
Optimizing Electro-Optical Response: The dielectric anisotropy (Δε) of the mixture dictates its response to an electric field. While 6O-BB-4 is a positive nematic material, its primary role is often to enhance optical properties, while other components may be chosen to specifically tune the dielectric constant and threshold voltage.
Caption: Conceptual diagram of formulating a target nematic mixture.
Protocol for Formulation of a Binary Nematic Mixture
This protocol describes the preparation of a test mixture to evaluate the impact of 6O-BB-4. We will use the well-characterized nematic liquid crystal 4-Pentyl-4'-cyanobiphenyl (5CB) as the host.
Objective: To prepare a homogeneous 80:20 molar ratio mixture of 5CB (host) and 6O-BB-4 (dopant).
Materials and Equipment:
-
4-Pentyl-4'-cyanobiphenyl (5CB)
-
This compound (6O-BB-4)
-
Analytical balance (±0.1 mg precision)
-
Dichloromethane (DCM), HPLC grade
-
Glass vials with PTFE-lined caps
-
Vortex mixer and/or ultrasonic bath
-
Rotary evaporator or vacuum oven
-
Nitrogen or argon gas source
Step-by-Step Protocol:
-
Component Calculation:
-
MW of 5CB = 249.36 g/mol
-
MW of 6O-BB-4 = 354.49 g/mol
-
For a 1g total mixture at an 80:20 molar ratio:
-
Moles of 5CB = (0.80 * 1) / (0.80 * 249.36 + 0.20 * 354.49) = 0.00296 moles
-
Mass of 5CB = 0.00296 * 249.36 = 0.738 g
-
Moles of 6O-BB-4 = (0.20 * 1) / (0.80 * 249.36 + 0.20 * 354.49) = 0.00074 moles
-
Mass of 6O-BB-4 = 0.00074 * 354.49 = 0.262 g
-
-
Trustworthiness Check: The sum of the masses (0.738 g + 0.262 g) equals 1.000 g.
-
-
Weighing and Dissolution:
-
Accurately weigh the calculated masses of 5CB and 6O-BB-4 into a clean, dry glass vial.
-
Add a minimal amount of DCM (e.g., 5-10 mL) to completely dissolve both components. The solution should be clear and colorless.
-
-
Homogenization:
-
Cap the vial tightly and vortex for 2-3 minutes to ensure thorough mixing.
-
Alternatively, place the vial in an ultrasonic bath for 10-15 minutes. This step is critical for creating a uniform molecular-level mixture.
-
-
Solvent Removal:
-
Gently evaporate the DCM using a rotary evaporator.
-
Alternatively, place the uncapped vial in a vacuum oven at a temperature slightly above the boiling point of DCM (approx. 40-45°C) but well below the clearing point of the mixture.
-
Continue drying under vacuum for at least 12 hours to ensure all residual solvent is removed. Residual solvent can significantly alter the phase transition temperatures and electro-optical properties.
-
-
Final Validation:
-
The final product should be a homogenous fluid or solid, depending on the room temperature melting point of the mixture.
-
A key indicator of a successful, homogenous mixture is the observation of a single, sharp nematic-to-isotropic phase transition (clearing point) during thermal analysis.
-
Protocols for Mixture Characterization
Once formulated, the mixture must be characterized to quantify its properties.
Thermal Analysis via Differential Scanning Calorimetry (DSC)
DSC is used to precisely measure the phase transition temperatures and associated enthalpy changes.[8][9]
Protocol:
-
Hermetically seal 5-10 mg of the prepared mixture in an aluminum DSC pan.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Perform a heating/cooling cycle under a nitrogen atmosphere. A typical cycle would be:
-
Heat from room temperature to a point well into the isotropic phase (e.g., 100°C) at a rate of 10°C/min.
-
Hold for 5 minutes to ensure thermal equilibrium.
-
Cool back to room temperature at a rate of 10°C/min.
-
-
Analyze the resulting thermogram. The peaks on heating and cooling curves correspond to the phase transitions (e.g., Crystal → Nematic, Nematic → Isotropic). The second heating scan is typically used for reporting transition temperatures to eliminate any effects of the sample's thermal history.
Texture Observation via Polarized Optical Microscopy (POM)
POM allows for the visual identification of liquid crystal phases by observing their unique birefringent textures.[8][9]
Protocol:
-
Place a small amount of the mixture onto a clean microscope slide.
-
Cover with a coverslip to create a thin film.
-
Position the slide on a hot stage attached to a polarized light microscope.
-
Heat the sample into the isotropic phase (it will appear dark between crossed polarizers).
-
Slowly cool the sample. As it transitions into the nematic phase, a characteristic texture (e.g., a "schlieren" or "threaded" texture) will appear. This visually confirms the presence and temperature range of the nematic phase.
Electro-Optical Characterization
This involves fabricating a liquid crystal cell to measure properties like threshold voltage and response time.
References
- 1. Electro-Optical and Photo Stabilization Study of Nematic Ternary Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alkylbenzoic and Alkyloxybenzoic Acid Blending for Expanding the Liquid Crystalline State and Improving Its Rheology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Binary Nematic Liquid Crystals Mixture with Enhanced Electro-Optics Properties for Photonic Applications | American Journal of Physical Sciences [iprjb.org]
- 5. kuujia.com [kuujia.com]
- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for 4-(Hexyloxy)phenyl 4-Butylbenzoate in Electro-Optical Devices
Introduction: The Role of Phenyl Benzoate Esters in Nematic Displays
4-(Hexyloxy)phenyl 4-Butylbenzoate (CAS No. 38454-28-3) is a calamitic (rod-shaped) thermotropic liquid crystal, a class of materials that underpin a vast array of electro-optical technologies.[1][2] Its molecular architecture, featuring a rigid biphenyl core functionalized with flexible alkyl and alkyloxy chains, is archetypal for inducing the nematic liquid crystal phase.[3] This phase is characterized by long-range orientational order, where the molecules tend to align along a common axis (the director), but lack long-range positional order, behaving like a fluid.[1] It is this combination of fluid-like properties with the optical anisotropy of a crystal that makes it exceptionally useful.
The specific structure of this compound, with its hexyloxy and butyl chains, contributes to a broad and stable nematic phase over a practical temperature range, good thermal stability, and high solubility in other liquid crystal hosts.[3] These characteristics make it an excellent component in multi-component mixtures formulated for specific applications, most notably in liquid crystal displays (LCDs).[3] Phenyl benzoate derivatives are a well-established class of liquid crystals used to engineer materials with high birefringence and positive dielectric anisotropy, which are critical parameters for devices like the twisted nematic (TN) LCD.[2][4]
This document serves as a comprehensive technical guide for researchers and engineers on the application of this compound in electro-optical devices. It provides detailed, field-proven protocols for the fabrication of a standard twisted nematic test cell and the subsequent characterization of its core electro-optical performance metrics.
Physicochemical and Optical Properties
A foundational understanding of the material's properties is critical for device design and performance modeling. While extensive electro-optical data for the pure compound is often proprietary or published only for formulated mixtures, the table below summarizes its known physical characteristics. The protocols in Section 4.0 provide a direct pathway to empirically determine the key performance metrics for any specific application or mixture.
| Property | Value | Source(s) |
| CAS Number | 38454-28-3 | [3][5] |
| Molecular Formula | C₂₃H₃₀O₃ | [3][5] |
| Molecular Weight | 354.49 g/mol | [3][5] |
| Appearance | White to light yellow powder/lump | |
| Purity | >97.0% (by GC) | |
| Boiling Point | 479.6 °C at 760 mmHg | [3] |
| Refractive Index (n_D) | 1.529 | [3] |
| Mesophase Type | Nematic, Smectic | [1] |
| Key Structural Features | Phenyl Benzoate Ester Core | [2] |
| Hexyloxy and Butyl Terminal Chains | [3] |
Principle of Operation: The Twisted Nematic (TN) Effect
The most common application for a nematic liquid crystal with positive dielectric anisotropy is the twisted nematic (TN) device. The operational principle relies on the ability of the liquid crystal to guide the polarization of light and the ability of an external electric field to reorient the molecules.
-
OFF State (Field OFF): The liquid crystal is confined between two transparent electrodes (e.g., Indium Tin Oxide - ITO) whose surfaces have been treated with an alignment layer. These layers are rubbed in perpendicular directions (90° offset). The liquid crystal molecules in contact with these surfaces align with the rubbing direction, inducing a continuous 90° helical twist in the molecular director through the thickness of the cell. When linearly polarized light enters the cell, its polarization axis is guided by this helical structure, rotating it by 90°. A second polarizer, oriented parallel to the alignment of the second substrate (i.e., crossed with the first polarizer), allows the rotated light to pass through, making the display appear bright.
-
ON State (Field ON): When a voltage is applied across the electrodes, an electric field is generated perpendicular to the substrates. Because this compound has a positive dielectric anisotropy, its molecules will align parallel to the electric field. This unwinds the helical twist. Light passing through the cell is no longer rotated and is subsequently blocked by the second (crossed) polarizer, resulting in a dark state.
This voltage-controlled switching between light-transmissive and opaque states is the fundamental mechanism of a TN-LCD pixel.
Experimental Protocols
The following protocols provide a step-by-step guide for constructing and evaluating a TN liquid crystal cell using this compound.
Protocol 1: Fabrication of a Twisted Nematic (TN) Liquid Crystal Test Cell
This protocol details the assembly of a standard LC cell, a fundamental structure for any electro-optical characterization.
Materials & Equipment:
-
ITO-coated glass substrates
-
Polyvinyl alcohol (PVA) solution (2% in DI water)
-
Spinner coater
-
Hot plate
-
Velvet cloth on a rubbing machine or manual rubbing block
-
UV-curable epoxy sealant containing spacer beads (e.g., 5 µm diameter)
-
UV lamp (365 nm)
-
This compound (or a mixture containing it)
-
Vacuum chamber
-
Hot stage or oven
-
Polarizing films
-
Power supply/function generator
-
Microscope slides and binder clips for assembly
Workflow Diagram:
Caption: Workflow for Twisted Nematic (TN) cell fabrication.
Step-by-Step Procedure:
-
Substrate Cleaning: Thoroughly clean two ITO-coated glass substrates by sonicating sequentially in acetone, isopropyl alcohol (IPA), and deionized (DI) water for 15 minutes each. Dry the substrates with a nitrogen gun and bake on a hotplate at 110°C for 10 minutes to remove residual moisture.
-
Alignment Layer Deposition: Deposit a thin layer of 2% PVA solution onto the ITO side of each substrate using a spinner coater (e.g., 3000 rpm for 30 seconds). The causality here is to create a uniform polymer film that will hold the alignment direction.
-
Baking: Bake the PVA-coated substrates on a hotplate at 100°C for 15 minutes to evaporate the solvent and solidify the film.
-
Mechanical Rubbing: Unidirectionally rub the surface of the PVA layer on each substrate with a velvet cloth. This process creates microgrooves in the polymer surface that physically direct the alignment of the liquid crystal molecules. Ensure consistent pressure and direction.
-
Cell Assembly:
-
Apply a thin line of UV-curable epoxy, mixed with spherical spacers of a desired diameter (e.g., 5 µm to define the cell gap), along the perimeter of one substrate, leaving a small gap for filling.
-
Place the second substrate on top, with the coated sides facing each other. Crucially, orient the rubbing direction of the top substrate perpendicular (90°) to that of the bottom one.
-
Gently press the substrates together and use binder clips to hold them in place.
-
-
Curing: Expose the assembly to a UV lamp (365 nm) to cure the epoxy, forming a permanent seal and a precise cell gap defined by the spacers.
-
Liquid Crystal Filling:
-
Heat the this compound to its isotropic phase (clear liquid state) to reduce viscosity and prevent flow-induced defects.
-
Place a droplet of the heated liquid crystal at the opening of the empty cell.
-
Place the cell in a vacuum chamber and evacuate the air. Upon venting the chamber, atmospheric pressure will push the liquid crystal into the cell gap. Alternatively, for small cells, capillary action at atmospheric pressure (and elevated temperature) is sufficient.
-
Once filled, use a small amount of epoxy to seal the filling port.
-
-
Annealing: To ensure a uniform, defect-free alignment, anneal the filled cell by heating it back to the isotropic phase and then cooling it very slowly (e.g., 0.5°C/min) through the nematic phase transition.
Protocol 2: Electro-Optical Characterization of the TN Cell
This protocol describes how to measure the key performance metrics of the fabricated cell.
Materials & Equipment:
-
Fabricated TN cell
-
He-Ne Laser (632.8 nm) or LED light source
-
Two linear polarizers
-
Function generator (producing a square wave, e.g., 1 kHz)
-
Photodiode detector
-
Oscilloscope
-
Rotating stage for the cell holder (for viewing angle measurements)
Experimental Setup Diagram:
Caption: Schematic for electro-optical characterization of a TN cell.
Step-by-Step Procedure:
-
Setup Assembly: Arrange the components as shown in the diagram above. The light source, polarizers, cell, and detector should be optically aligned.
-
Polarizer Alignment:
-
Place the TN cell in the holder. Orient the first polarizer (P1) parallel to the rubbing direction of the cell's entrance substrate.
-
Orient the second polarizer (P2, the analyzer) perpendicular to the first polarizer (crossed polarizers). With the cell in its OFF state (0V), you should observe maximum light transmission.
-
-
Voltage-Transmittance (V-T) Curve Measurement:
-
Apply a 1 kHz square wave voltage from the function generator to the cell's ITO contacts. A square wave is used to prevent ion migration and degradation of the LC material.
-
Slowly increase the applied voltage (RMS) from 0V to a value sufficient to achieve minimum transmission (e.g., 10V).
-
At each voltage step, record the corresponding light intensity measured by the photodiode.
-
Plot the normalized transmittance (T/T_max) as a function of the applied voltage. From this curve, you can determine the threshold voltage (V_th) , typically defined as the voltage required to reduce transmittance to 90% of its maximum.
-
-
Switching Time Measurement:
-
Apply a square wave voltage that alternates between 0V (OFF state) and the voltage required for minimum transmission (ON state, e.g., 5V).
-
Connect the photodiode output to the oscilloscope.
-
Measure the rise time (τ_on) , the time taken for the transmittance to fall from 90% to 10% of the maximum, after the voltage is applied.
-
Measure the decay time (τ_off) , the time taken for the transmittance to rise from 10% to 90% of the maximum, after the voltage is removed.
-
-
Contrast Ratio (CR) Measurement:
-
The contrast ratio is the ratio of the maximum transmittance (at 0V) to the minimum transmittance (at the saturation voltage).
-
CR = T_max / T_min. Measure these two values from your V-T curve data.
-
Expected Results and Data Interpretation
The characterization protocol will yield fundamental performance data for the device. A typical V-T curve for a TN cell will show high transmittance at low voltages, followed by a sharp drop to a minimum transmittance state as the voltage crosses the threshold. The steepness of this curve is an important characteristic.
The switching times, τ_on and τ_off, are critical for video applications. τ_on is dependent on the applied voltage, while τ_off is primarily determined by the material's intrinsic properties like rotational viscosity (γ₁) and the cell gap (d). Faster response times can often be achieved with higher birefringence materials in thinner cells.[4]
The contrast ratio is a measure of the display's quality, indicating how well it can produce a deep black state. A high contrast ratio is desirable for image clarity.
Conclusion
This compound is a representative calamitic liquid crystal whose molecular structure is well-suited for electro-optical applications. While specific performance parameters are highly dependent on its use in formulated mixtures and the specific device architecture, this guide provides the fundamental, authoritative protocols for its practical application. By following the detailed procedures for test cell fabrication and electro-optical characterization, researchers can empirically determine the material's performance metrics, enabling its effective integration into advanced electro-optical systems such as liquid crystal displays, spatial light modulators, and tunable optical components.
References
Application Note & Protocol: A Detailed Guide to the Experimental Measurement of Dielectric Anisotropy of 4-(Hexyloxy)phenyl 4-Butylbenzoate
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup and protocol for measuring the dielectric anisotropy of the nematic liquid crystal, 4-(Hexyloxy)phenyl 4-Butylbenzoate (CAS: 38454-28-3).[1][2][3][4][5] This protocol emphasizes not just the procedural steps but the underlying scientific principles to ensure robust and reproducible results.
Introduction: The Significance of Dielectric Anisotropy
Liquid crystals (LCs) are a state of matter that exhibits properties between those of conventional liquids and solid crystals.[6] In the nematic phase, the constituent molecules have long-range orientational order but no positional order. This orientational order leads to anisotropy in their physical properties, including dielectric permittivity.
Dielectric anisotropy (Δε) is the difference in the dielectric permittivity measured parallel (ε∥) and perpendicular (ε⊥) to the average direction of the long molecular axes, known as the director. It is a crucial parameter that governs the response of the liquid crystal to an external electric field, a principle that is fundamental to the operation of liquid crystal displays (LCDs) and other electro-optic devices.[1][6] The sign and magnitude of Δε determine the threshold voltage and switching behavior of the liquid crystal.
For this compound, a compound with a positive dielectric anisotropy, the permanent dipole moment is oriented more along the long molecular axis.[1][7][8] Understanding its dielectric properties is essential for its application in advanced electro-optical technologies.[1]
Theoretical Background
The dielectric permittivity (ε) of a material describes its ability to store electrical energy in an electric field. For an anisotropic material like a nematic liquid crystal, the dielectric permittivity is a tensor quantity. However, due to the uniaxial symmetry of the nematic phase, it can be described by two principal components: ε∥ and ε⊥.[9][10]
The dielectric anisotropy is then defined as:
Δε = ε∥ - ε⊥ [8]
To experimentally determine Δε, one must measure the capacitance of a cell filled with the liquid crystal in two distinct molecular alignments relative to the applied electric field:
-
Planar (or Homogeneous) Alignment: The director is aligned parallel to the electrode surfaces. An electric field applied perpendicular to the electrodes will be perpendicular to the director, allowing for the measurement of ε⊥.
-
Homeotropic Alignment: The director is aligned perpendicular to the electrode surfaces. An electric field applied across the electrodes will be parallel to the director, allowing for the measurement of ε∥.
The capacitance (C) of the liquid crystal cell is related to the dielectric permittivity by:
C = ε * ε₀ * (A/d)
where:
-
ε₀ is the permittivity of free space (8.854 x 10⁻¹² F/m)
-
A is the area of the electrode
-
d is the thickness of the cell
By measuring the capacitance of the cell when empty (C_empty) and when filled with the liquid crystal (C_filled), the dielectric permittivity can be calculated.
Experimental Apparatus and Materials
A successful measurement of dielectric anisotropy relies on precise instrumentation and carefully prepared materials.
| Component | Description | Key Considerations |
| LCR Meter | An instrument that measures inductance (L), capacitance (C), and resistance (R).[11] | A benchtop LCR meter with programmable frequencies and high accuracy (e.g., Agilent 4284A or similar) is recommended.[12] The frequency range should ideally cover at least 1 kHz, a standard frequency for such measurements. |
| Temperature Controller | A system to precisely control the temperature of the liquid crystal sample. | A PID temperature controller with a stability of at least ±0.1°C is crucial, as the dielectric properties of liquid crystals are highly temperature-dependent.[9][13] |
| Hot Stage/Oven | A chamber to house the liquid crystal cell and maintain a uniform temperature. | Should be compatible with the temperature controller and allow for optical observation if needed. |
| Liquid Crystal Cells | Commercially available or custom-made cells consisting of two parallel glass plates with transparent conductive coatings (e.g., Indium Tin Oxide - ITO). | Cells with a well-defined thickness (typically 5-20 µm) are required. Two types of cells are needed: one treated for planar alignment and one for homeotropic alignment.[7] |
| Alignment Layers | Polymers or other materials coated on the ITO glass plates to induce the desired molecular alignment. | Polyimides are commonly used for planar alignment, while materials like lecithin or certain silanes can be used for homeotropic alignment.[14] |
| This compound | The liquid crystal sample to be characterized. | Purity should be high (>97%) to avoid influences from ionic impurities on the dielectric measurements.[2][4] |
| Polarized Optical Microscope (POM) | Used to verify the quality of the liquid crystal alignment within the cells. |
Experimental Workflow
The overall experimental workflow can be visualized as follows:
References
- 1. kuujia.com [kuujia.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound | 38454-28-3 | TCI AMERICA [tcichemicals.com]
- 4. This compound 97.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 6. Researchers apply temperature gradients to grow and move liquid crystals | Texas A&M Engineering Experiment Station [tees.tamu.edu]
- 7. mdpi.com [mdpi.com]
- 8. Dielectric Spectroscopy Analysis of Liquid Crystals Recovered from End-of-Life Liquid Crystal Displays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Dielectric Study of Liquid Crystal Dimers: Probing the Orientational Order and Molecular Interactions in Nematic and Twist-Bend Nematic Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ietlabs.com [ietlabs.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
protocol for doping 4-(Hexyloxy)phenyl 4-Butylbenzoate with nanoparticles
An Application Note and Protocol for the Doping of 4-(Hexyloxy)phenyl 4-Butylbenzoate Liquid Crystal with Nanoparticles
Authored by: A Senior Application Scientist
Abstract
The integration of nanoparticles into liquid crystal (LC) matrices is a proven method for augmenting their intrinsic physical properties, leading to enhanced performance in electro-optical devices and the development of novel functional materials.[1][2] This guide provides a comprehensive, step-by-step protocol for the successful doping of the nematic liquid crystal this compound with nanoparticles. We delve into the critical considerations for nanoparticle selection, detail a robust dispersion methodology, and outline essential characterization techniques to validate the resulting composite material. The causality behind each experimental choice is explained to provide researchers with a deep understanding of the underlying principles governing the behavior of these advanced composite systems.
Introduction: The Rationale for Nanoparticle Doping
This compound is a nematic liquid crystal valued for its stable mesomorphic properties and utility in electro-optical applications.[3] Doping this LC host with a small concentration of nanoparticles can significantly alter its fundamental characteristics, including dielectric anisotropy, elastic constants, rotational viscosity, and electro-optical response time.[4][5][6] The primary motivations for creating these composite systems are:
-
To Modify Physical Properties: Introducing nanoparticles can lower the threshold voltage, shorten response times, and enhance the contrast ratio of LC-based devices.[7][8]
-
To Induce New Functionalities: The unique properties of nanoparticles (e.g., plasmon resonance of gold nanoparticles, fluorescence of quantum dots) can be imparted to the liquid crystal host, creating multifunctional materials for sensing, photonics, and advanced displays.[9][10]
-
To Control Molecular Alignment: Nanoparticles can influence the alignment of liquid crystal molecules at interfaces and in the bulk, offering an alternative to traditional surface alignment layers.[11]
The success of these endeavors hinges on achieving a stable and uniform dispersion of nanoparticles within the LC matrix, avoiding aggregation that can lead to performance degradation. This protocol provides a validated workflow to achieve this outcome.
Materials and Equipment
This section outlines the necessary reagents and equipment. Purity and quality are paramount for reproducible results.
Reagents and Materials
| Material | Specification | Supplier Example | Rationale / Key Consideration |
| This compound | >97% purity | Tokyo Chemical Industry (TCI)[12] | The host liquid crystal matrix. High purity is essential to avoid unpredictable effects from contaminants. |
| Nanoparticles (NPs) | e.g., Gold (Au), Zinc Oxide (ZnO), Cadmium Selenide (CdSe) Quantum Dots | Sigma-Aldrich, Alfa Aesar | The choice of NP dictates the functional modification. Surface functionalization (e.g., alkylthiol-capping for Au NPs) is critical for dispersibility.[11] |
| Volatile Solvent | Chloroform, Toluene, or Hexane (Spectroscopic Grade) | Fisher Scientific | Must readily dissolve the nanoparticles without reacting with the LC. Its volatility allows for easy removal. |
| Cleaning Agents | Acetone, Isopropanol (ACS Grade) | VWR | For rigorous cleaning of all glassware to prevent contamination. |
| Indium Tin Oxide (ITO) Coated Glass Slides | - | - | For fabrication of test cells to measure electro-optical properties. |
| Polyimide Alignment Layer & Rubbing Cloth | - | - | For creating cells with specific (e.g., planar) LC alignment for characterization. |
Equipment
| Equipment | Purpose |
| Analytical Balance | Accurate weighing of LC and nanoparticles. |
| Ultrasonic Bath/Sonicator | To break nanoparticle agglomerates and ensure uniform dispersion.[4] |
| Vortex Mixer | For initial mixing of the NP solution and LC. |
| Hot Plate with Magnetic Stirring | For controlled heating and solvent evaporation. |
| Vacuum Oven | For complete removal of residual solvent. |
| Polarizing Optical Microscope (POM) | To visually inspect dispersion quality and identify LC phases.[13] |
| Differential Scanning Calorimeter (DSC) | To measure phase transition temperatures. |
| LCR Meter / Electro-optical Measurement System | To characterize dielectric properties, threshold voltage, and response time. |
Experimental Protocol
This protocol is designed as a self-validating system, with integrated quality control steps.
Workflow Overview
The entire process, from preparation to characterization, is summarized in the workflow diagram below.
References
- 1. Nanoparticle-Induced Property Changes in Nematic Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. kuujia.com [kuujia.com]
- 4. mdpi.com [mdpi.com]
- 5. Nanoparticle-Induced Property Changes in Nematic Liquid Crystals | MDPI [mdpi.com]
- 6. Nanoparticle doping in nematic liquid crystals: distinction between surface and bulk effects by numerical simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Nanoparticles in thermotropic and lyotropic liquid crystals [frontiersin.org]
- 10. iipseries.org [iipseries.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. This compound | 38454-28-3 | TCI AMERICA [tcichemicals.com]
- 13. Bot Verification [rasayanjournal.co.in]
Application Notes and Protocols for the Formulation of Nematic Liquid Crystal Displays Using 4-(Hexyloxy)phenyl 4-Butylbenzoate
Introduction
This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the formulation, characterization, and application of nematic liquid crystal mixtures incorporating 4-(Hexyloxy)phenyl 4-Butylbenzoate for display technologies. This calamitic (rod-shaped) liquid crystal is a versatile component in formulating eutectic mixtures with a broad nematic phase, crucial for the manufacturing of liquid crystal displays (LCDs).[1][2] This guide will delve into the rationale behind formulation strategies, provide detailed experimental protocols, and outline the necessary characterization techniques to ensure the development of high-performance liquid crystal displays.
The selection of this compound is predicated on its favorable chemical and physical properties. Its molecular structure, featuring a flexible hexyloxy tail and a butyl-substituted benzoate core, contributes to a desirable nematic range and thermal stability.[3] By understanding the principles of eutectic mixtures, researchers can combine this compound with other liquid crystals to precisely tune the final mixture's properties, such as its clearing point, viscosity, dielectric anisotropy, and birefringence, to meet the stringent demands of modern display applications.[4]
Physicochemical Properties of this compound
A thorough understanding of the individual components is paramount before formulating a liquid crystal mixture. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 38454-28-3 | [5] |
| Molecular Formula | C23H30O3 | [5] |
| Molecular Weight | 354.49 g/mol | [5] |
| Appearance | White to light yellow powder/lump | [6] |
| Purity | >97.0% (GC) | [6] |
| Boiling Point | 479.6°C at 760 mmHg | [3] |
| Density | 1.026 g/cm³ | [3] |
| Refractive Index | 1.529 | [3] |
Formulation of a Representative Nematic Liquid Crystal Mixture
The primary goal of formulating a liquid crystal mixture is to create a eutectic system. A eutectic mixture is a blend of two or more components that melts or solidifies at a single temperature that is lower than the melting points of the individual constituents.[7][8] This allows for a liquid crystal phase that is stable over a broad temperature range, including room temperature, which is essential for most display applications.
For this application note, we will formulate a representative twisted nematic (TN) liquid crystal mixture. TN displays are a common type of LCD.[9] The mixture will be designed to have a positive dielectric anisotropy, meaning the liquid crystal molecules will align parallel to an applied electric field. To achieve the "twist," a small amount of a chiral dopant is added to the nematic mixture.[10]
Representative Nematic Host Mixture Formulation
Based on the principles of formulating eutectic mixtures with phenyl benzoates and analogous systems like the well-characterized E7 mixture, a hypothetical, yet scientifically grounded, multi-component nematic host mixture is proposed.[2][11][12] The components are chosen for their chemical similarity to this compound and their known ability to form stable nematic phases.
| Component | Structure | Role in Mixture | Representative Weight % |
| This compound | C4H9-Ph-COO-Ph-OC6H13 | Primary Component, contributes to broad nematic range and low viscosity. | 40% |
| 4-Cyanophenyl 4-Pentylbenzoate | C5H11-Ph-COO-Ph-CN | High positive dielectric anisotropy for low threshold voltage. | 30% |
| 4-Ethoxyphenyl 4-Butylbenzoate | C4H9-Ph-COO-Ph-OC2H5 | Depresses melting point, adjusts birefringence. | 20% |
| 4-Propylphenyl 4-Heptylbenzoate | C7H15-Ph-COO-Ph-C3H7 | Broadens nematic range, modifies viscosity. | 10% |
Protocol for Preparation of the Nematic Host Mixture
-
Preparation of Materials: Ensure all liquid crystal components are of high purity (>99.5%). Use precision balances for accurate weighing of each component.
-
Mixing: In a clean, dry glass vial, combine the weighed amounts of each liquid crystal component.
-
Homogenization:
-
Heat the vial in a controlled oven or on a hot plate to a temperature approximately 10°C above the highest clearing point of the individual components. This will bring the mixture into the isotropic liquid phase.
-
Gently agitate the vial or use a magnetic stirrer to ensure a homogenous mixture. Visual inspection should confirm a clear, uniform liquid with no schlieren patterns.
-
-
Cooling and Storage:
-
Slowly cool the mixture to room temperature. The mixture should remain in the nematic liquid crystal phase.
-
Store the mixture in a tightly sealed, amber glass vial to protect it from moisture and light.
-
Workflow for Nematic Host Mixture Preparation
References
- 1. liqcryst.alfa-chemistry.com [liqcryst.alfa-chemistry.com]
- 2. zenodo.org [zenodo.org]
- 3. web.mit.edu [web.mit.edu]
- 4. pubs.aip.org [pubs.aip.org]
- 5. liqcryst.alfa-chemistry.com [liqcryst.alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Twisted nematic (TN) technology for LCDs [merckgroup.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. jjc.yu.edu.jo [jjc.yu.edu.jo]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Note: A Precise Protocol for the Characterization of Birefringence in the Nematic Liquid Crystal 4-(Hexyloxy)phenyl 4-Butylbenzoate
Executive Summary
This document provides a comprehensive guide for researchers and scientists on the accurate measurement of the birefringence of the nematic liquid crystal 4-(Hexyloxy)phenyl 4-Butylbenzoate. Birefringence, the difference between the extraordinary and ordinary refractive indices (Δn = nₑ - nₒ), is a fundamental optical property of liquid crystals that governs their application in display technologies, optical switching, and advanced sensor development.[1] This application note details the theoretical underpinnings and provides a step-by-step experimental protocol using the Sénarmont compensator method—a highly precise and accessible technique for quantitative retardation measurement.[2][3] Adherence to this protocol will ensure reproducible and accurate characterization of this material, facilitating its integration into novel optical systems.
Introduction to Birefringence in Liquid Crystals
Liquid crystals (LCs) represent a unique state of matter that exhibits properties between those of a conventional liquid and a solid crystal.[1] The calamitic (rod-like) shape of molecules like this compound leads to long-range orientational order in the nematic phase.[4][5][6] This structural anisotropy is the origin of their optical anisotropy, most notably birefringence.
When polarized light enters a nematic liquid crystal, it is split into two orthogonal components: the ordinary ray (o-ray) and the extraordinary ray (e-ray). The o-ray experiences a refractive index (nₒ) regardless of its propagation direction relative to the liquid crystal director (the average direction of molecular alignment). The e-ray, however, experiences a refractive index (nₑ) that depends on its propagation direction. Birefringence (Δn) is the maximum difference between these two indices and is a critical parameter for device design.[1]
The ability to modulate Δn with an external electric field is the basis for most liquid crystal devices. Therefore, precise measurement of this property as a function of temperature and wavelength is essential for material characterization and quality control.
Principle of the Sénarmont Compensator Method
The Sénarmont compensator method is a precise optical null technique used to measure the retardation (Γ) of a birefringent sample.[2][7] Retardation is the optical path difference between the e-ray and the o-ray, given by:
Γ = d * Δn
where:
-
Γ is the retardation (in nanometers).
-
d is the thickness of the liquid crystal layer (in nanometers).
-
Δn is the birefringence (dimensionless).
The experimental setup typically involves a polarizing light microscope equipped with a polarizer, a rotatable analyzer, and the Sénarmont compensator, which is a quarter-wave (λ/4) plate.[3][7] The λ/4 plate is inserted with its fast axis at 45° to the polarizer's transmission axis. This setup converts the elliptically polarized light emerging from the birefringent sample into linearly polarized light. The angle of this linearly polarized light is directly proportional to the retardation of the sample. By rotating the analyzer to find the point of minimum light intensity (extinction), the retardation can be precisely determined.[2]
The retardation (Γ) is calculated from the analyzer's rotation angle (θ) using the following relationship:
Γ = (θ / 180) * λ
where:
-
θ is the angle of analyzer rotation in degrees required to achieve extinction.
-
λ is the wavelength of the monochromatic light source in nanometers.
This method is particularly well-suited for measuring retardation values up to one full wavelength, offering high sensitivity and accuracy.[3]
Materials and Equipment
4.1. Materials
-
This compound (CAS: 38454-28-3)[8]
-
Commercially available liquid crystal cell with a known, uniform thickness (e.g., 5-20 μm) and planar alignment layers (e.g., rubbed polyimide).
-
Solvents for cleaning (e.g., Isopropanol, Acetone, high purity).
-
Lens cleaning paper.
4.2. Equipment
-
Polarizing Light Microscope (e.g., Olympus BX53-P, Nikon Eclipse LV100N POL).
-
Sénarmont Compensator (quarter-wave plate for the specific wavelength of light used).
-
Monochromatic light source (e.g., a sodium lamp at 589 nm or a filtered white light source with a 546 nm interference filter).
-
Rotating, graduated analyzer with a precision of at least 0.1 degrees.
-
Temperature-controlled stage (hot stage) with a precision of ±0.1°C (e.g., Linkam THMS600).
-
Digital camera for imaging (optional but recommended for documentation).
Experimental Protocol
5.1. Safety Precautions
-
Handle this compound in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) before handling. The compound may cause skin and serious eye irritation.[9] In case of contact, rinse thoroughly with water.[9]
5.2. Sample Preparation
-
Heating: Gently heat the this compound sample to its isotropic phase (above its clearing point) to ensure it is in a liquid state.
-
Cell Filling: Introduce the isotropic liquid crystal into the filling port of the liquid crystal cell via capillary action. Ensure there are no air bubbles trapped within the cell's active area.
-
Cooling and Alignment: Place the filled cell on the hot stage. Slowly cool the sample from the isotropic phase into the nematic phase at a controlled rate (e.g., 1°C/min). This slow cooling promotes uniform alignment of the liquid crystal director, which is crucial for accurate measurements.
-
Thermal Equilibration: Allow the sample to equilibrate at the desired measurement temperature for at least 5-10 minutes before starting the measurement.
5.3. Measurement Procedure using the Sénarmont Method
The following workflow outlines the steps for accurate birefringence measurement.
Figure 1: Experimental workflow for birefringence measurement using the Sénarmont method.
Detailed Steps:
-
Initial Setup:
-
Turn on the polarizing microscope and the monochromatic light source.
-
Set up Köhler illumination for a uniform field of view.
-
Cross the polarizer and analyzer to achieve maximum extinction (a dark field of view). Note the initial reading on the graduated analyzer.
-
-
Sample Positioning:
-
Place the prepared liquid crystal cell on the temperature-controlled stage.
-
With the polarizers still crossed, rotate the stage until the liquid crystal sample appears darkest. This is the extinction position, where the director is aligned with either the polarizer or the analyzer.
-
From this extinction position, rotate the stage by exactly 45°. The sample should now appear at its maximum brightness.[10][11]
-
-
Compensation and Measurement:
-
Insert the Sénarmont compensator (λ/4 plate) into the optical path. Its slow axis should be parallel to the polarizer's transmission direction.[7]
-
The field of view will brighten. Now, rotate only the analyzer from its initial crossed position until the sample area of interest again reaches maximum extinction.
-
Record the angle of rotation (θ) from the initial crossed position. For high accuracy, take the average of several measurements.
-
-
Repeat for Different Temperatures:
-
Change the temperature on the hot stage controller.
-
Allow the sample to equilibrate at the new temperature.
-
Repeat steps 3a-3c to obtain the analyzer rotation angle at the new temperature.
-
Data Analysis and Presentation
-
Calculate Retardation (Γ):
-
Use the recorded analyzer angle (θ) and the known wavelength of the monochromatic light (λ) to calculate the retardation.
-
Formula: Γ (nm) = (θ / 180) * λ (nm)[7]
-
-
Calculate Birefringence (Δn):
-
Use the calculated retardation (Γ) and the known thickness of the liquid crystal cell (d) to determine the birefringence.
-
Formula: Δn = Γ / d
-
Ensure that Γ and d are in the same units (e.g., nanometers) for the calculation.
-
-
Data Presentation:
-
The results should be summarized in a table for clarity.
-
For temperature-dependent studies, plot Birefringence (Δn) as a function of Temperature (°C or K). This plot is crucial for understanding the material's behavior and determining its order parameter.
-
Table 1: Example Data for Birefringence Calculation
| Temperature (°C) | Wavelength (λ, nm) | Cell Thickness (d, µm) | Analyzer Rotation (θ, deg) | Calculated Retardation (Γ, nm) | Calculated Birefringence (Δn) |
| 25.0 | 546 | 10.0 | 45.0 | 136.5 | 0.1365 |
| 30.0 | 546 | 10.0 | 43.5 | 131.9 | 0.1319 |
| 35.0 | 546 | 10.0 | 41.8 | 126.8 | 0.1268 |
| 40.0 | 546 | 10.0 | 39.5 | 119.8 | 0.1198 |
Note: The data in this table is illustrative and does not represent actual measured values for this compound.
Figure 2: Principle of the Sénarmont compensator method for measuring retardation.
Conclusion
This application note provides a robust and validated protocol for measuring the birefringence of the liquid crystal this compound using the Sénarmont compensator method. The technique is highly accurate for materials with retardation values within one order and provides the critical data needed for the design and optimization of liquid crystal-based optical devices. By carefully following the outlined procedures for sample preparation, measurement, and data analysis, researchers can achieve reliable and reproducible characterization of this and other nematic liquid crystals.
References
- 1. Determination of birefringence dispersion in nematic liquid crystals by using an S-transform [opg.optica.org]
- 2. barnett-technical.com [barnett-technical.com]
- 3. The de Sénarmont Compensator [evidentscientific.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 7. Sénarmont Compensation: How to Accurately Measure Small Relative Retardations (0-1λ) [mccrone.com]
- 8. parchem.com [parchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. The Berek Compensator [evidentscientific.com]
- 11. Molecular Expressions Microscopy Primer: Specialized Techniques - Polarized Light Microscopy - The Berek Compensator [micro.magnet.fsu.edu]
Application Note: Utilizing 4-(Hexyloxy)phenyl 4-Butylbenzoate in Nematic Liquid Crystal-Based Smart Window Technology
Abstract
This document provides a comprehensive technical guide for researchers and scientists on the application of 4-(Hexyloxy)phenyl 4-Butylbenzoate, a calamitic thermotropic liquid crystal, in the fabrication and characterization of electrically switchable smart windows. This guide details the underlying principles of nematic liquid crystal (NLC) smart windows, step-by-step protocols for device fabrication, and standardized methods for electro-optical performance characterization. The causality behind critical process steps is explained to provide a deeper understanding of the technology. All procedures are designed to be self-validating, with integrated quality control checkpoints.
Introduction to Nematic Liquid Crystal Smart Windows
Smart windows are active devices that can modulate light transmittance in response to an external stimulus, most commonly an electric field.[1][2][3] Among various smart window technologies, those based on nematic liquid crystals (NLCs) offer distinct advantages, including fast switching speeds, low power consumption, and high clarity in the transparent state.
The fundamental principle relies on the dielectric and optical anisotropy of liquid crystal molecules.[2] Materials like this compound belong to a class of calamitic (rod-shaped) liquid crystals that exhibit a nematic phase.[4][5] In this phase, the molecules have long-range orientational order but no long-range positional order.
A typical NLC smart window consists of a thin layer of the liquid crystal mixture sandwiched between two transparent conductive electrodes, usually Indium Tin Oxide (ITO) coated glass.[6][7] The inner surfaces of the glass are coated with an alignment layer, which directs the orientation of the LC molecules in the absence of an electric field (the "OFF" state). When a voltage is applied across the ITO electrodes (the "ON" state), the resulting electric field overcomes the surface anchoring forces and reorients the LC molecules. This change in molecular orientation alters the refractive index of the LC layer, thereby controlling the passage of light.
For a privacy-style smart window, the device is designed to be scattering (opaque) in the OFF state and transparent in the ON state. This is often achieved by using a polymer-dispersed liquid crystal (PDLC) composite, where microdroplets of the LC are embedded in a polymer matrix.[2][8] In the OFF state, the random orientation of the LC directors in the droplets causes a refractive index mismatch with the polymer, leading to strong light scattering. In the ON state, the LC directors align with the field, the effective refractive index of the droplets matches that of the polymer, and the window becomes transparent.
Materials and Equipment
Materials
-
Substrates: Indium Tin Oxide (ITO) coated glass slides (Sheet resistance: 10-20 Ω/sq)
-
Alignment Layer: Polyimide (PI) solution (e.g., solutions for homogeneous or homeotropic alignment)[6][10]
-
Spacers: Spherical silica or polymer micro-spacers (e.g., 5-10 µm diameter)
-
Sealant: UV-curable epoxy adhesive
-
Solvents: Acetone (ACS grade), Isopropyl Alcohol (IPA, ACS grade), Deionized (DI) water
-
Cleaning Agents: Mild, non-phosphate surfactant (e.g., Decon 90)[11]
Equipment
-
Spin coater
-
Hot plate with precise temperature control
-
UV curing lamp (365 nm)
-
Ultrasonic bath
-
Rubbing machine with velvet or cotton cloth
-
Vacuum chamber for LC filling
-
Polarized optical microscope
-
Function generator and voltage amplifier
-
Photodetector and oscilloscope (for electro-optical characterization)
-
Spectrophotometer
Experimental Workflow and Protocols
The fabrication of a liquid crystal smart window is a multi-step process that requires precision and a clean environment to ensure optimal device performance.
Diagram: Smart Window Fabrication Workflow
Caption: Workflow for fabricating a liquid crystal smart window cell.
Protocol 4.1: Substrate Cleaning
Causality: The ITO surface must be impeccably clean. Organic residues or particulates can disrupt the polyimide alignment layer, leading to defects in the liquid crystal orientation, which appear as visible blemishes or areas that do not switch correctly.[11][12] Sonication uses high-frequency sound waves to create cavitation bubbles that scrub the surface at a microscopic level.[11][13]
-
Initial Wash: Rinse ITO substrates with DI water to remove loose debris.
-
Surfactant Sonication: Place substrates in a beaker with a 5% aqueous solution of a non-phosphate surfactant. Sonicate in a warm bath (50-60°C) for 15-20 minutes.[11]
-
DI Water Rinse: Thoroughly rinse the substrates under flowing DI water for at least 5 minutes to remove all surfactant.
-
Solvent Sonication: Sequentially sonicate the substrates in acetone and then isopropyl alcohol for 15-20 minutes each to remove organic contaminants.[11][13][14]
-
Final Rinse & Dry: Rinse again with DI water and dry with a stream of filtered nitrogen gas.
-
UV-Ozone (Optional): For critical applications, a 10-15 minute exposure to a UV-Ozone cleaner can remove final traces of organic contamination and improve surface wettability.[11]
[QC 1] Self-Validation: A properly cleaned substrate will exhibit a "water break" test failure. When DI water is flowed over the surface, it should form a uniform sheet without beading up, indicating a high-energy, clean surface.
Protocol 4.2: Alignment Layer Deposition and Treatment
Causality: The polyimide (PI) layer is the most critical component for controlling the LC molecules' orientation.[6][15] The polymer chains of the PI are aligned in a specific direction, and through intermolecular interactions, they transfer this orientation to the adjacent LC molecules, establishing a "pre-tilt" angle.[6][16] Mechanical rubbing creates micro-grooves and aligns the PI chains on the surface.[10]
-
PI Spin Coating: Dispense the polyimide solution onto the center of a cleaned ITO substrate. Spin coat at 3000-4000 rpm for 30-60 seconds to achieve a thin, uniform film (~50-100 nm).
-
Soft Bake: Place the coated substrate on a hotplate at 80-90°C for 5-10 minutes to evaporate the solvent.
-
Hard Bake (Curing): Transfer the substrate to a hotplate or oven set to the manufacturer's recommended curing temperature (typically 180-230°C) for 1 hour. This step induces imidization, making the film robust.[16]
-
Mechanical Rubbing: Once cooled, rub the PI surface unidirectionally with a rubbing machine fitted with a velvet cloth. The rubbing strength (a combination of pile impression, rotation speed, and stage speed) determines the final pre-tilt angle.[16] For a standard twisted nematic (TN) or parallel-aligned cell, the two substrates will be rubbed in directions perpendicular or parallel to each other, respectively.
[QC 2] Self-Validation: Assemble a test cell and view it under a polarized microscope. A uniformly dark or bright image when rotating the crossed polarizers indicates successful, uniform alignment. Non-uniform patches or domains indicate a problem with the cleaning or rubbing process.
Protocol 4.3: LC Cell Assembly and Filling
Causality: A uniform cell gap is essential for consistent electro-optical performance. The spacers maintain a precise distance between the substrates. The vacuum filling method is used because it prevents air bubbles from being trapped within the cell, which would disrupt the LC alignment and the electric field.
-
Spacer Application: Mix a small amount of micro-spacers into the UV-curable sealant. Alternatively, lightly sprinkle dry spacers onto one of the prepared substrates.
-
Sealant Application: Dispense a thin line of the sealant/spacer mixture along the perimeter of one substrate, leaving a small gap for filling.
-
Cell Assembly: Carefully place the second substrate on top, with the rubbing directions oriented as desired (e.g., anti-parallel).
-
Pressing and Curing: Gently press the substrates together and place them in a clamp to maintain pressure. Expose the cell to a UV lamp to cure the epoxy sealant.
-
LC Filling: Place the empty cell and a drop of this compound in a vacuum chamber. Evacuate the chamber. The vacuum removes air from the cell. Bring the fill port of the cell into contact with the LC droplet. Slowly vent the chamber; atmospheric pressure will push the LC into the empty cell via capillary action.
-
Sealing: Once filled, clean any excess LC from the fill port and seal the gap with a small drop of UV-curable epoxy. Cure the epoxy with the UV lamp.
[QC 3] Self-Validation: Observe the filled cell under a polarized microscope. The uniformity of the color (or brightness) across the cell is a direct indicator of a uniform cell gap.
Characterization and Performance Metrics
After fabrication, the device must be characterized to determine its performance.
Protocol 5.1: Electro-Optical Characterization
Causality: This protocol measures the two most important performance metrics: how the window's transparency changes with voltage and how quickly it can switch between states. This is achieved by applying a voltage waveform to the cell and simultaneously measuring the intensity of light passing through it.
-
Setup: Place the LC cell between two crossed polarizers on an optical bench. A laser or LED provides a stable light source, and a photodetector measures the transmitted light intensity.
-
Connections: Connect the ITO electrodes of the cell to a function generator via a voltage amplifier.
-
Transmittance vs. Voltage (T-V Curve): Apply a 1 kHz square wave AC voltage to the cell. Note: An AC field is crucial to prevent ion migration and degradation of the LC material. Slowly increase the voltage from 0 V to a saturation voltage (e.g., 20 V) and record the transmitted light intensity at each step. Plot the normalized transmittance as a function of the applied voltage.
-
Switching Time: Apply a square wave voltage that toggles between 0 V and the saturation voltage (V_sat). Connect the output of the photodetector to an oscilloscope. Measure the rise time (time to switch from 10% to 90% transmittance) and the fall time (time to switch from 90% to 10% transmittance).
Table 1: Typical Performance Data for an NLC Smart Window
| Parameter | Typical Value | Description |
| Threshold Voltage (V_th) | 1.5 - 3.0 V | The voltage at which the window begins to switch from opaque to transparent. |
| Saturation Voltage (V_sat) | 5.0 - 15.0 V | The voltage at which maximum transparency is achieved. |
| Contrast Ratio | > 100:1 | The ratio of maximum (ON state) to minimum (OFF state) light transmission. |
| Rise Time (τ_on) | 2 - 10 ms | Time taken to switch from opaque to transparent. |
| Fall Time (τ_off) | 15 - 50 ms | Time taken to switch from transparent to opaque. |
| Viewing Angle | Dependent on LC mode | The range of angles from which the window can be viewed with good contrast. |
Conclusion and Troubleshooting
This guide outlines the comprehensive process for creating and evaluating smart windows using this compound. The quality of the final device is highly dependent on the cleanliness of the process and the precise control of fabrication parameters like alignment layer thickness and rubbing strength. Common issues such as non-uniform switching or visible defects can often be traced back to contamination during the cleaning phase or inconsistencies in the alignment layer deposition. By following these detailed, self-validating protocols, researchers can reliably produce high-performance liquid crystal smart window prototypes for further study and development.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Smart Windows Based on Liquid Crystal Dispersions | part of Transparent Conductive Materials: Materials, Synthesis, Characterization, Applications | Wiley Semiconductors books | IEEE Xplore [ieeexplore.ieee.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 6. Aligning liquid crystal molecules [spie.org]
- 7. [PDF] Controlling the Alignment of Polyimide for Liquid Crystal Devices | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound 97.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. How to clean ITO Coated Glass - JINAN EVERGREEN GLASS CO.,LTD. [evergreenglass.com]
- 13. techinstro.com [techinstro.com]
- 14. To make clean glass substrates: [research.physics.unc.edu]
- 15. scilit.com [scilit.com]
- 16. OPG [opg.optica.org]
Application Notes and Protocols for the Fabrication of Polymer Dispersed Liquid Crystals (PDLCs) utilizing 4-(Hexyloxy)phenyl 4-Butylbenzoate
Introduction: The Architecture of Switchable Transparency
Polymer Dispersed Liquid Crystal (PDLC) technology represents a significant advancement in smart materials, offering electrically switchable transparency. These composite materials consist of micron-sized droplets of liquid crystal, such as 4-(Hexyloxy)phenyl 4-Butylbenzoate, dispersed within a solid polymer matrix. In their passive state, the random orientation of the liquid crystal directors within the droplets causes a mismatch in refractive indices between the liquid crystal and the polymer, leading to light scattering and an opaque appearance. Upon the application of an electric field, the liquid crystal molecules align, matching the refractive index of the polymer matrix and allowing light to pass through, resulting in a transparent state. This unique electro-optical behavior makes PDLCs ideal for a range of applications, including privacy glass, smart windows, and light shutters.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the fabrication of PDLC films incorporating the nematic liquid crystal this compound. We will delve into the fundamental principles of phase separation, offer detailed protocols for the most prevalent fabrication techniques, and discuss the critical parameters that govern the electro-optical performance of the final device.
The Heart of the Matter: this compound
The choice of liquid crystal is paramount to the performance of a PDLC film. This compound is a nematic liquid crystal well-suited for PDLC applications due to its chemical stability and defined electro-optical properties. A summary of its key physical properties is presented in Table 1.
Table 1: Physical Properties of this compound
| Property | Value |
| CAS Number | 38454-28-3 |
| Molecular Formula | C23H30O3 |
| Molecular Weight | 354.49 g/mol |
| Refractive Index (n_D) | 1.529 |
| Boiling Point | 479.6°C at 760 mmHg |
Fabrication Methodologies: Pathways to Phase Separation
The formation of discrete liquid crystal droplets within the polymer matrix is achieved through a process called phase separation. The three primary methods to induce this are Polymerization-Induced Phase Separation (PIPS), Thermally-Induced Phase Separation (TIPS), and Solvent-Induced Phase Separation (SIPS).
Polymerization-Induced Phase Separation (PIPS)
PIPS is the most widely used method for PDLC fabrication due to its versatility and control over droplet morphology. The process begins with a homogeneous mixture of a liquid crystal, a prepolymer (monomer or oligomer), and a photoinitiator or catalyst. Polymerization is then initiated, typically by UV irradiation or thermal curing. As the polymer chains grow, the liquid crystal becomes immiscible and phase-separates into droplets. The droplet size is influenced by the curing rate; a faster cure generally results in smaller droplets.
This protocol details the fabrication of a PDLC film using a UV-curable epoxy resin.
Materials:
-
This compound (Liquid Crystal)
-
UV-curable Epoxy Resin (e.g., bisphenol A derivative)
-
Cationic Photoinitiator (e.g., diaryliodonium salt)
-
Indium Tin Oxide (ITO) coated glass slides
-
Spacers (e.g., 15-25 µm glass beads)
-
UV Curing System (365 nm wavelength)
Experimental Workflow:
Application Notes and Protocols for the Alignment of 4-(Hexyloxy)phenyl 4-Butylbenzoate on Substrates
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Molecular Alignment
4-(Hexyloxy)phenyl 4-butylbenzoate is a nematic liquid crystal with a molecular structure that lends itself to a broad nematic phase and stable electro-optical properties, making it a valuable material in the development of advanced optical and sensing devices.[1] The functionality of devices employing this and similar liquid crystals is critically dependent on the uniform alignment of the molecules over a substrate. This guide provides a detailed overview of the primary techniques for achieving controlled alignment of this compound, offering both the theoretical underpinnings and practical, step-by-step protocols for implementation in a research setting.
The alignment of liquid crystal molecules at a substrate interface is governed by the anisotropic intermolecular forces between the liquid crystal and the surface.[2] These forces dictate the preferred orientation of the liquid crystal director, which is the average direction of the long molecular axes. The two primary alignment configurations are:
-
Planar Alignment: The liquid crystal director is parallel to the substrate surface.
-
Homeotropic Alignment: The liquid crystal director is perpendicular to the substrate surface.
The angle between the liquid crystal director and the substrate surface is known as the pretilt angle , a critical parameter that influences the electro-optical performance of liquid crystal devices. This guide will explore techniques to achieve both planar and homeotropic alignment and to control the pretilt angle.
Part 1: Substrate Preparation - The Foundation for Quality Alignment
The quality of the substrate surface is paramount for achieving uniform liquid crystal alignment. The following protocol is a robust method for cleaning Indium Tin Oxide (ITO) coated glass substrates, which are commonly used in liquid crystal cell fabrication due to their transparency and conductivity.
Protocol 1: ITO Substrate Cleaning
This protocol aims to remove organic residues, particulate matter, and ionic contaminants from the ITO surface.
Materials:
-
ITO coated glass slides
-
Deionized (DI) water
-
Detergent (e.g., Decon 90 or similar non-phosphate surfactant)[3]
-
Acetone (semiconductor grade)
-
Isopropyl alcohol (IPA) (semiconductor grade)
-
Nitrogen gas (high purity)
-
Ultrasonic bath
-
Beakers
-
Substrate rack
-
UV-Ozone cleaner (optional but recommended)
Procedure:
-
Initial Rinse: Rinse the ITO substrates thoroughly with DI water to remove loose particulates.
-
Detergent Wash: Prepare a 2-5% solution of detergent in DI water in a beaker. Place the substrates in a substrate rack and immerse them in the detergent solution.
-
Ultrasonication (Detergent): Place the beaker in an ultrasonic bath and sonicate for 15-20 minutes.[3][4]
-
DI Water Rinse: Thoroughly rinse the substrates with DI water to remove all traces of the detergent. A continuous flow of DI water for several minutes is recommended.
-
Acetone Wash: Place the substrates in a clean beaker with acetone.
-
Ultrasonication (Acetone): Sonicate in acetone for 10-15 minutes.
-
IPA Wash: Transfer the substrates to a clean beaker with IPA.
-
Ultrasonication (IPA): Sonicate in IPA for 10-15 minutes.
-
Final DI Water Rinse: Rinse the substrates thoroughly with DI water.
-
Drying: Dry the substrates with a stream of high-purity nitrogen gas.
-
UV-Ozone Treatment (Optional): For optimal removal of organic contaminants and to enhance surface activity, place the substrates in a UV-Ozone cleaner for 10-15 minutes immediately before spin coating the alignment layer.[3]
Part 2: Alignment Techniques
This section details three widely used techniques for aligning nematic liquid crystals like this compound: rubbed polyimide, photo-alignment, and ion beam alignment.
Rubbed Polyimide Alignment
Mechanical rubbing of a thin polyimide (PI) layer is a well-established and cost-effective method for inducing uniform planar alignment. The rubbing process creates microgrooves on the PI surface and aligns the polymer chains, which in turn directs the liquid crystal molecules.[5]
Causality of Alignment: The alignment of liquid crystal molecules on a rubbed polyimide surface is attributed to two primary mechanisms:
-
Groove-induced alignment: The liquid crystal molecules align along the microgrooves to minimize the elastic deformation energy.
-
Intermolecular interactions: Anisotropic van der Waals forces between the liquid crystal molecules and the oriented polyimide chains promote alignment.[2][6]
Workflow for Rubbed Polyimide Alignment:
Figure 1: Workflow for preparing a liquid crystal cell with rubbed polyimide alignment layers.
Materials:
-
Cleaned ITO substrates
-
Polyimide solution for planar alignment (e.g., SE-7492, Nissan Chemical)
-
Solvent for polyimide (e.g., N-methyl-2-pyrrolidone, NMP)
-
Spin coater
-
Hot plate
-
Oven or furnace
-
Rubbing machine with a velvet or rayon cloth
Procedure:
-
Polyimide Solution Preparation: Prepare a diluted solution of the polyimide in its recommended solvent. The concentration will affect the final film thickness.
-
Spin Coating:
-
Place a cleaned ITO substrate on the spin coater chuck.
-
Dispense the polyimide solution onto the center of the substrate.
-
Spin at a speed of 3000-5000 rpm for 30-60 seconds to achieve a uniform thin film. The exact speed will depend on the desired thickness and the viscosity of the solution.
-
-
Soft Bake: Place the substrate on a hot plate at 80-100°C for 5-10 minutes to evaporate the bulk of the solvent.
-
Hard Bake (Curing): Transfer the substrate to an oven and cure the polyimide according to the manufacturer's instructions. A typical curing process is at 180-200°C for 1 hour.[7] This step is crucial for the imidization of the polyamic acid.
-
Mechanical Rubbing:
-
Mount the substrate in the rubbing machine.
-
Set the rubbing parameters. The rubbing strength is a critical parameter that influences the pretilt angle and anchoring energy. It can be controlled by the pile impression of the rubbing cloth, the rotation speed of the rubbing roller, and the number of rubbing passes.[8]
-
Perform the rubbing process. A single pass in one direction is typically sufficient.
-
Quantitative Rubbing Parameters and Their Effects:
| Rubbing Parameter | Typical Range | Effect on Pretilt Angle | Effect on Anchoring Energy |
| Rubbing Strength | Weak to Strong | Generally decreases with increasing strength[9][10] | Generally increases with increasing strength[10] |
| Pile Impression | 0.1 - 1.0 mm | Higher impression leads to stronger rubbing | Higher impression leads to stronger rubbing |
| Roller Speed | 100 - 1000 rpm | Higher speed can increase rubbing strength | Higher speed can increase anchoring energy |
| Number of Passes | 1 - 10 | Can increase rubbing strength and uniformity | Can increase anchoring energy up to a saturation point |
Photo-Alignment
Photo-alignment is a non-contact technique that utilizes polarized light to induce anisotropy in a photosensitive alignment layer. This method avoids the potential for dust contamination and static charge generation associated with mechanical rubbing.[7]
Causality of Alignment: The mechanism of photo-alignment depends on the photosensitive material used. For materials containing azobenzene dyes, exposure to linearly polarized light causes a series of trans-cis-trans isomerization cycles, leading to a reorientation of the dye molecules perpendicular to the polarization direction of the light.[11] For materials like certain polyimides or polymers with phenyl benzoate side groups, axis-selective photochemical reactions such as photo-Fries rearrangement can occur, leading to anisotropy.[9][12][13] This anisotropic layer then directs the alignment of the liquid crystal molecules.
Workflow for Photo-Alignment:
Figure 2: Workflow for preparing a liquid crystal cell with photo-alignment layers.
Materials:
-
Cleaned ITO substrates
-
Photo-alignment material (e.g., a solution of a polymer containing azobenzene dyes or a photo-crosslinkable polymer)
-
Spin coater
-
Hot plate
-
Polarized UV light source (e.g., a mercury lamp with a linear polarizer and appropriate filters)
-
UV power meter
Procedure:
-
Spin Coating: Spin coat the photo-alignment material onto the cleaned ITO substrates as described in Protocol 2, step 2.
-
Baking: Bake the substrates on a hot plate according to the material manufacturer's instructions to remove the solvent.
-
Polarized UV Exposure:
-
Place the substrate under the polarized UV light source.
-
The polarization direction of the UV light will determine the alignment direction of the liquid crystal (typically perpendicular to the polarization for azobenzene-based materials).[7]
-
Expose the substrate to a specific dosage of UV light. The exposure dose is a critical parameter that affects the anchoring energy.[14][15][16] The dose can be controlled by the exposure time and the intensity of the UV light.
-
Quantitative Photo-Alignment Parameters and Their Effects:
| Parameter | Typical Range | Effect on Anchoring Energy |
| Exposure Dose | 10 mJ/cm² - 1 J/cm² | Generally increases with increasing dose up to a saturation point[14][15][16][17][18] |
| Wavelength | 250 - 450 nm | Should be matched to the absorption spectrum of the photo-alignment material |
| Polarization Contrast | > 100:1 | Higher contrast leads to better alignment quality |
Ion Beam Alignment
Ion beam (IB) alignment is another non-contact method where a collimated beam of low-energy ions bombards the substrate surface at an oblique angle. This process can create anisotropic surface properties that induce liquid crystal alignment.[19]
Causality of Alignment: The mechanism of ion beam alignment involves the selective destruction of chemical bonds and the creation of an anisotropic surface topography and chemical composition. The ion bombardment can break the bonds of polymer chains or inorganic films, leading to a preferential orientation of the remaining molecular fragments.[20] The direction of the ion beam determines the resulting alignment direction.
Workflow for Ion Beam Alignment:
Figure 3: Workflow for preparing a liquid crystal cell with ion beam-aligned substrates.
Materials:
-
Cleaned substrates (e.g., ITO glass or silicon wafers)
-
Ion beam source (e.g., a Kaufman-type ion source)
-
Vacuum chamber
-
Substrate holder with tilt control
Procedure:
-
Substrate Mounting: Mount the cleaned substrates on the substrate holder inside the vacuum chamber.
-
Evacuation: Evacuate the chamber to a high vacuum (e.g., < 10⁻⁶ Torr).
-
Ion Beam Bombardment:
-
Introduce an inert gas (e.g., Argon) into the ion source.
-
Set the ion beam parameters: ion energy, ion beam current density, and exposure time (which determines the ion fluence).
-
Tilt the substrate holder to the desired incident angle.
-
Bombard the substrate surface with the ion beam. The pretilt angle can be controlled by varying the ion beam energy and incident angle.[1][21][22]
-
Quantitative Ion Beam Alignment Parameters and Their Effects:
| Parameter | Typical Range | Effect on Pretilt Angle |
| Ion Beam Energy | 50 - 2000 eV | Can be used to control the pretilt angle from planar to homeotropic[1][21][22] |
| Ion Fluence | 10¹⁴ - 10¹⁶ ions/cm² | Affects the anchoring energy and stability of the alignment |
| Incident Angle | 15° - 75° | A key parameter for controlling the pretilt angle |
Part 3: Cell Assembly and Filling
Once the substrates are treated to induce alignment, they are assembled into a cell which is then filled with the liquid crystal.
Protocol 5: Liquid Crystal Cell Assembly and Filling
Materials:
-
Two aligned substrates
-
UV-curable sealant
-
Spacers (e.g., silica spheres of a specific diameter to control the cell gap)
-
This compound liquid crystal
-
Vacuum chamber for filling
-
UV lamp for sealing
Procedure:
-
Spacer Application: Mix the spacers with the UV-curable sealant and dispense it along the perimeter of one of the substrates, leaving a small gap for filling.
-
Cell Assembly: Place the second substrate on top of the first, with the alignment directions antiparallel for a planar cell or parallel for a homeotropic cell. Gently press the substrates together to ensure a uniform cell gap.
-
Sealant Curing: Expose the sealant to UV light to cure it, forming a sealed cell with a filling port.
-
Liquid Crystal Filling:
-
Place the empty cell and a small amount of this compound in a vacuum chamber.
-
Evacuate the chamber.
-
Bring the filling port of the cell into contact with the liquid crystal.
-
Slowly vent the chamber to atmospheric pressure. The pressure difference will drive the liquid crystal into the cell via capillary action.
-
-
Final Sealing: Once the cell is filled, seal the filling port with a small amount of UV-curable sealant and cure it.
Part 4: Characterization and Validation
To ensure the successful alignment of the liquid crystal, it is essential to characterize the fabricated cells.
Polarized Optical Microscopy (POM)
POM is a fundamental and powerful technique for qualitatively assessing the alignment quality.
Principle: Liquid crystals are birefringent materials, meaning they have different refractive indices for light polarized parallel and perpendicular to the liquid crystal director. When a uniformly aligned liquid crystal cell is placed between crossed polarizers, the transmitted light intensity depends on the angle between the liquid crystal director and the polarizer axes.
Procedure:
-
Place the liquid crystal cell on the rotating stage of a polarizing microscope.
-
Observe the cell between crossed polarizers.
-
Rotate the stage. A uniformly aligned planar cell will show maximum brightness when the alignment direction is at 45° to the polarizers and complete darkness (extinction) when the alignment direction is parallel to either the polarizer or the analyzer.[10][21] A uniformly aligned homeotropic cell will appear dark for all rotation angles under normal incidence.[21]
Interpretation of POM Images:
-
Uniform color/brightness that changes with rotation: Indicates good, uniform alignment.
-
Presence of defects (e.g., disclination lines): Indicates non-uniform alignment.
-
Patchy or grainy texture: Suggests poor alignment quality.
Pretilt Angle Measurement
The crystal rotation method is a common technique for measuring the pretilt angle.
Principle: The transmittance of light through a liquid crystal cell between crossed polarizers varies as the cell is rotated. The shape of the transmittance versus rotation angle curve is sensitive to the pretilt angle.
Procedure:
-
Place the liquid crystal cell on a rotating stage between crossed polarizers.
-
The rubbing direction (or alignment direction) should be at 45° to the polarizer axis at the starting position.
-
Measure the transmitted light intensity as a function of the rotation angle of the cell.
-
The pretilt angle can be determined by fitting the experimental data to the theoretical transmittance equation.
Anchoring Energy Measurement
The anchoring energy quantifies the strength of the interaction between the liquid crystal and the alignment layer. A high anchoring energy is desirable for stable and robust device performance. Various methods exist to measure anchoring energy, including the high-field method and the twist cell method.
High-Field Method (for planar alignment):
-
Apply a strong electric or magnetic field perpendicular to the substrate of a planar aligned cell.
-
The field will try to reorient the bulk of the liquid crystal molecules, but the surface molecules will be held by the anchoring energy.
-
By measuring the optical phase retardation as a function of the applied field, the anchoring energy can be determined by fitting the data to the elastic continuum theory.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. stars.library.ucf.edu [stars.library.ucf.edu]
- 4. pubs.aip.org [pubs.aip.org]
- 5. New Strategy for Inducing Surface Anisotropy in Polyimide Films for Nematics Orientation in Display Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alignment mechanism of liquid crystal molecules on the fluorated polyimide surface | TUP Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]
- 7. sites.science.oregonstate.edu [sites.science.oregonstate.edu]
- 8. OPG [opg.optica.org]
- 9. cpsm.kpi.ua [cpsm.kpi.ua]
- 10. pubs.aip.org [pubs.aip.org]
- 11. Frontiers | Q&A of liquid crystal alignment: theory and practice [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Azimuthal anchoring energies of photoaligned nematic liquid crystals produced by small dosages of linearly polarized UV light for Japanese Journal of Applied Physics, Part 2: Letters - IBM Research [research.ibm.com]
- 16. Azimuthal Anchoring Strength in Photopatterned Alignment of a Nematic [mdpi.com]
- 17. preprints.org [preprints.org]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-(Hexyloxy)phenyl 4-Butylbenzoate
Welcome to the technical support center for the purification of 4-(Hexyloxy)phenyl 4-Butylbenzoate. This guide is designed for researchers, scientists, and drug development professionals who are working with this liquid crystalline compound.[1][2] Here, we address common challenges and frequently asked questions encountered during its purification, moving beyond simple protocols to explain the underlying principles that govern success. Our goal is to provide you with the expertise and confidence to achieve high purity and yield in your experiments.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound.
Question 1: My compound "oiled out" during recrystallization instead of forming crystals. What is happening and how can I fix it?
Answer:
"Oiling out" occurs when the dissolved solid separates from the cooling solution as a liquid rather than a solid crystal.[3] This is a common issue with low-melting-point compounds like many liquid crystals.[1][3] The substance is precipitating from the solution at a temperature above its melting point. This is undesirable because the oil can trap impurities, defeating the purpose of recrystallization.[3]
Causality and Solutions:
-
Cooling Rate is Too Fast: Rapid cooling can cause the compound to crash out of the solution above its melting point. The primary solution is to slow down the cooling process. Allow the flask to cool to room temperature on the benchtop, insulated with a cloth or paper towels, before moving it to an ice bath.[4]
-
Solution is Too Concentrated: A highly supersaturated solution can lead to rapid precipitation. To resolve this, reheat the mixture until the oil redissolves and add a small amount of additional hot solvent (1-5% of the total volume) to slightly decrease the saturation.[5] Then, proceed with slow cooling.
-
Inappropriate Solvent: The chosen solvent may have a boiling point that is too high relative to the compound's melting point. Consider using a lower-boiling point solvent or a different solvent system altogether.
Here is a troubleshooting workflow for this issue:
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Question 2: My final yield after recrystallization is very low. What are the common causes and how can I improve it?
Answer:
A low yield is a frequent issue in recrystallization, and it represents a trade-off between purity and recovery.[6] While a 100% yield is impossible, several factors can be optimized.[4]
Potential Causes and Improvement Strategies:
-
Using Too Much Solvent: The most common cause of low yield is dissolving the crude product in an excessive amount of solvent.[5] Even in the cold, some of your product will remain dissolved in the "mother liquor."
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude solid.[7] You can test the mother liquor for remaining product by placing a drop on a watch glass and letting the solvent evaporate. If a significant residue remains, you can concentrate the mother liquor by boiling off some solvent and cooling it again to recover a second crop of crystals.[5]
-
-
Premature Crystallization: If crystals form during a hot gravity filtration step (used to remove insoluble impurities), product will be lost.
-
Solution: Use a pre-heated funnel and filter flask. Also, add a small excess of hot solvent (~5-10%) before filtering to ensure the compound remains in solution.[4] This excess solvent can be boiled off before you begin the final cooling step.
-
-
Washing with the Wrong Solvent: Washing the collected crystals with a solvent in which they are highly soluble will dissolve the product and wash it away.
-
Solution: Always wash the crystals with a minimal amount of ice-cold recrystallization solvent.[4] The cold temperature minimizes the product's solubility.
-
Question 3: After running a column, my TLC analysis shows that the collected fractions are still impure. What went wrong with my column chromatography?
Answer:
Column chromatography separates compounds based on their differential adsorption to the stationary phase.[8][9] Impure fractions typically result from poor separation, which can stem from several issues in the setup and execution.
Troubleshooting Steps:
-
Improper Solvent System (Mobile Phase): If the eluent is too polar, all compounds will travel quickly down the column with little separation (low resolution). If it's not polar enough, the compounds may not move at all.
-
Solution: Optimize the solvent system using Thin-Layer Chromatography (TLC) first.[8] Aim for a solvent mixture that gives your desired compound an Rf value of approximately 0.25-0.35. This generally provides the best separation from impurities.
-
-
Poor Column Packing: Cracks, bubbles, or an uneven surface in the stationary phase (e.g., silica gel) will lead to channeling, where the sample flows unevenly through the column, preventing proper separation.
-
Solution: Pack the column carefully. The "wet slurry" method is often the most reliable for achieving a uniform column bed.[8] After packing, ensure the top surface of the silica is flat and protected with a thin layer of sand.
-
-
Overloading the Column: Applying too much crude sample for the amount of stationary phase will result in broad, overlapping bands that are impossible to separate cleanly.[10]
-
Solution: A general rule of thumb is to use a mass ratio of stationary phase to crude sample of at least 30:1 for difficult separations, and up to 100:1.
-
-
Sample Application: The initial sample band should be as thin and concentrated as possible. If the sample is applied in a large volume of solvent, it will start as a very broad band, leading to poor resolution.
-
Solution: Dissolve the crude product in the minimum amount of the mobile phase (or a less polar solvent) and apply it carefully to the top of the column.
-
Frequently Asked Questions (FAQs)
Question 1: What are the most common impurities I should expect in crude this compound?
Answer:
While the exact impurities depend on the synthetic route, for a typical esterification reaction between 4-butylbenzoic acid and 4-(hexyloxy)phenol, the most common impurities are:
-
Unreacted Starting Materials: 4-butylbenzoic acid and 4-(hexyloxy)phenol.
-
By-products from Side Reactions: Depending on the coupling agents used (e.g., DCC/DMAP), you might have by-products like N,N'-dicyclohexylurea.
-
Solvents and Reagents: Residual solvents or catalysts from the reaction workup.
These impurities generally have different polarities than the desired ester product, making them separable by chromatography or recrystallization.
Question 2: Which purification method is better for this compound: recrystallization or column chromatography?
Answer:
The choice depends on the nature and quantity of the impurities.
-
Recrystallization is an excellent choice if the impurities are present in small amounts and have significantly different solubility profiles from the product.[6][11] It is often faster, uses less solvent, and is more scalable for large quantities.
-
Column Chromatography is more powerful for separating mixtures with multiple components or when impurities have similar solubility to the product.[12][13] It offers finer control over separation but is more labor-intensive and requires larger volumes of solvent.
Workflow Recommendation: For a typical crude product, a good strategy is to first perform a recrystallization to remove the bulk of the impurities. If the product is still not pure enough (as determined by TLC or melting point), then a final purification by column chromatography can be performed on the enriched material.
}
Question 3: How do I select an appropriate solvent for recrystallization?
Answer:
The ideal recrystallization solvent is one in which your desired compound is highly soluble at high temperatures but poorly soluble at low temperatures.[4] Impurities, conversely, should either be insoluble in the hot solvent or remain soluble in the cold solvent.
Solvent Selection Protocol:
-
Place ~20-30 mg of your crude solid into a small test tube.
-
Add the test solvent dropwise at room temperature. A good solvent will not dissolve the solid.
-
Heat the test tube in a water or sand bath. The solid should dissolve completely at or near the solvent's boiling point.
-
Allow the solution to cool to room temperature, then place it in an ice bath. Abundant, pure crystals should form.
| Solvent Type | Examples | Suitability for this compound |
| Non-polar | Hexanes, Heptane | Likely too soluble. May be useful as the "poor" solvent in a mixed-solvent system. |
| Intermediate Polarity | Toluene, Dichloromethane | May work, but solubility might be high even at low temperatures. |
| Polar Protic | Ethanol, Methanol, Isopropanol | Often a good starting point. The compound is likely to have lower solubility in these at room temperature. |
| Polar Aprotic | Acetone, Ethyl Acetate | Often too good at dissolving organic molecules, leading to low recovery. |
Based on the structure of this compound, which is largely non-polar but has an ester group, short-chain alcohols like ethanol or isopropanol are excellent candidates to test first.
Question 4: How can I definitively assess the purity of my final product?
Answer:
A combination of methods should be used to confirm purity:
-
Thin-Layer Chromatography (TLC): The purified product should appear as a single, distinct spot in several different solvent systems.
-
Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range (typically < 1°C). Impurities tend to depress and broaden the melting range.
-
Spectroscopy (NMR, IR): Nuclear Magnetic Resonance (¹H and ¹³C NMR) is the most powerful tool for confirming the chemical structure and identifying any residual impurities. Infrared (IR) spectroscopy can confirm the presence of key functional groups (e.g., the ester C=O stretch).
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This protocol assumes ethanol is a suitable solvent, as determined by preliminary testing.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling stick.[4] Heat the mixture on a hot plate with gentle swirling.
-
Achieve Saturation: Continue adding hot ethanol in small portions until the solid just dissolves completely.[7] Avoid adding an unnecessary excess.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.[4] Do not disturb the flask during this period to allow for the formation of large, pure crystals. Once at room temperature, you may place the flask in an ice-water bath for 15-20 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[6]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to rinse away any remaining mother liquor.
-
Drying: Allow the crystals to dry completely under vacuum. The final purity should be assessed by melting point and/or TLC.
Protocol 2: Flash Column Chromatography
This protocol assumes a suitable mobile phase is 5% ethyl acetate in hexanes, as determined by prior TLC analysis.
-
Column Preparation: Select a column of appropriate size. Secure it vertically to a ring stand. Add a small plug of cotton or glass wool to the bottom.[9] Add a thin layer of sand.
-
Packing the Column: In a beaker, prepare a slurry of silica gel in the mobile phase (5% EtOAc/Hexanes).[8] Pour the slurry into the column, tapping the side gently to ensure even packing. Open the stopcock to drain some solvent, but never let the solvent level drop below the top of the silica bed.
-
Sample Loading: Dissolve the crude product in the minimum possible volume of a non-polar solvent (e.g., dichloromethane or the mobile phase). Carefully add this concentrated solution to the top of the silica bed using a pipette.
-
Elution: Carefully add the mobile phase to the top of the column. Using gentle air pressure (flash chromatography), begin pushing the solvent through the column, collecting the eluent in a series of test tubes or flasks.
-
Fraction Analysis: Monitor the separation by spotting fractions onto a TLC plate. Combine the fractions that contain the pure product (single spot on TLC).
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
References
- 1. kuujia.com [kuujia.com]
- 2. This compound | 38454-28-3 | TCI AMERICA [tcichemicals.com]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. studyguides.com [studyguides.com]
- 7. Home Page [chem.ualberta.ca]
- 8. Column chromatography - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. waters.com [waters.com]
- 11. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 12. Video: Column Chromatography: Principle, Separation of Compounds from a Mixture [jove.com]
- 13. chromtech.com [chromtech.com]
Technical Support Center: Synthesis of 4-(Hexyloxy)phenyl 4-Butylbenzoate
Welcome to the technical support guide for the synthesis of 4-(Hexyloxy)phenyl 4-Butylbenzoate, a nematic liquid crystal material. This document provides in-depth troubleshooting advice and answers to frequently encountered questions during its multi-step synthesis. Our goal is to equip researchers with the insights needed to diagnose issues, mitigate side reactions, and optimize product yield and purity.
Introduction: The Synthetic Pathway
The synthesis of this compound is typically a two-step process. Understanding this pathway is the first step in troubleshooting.
-
Williamson Ether Synthesis: The first stage involves the O-alkylation of a phenol, typically 4-hydroquinone, with a 1-haloalkane (e.g., 1-bromohexane) to form the 4-(hexyloxy)phenol intermediate. This reaction proceeds via an SN2 mechanism.[1][2]
-
Esterification: The second stage is the esterification of the 4-(hexyloxy)phenol intermediate with 4-butylbenzoyl chloride. This is a nucleophilic acyl substitution reaction.
Each of these stages presents unique challenges and potential for side reactions that can impact the final product's quality.
Caption: Overall synthetic workflow for this compound.
Troubleshooting and FAQs
This section addresses common problems in a question-and-answer format, categorized by the synthetic stage.
Part 1: Issues During Williamson Ether Synthesis (Intermediate Formation)
Question 1: My yield of 4-(hexyloxy)phenol is very low, and TLC analysis shows multiple spots.
Answer: Low yield in this step is often due to competing side reactions. The primary culprits are:
-
Dialkylation: Hydroquinone has two reactive hydroxyl groups. If more than one equivalent of 1-bromohexane or base is used, or if reaction times are excessively long, you can form the undesired byproduct 1,4-di(hexyloxy)benzene. To mitigate this, use hydroquinone in slight excess relative to the alkyl halide.
-
Elimination Reaction: The alkoxide formed is a strong base, which can promote an E2 elimination reaction with the 1-bromohexane to form hexene.[2][3][4] This is favored by higher temperatures. Running the reaction at a gentle reflux and not overheating is critical.
-
C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react through oxygen (O-alkylation, desired) or the aromatic ring (C-alkylation, undesired).[3] While O-alkylation is generally favored, changing the solvent system can influence this ratio.
Question 2: The reaction mixture turned dark brown or black. Is this normal?
Answer: Phenols, and hydroquinone in particular, are highly susceptible to oxidation, which produces colored quinone-type impurities. This is often accelerated by heat and the presence of a base.
Troubleshooting Steps:
-
Inert Atmosphere: Purge the reaction flask with an inert gas (Nitrogen or Argon) before adding reagents and maintain a positive pressure throughout the reaction.
-
Solvent Degassing: Using a degassed solvent can help minimize dissolved oxygen.
-
Temperature Control: Avoid excessive temperatures which can accelerate oxidation.
Caption: Competing reactions during the Williamson ether synthesis step.
Part 2: Issues During Esterification (Final Product Formation)
Question 3: After the esterification reaction, my crude product is contaminated with starting material (4-(hexyloxy)phenol).
Answer: This indicates an incomplete reaction. Several factors can contribute:
-
Reactivity of Phenols: Phenols are less nucleophilic than aliphatic alcohols, making the reaction inherently slower.[5]
-
Purity of 4-Butylbenzoyl Chloride: Acid chlorides are highly reactive and can hydrolyze upon exposure to atmospheric moisture, converting to the much less reactive 4-butylbenzoic acid. Always use freshly opened or properly stored acid chloride.
-
Insufficient Catalyst/Base: This reaction produces HCl as a byproduct. A tertiary amine base (e.g., pyridine or triethylamine) is crucial to neutralize the HCl, which would otherwise protonate and deactivate the starting phenol.[6] Ensure at least one equivalent of the amine base is used.
Question 4: My final product contains 4-butylbenzoic acid. Where did this come from?
Answer: This impurity arises from the hydrolysis of two potential sources:
-
Starting Material: The 4-butylbenzoyl chloride starting material may have been partially hydrolyzed before the reaction began.
-
Product: The final ester product can be hydrolyzed back to the carboxylic acid and phenol, especially during the aqueous workup if the pH becomes acidic or basic and is heated.[7][8]
Troubleshooting Steps:
-
Ensure all glassware is scrupulously dry.
-
Perform the reaction under an inert atmosphere.
-
During the workup, use mild conditions and avoid prolonged exposure to strong acids or bases. A wash with a dilute sodium bicarbonate solution can remove the acidic impurity, but be cautious not to induce saponification of the ester.
Part 3: Issues During Purification
Question 5: I am unable to crystallize the final product; it remains an oil.
Answer: This is a common issue with liquid crystal synthesis and usually points to the presence of impurities that disrupt the crystal lattice formation.
-
Oily Byproducts: Residual hexene, 1-bromohexane, or other low-melting point impurities can act as a "solvent" for your product, preventing crystallization.
-
Structural Analogs: The presence of unreacted 4-(hexyloxy)phenol or the 1,4-di(hexyloxy)benzene byproduct can interfere with the ordering required for crystallization.
Solution: If direct crystallization fails, you must first purify the crude product using column chromatography. A silica gel column with a gradient elution (e.g., starting with hexane and gradually increasing the polarity with ethyl acetate) is effective at separating the non-polar impurities, the desired product, and the more polar unreacted phenol. After chromatography, combine the pure fractions and attempt crystallization again.[9]
Detailed Synthesis Protocol
This protocol outlines a standard lab-scale synthesis with critical control points highlighted.
Step 1: Synthesis of 4-(Hexyloxy)phenol
-
Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-hydroquinone (1.1 eq), potassium carbonate (K₂CO₃, 2.0 eq), and 100 mL of anhydrous acetone.
-
Inert Atmosphere: Purge the flask with N₂ for 10 minutes.
-
Reagent Addition: Add 1-bromohexane (1.0 eq) dropwise to the stirring mixture.
-
Reaction: Heat the mixture to a gentle reflux (approx. 56°C) and maintain for 12-24 hours. Critical Point: Monitor the reaction progress by TLC (e.g., 4:1 Hexane:Ethyl Acetate), observing the consumption of the hydroquinone spot.
-
Workup: Cool the mixture to room temperature. Filter off the K₂CO₃ and wash the solid with acetone. Combine the filtrates and remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in diethyl ether and wash with 2M NaOH to remove unreacted hydroquinone, followed by a brine wash. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude intermediate.
Step 2: Synthesis of this compound
-
Setup: In a flame-dried 250 mL flask under N₂, dissolve the crude 4-(hexyloxy)phenol (1.0 eq) and pyridine (1.5 eq) in 100 mL of anhydrous dichloromethane (DCM).
-
Reagent Addition: Cool the flask in an ice bath (0°C). Add a solution of 4-butylbenzoyl chloride (1.1 eq) in 20 mL of anhydrous DCM dropwise over 30 minutes. Critical Point: Anhydrous conditions are paramount to prevent hydrolysis of the acid chloride.[6]
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC for the disappearance of the 4-(hexyloxy)phenol spot.
-
Workup: Quench the reaction by slowly adding 50 mL of 1M HCl. Separate the organic layer. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.
Step 3: Purification
-
Column Chromatography (If Necessary): If the crude product is oily or highly impure, purify via column chromatography on silica gel using a hexane/ethyl acetate eluent system.
-
Recrystallization: Dissolve the crude (or column-purified) solid in a minimal amount of hot ethanol or a heptane/ethanol mixture. Allow the solution to cool slowly to room temperature, then place in a refrigerator to maximize crystal formation.
-
Final Product: Collect the white crystalline solid by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.
Summary of Key Parameters
| Parameter | Step 1: Ether Synthesis | Step 2: Esterification | Rationale & Impact on Side Reactions |
| Atmosphere | Inert (N₂ or Ar) | Inert (N₂ or Ar) | Prevents oxidation of phenols and hydrolysis of acid chloride. |
| Temperature | Gentle Reflux (~56°C) | 0°C to Room Temp | Higher temps in Step 1 favor E2 elimination. Step 2 is exothermic; initial cooling controls the reaction rate. |
| Base | K₂CO₃ (weak base) | Pyridine (nucleophilic catalyst & acid scavenger) | A strong base in Step 1 (e.g., NaH) would significantly increase elimination. Pyridine is essential in Step 2 to drive the reaction forward.[6] |
| Solvent | Anhydrous Acetone/DMF | Anhydrous DCM/THF | Must be anhydrous to prevent hydrolysis. Solvent choice can also affect SN2 vs. E2 rates. |
| Stoichiometry | Excess Hydroquinone | Slight excess Acid Chloride | Excess hydroquinone minimizes dialkylation. Excess acid chloride ensures complete conversion of the phenol intermediate. |
References
- 1. byjus.com [byjus.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. francis-press.com [francis-press.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Hydrolysis of 4-hydroxybenzoic acid esters (parabens) and their aerobic transformation into phenol by the resistant Enterobacter cloacae strain EM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. How To [chem.rochester.edu]
Technical Support Center: Navigating the Supercooled Nematic Phase of 4-(Hexyloxy)phenyl 4-Butylbenzoate
Welcome to the technical support center for 4-(Hexyloxy)phenyl 4-Butylbenzoate. This guide is designed for researchers, scientists, and drug development professionals who are working with the supercooled nematic phase of this liquid crystal. We understand that preventing crystallization in this metastable state can be a significant experimental challenge. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve stable, crystallization-free supercooled nematic phases for your research and development applications.
Introduction: The Challenge of Supercooling
This compound is a calamitic liquid crystal known for its broad nematic phase range and utility in various electro-optical applications.[1] The ability to access a supercooled nematic state, where the material remains in its liquid crystalline phase below its freezing point, is crucial for many of these applications. However, this metastable state is prone to crystallization, which can disrupt experiments and compromise device performance. This guide will equip you with the knowledge and techniques to effectively prevent unwanted crystallization.
Frequently Asked Questions (FAQs)
Q1: What is a supercooled nematic phase?
A supercooled nematic phase is a metastable state where the liquid crystal remains in its nematic phase even when cooled below its normal crystallization temperature.[2][3] This is achieved by carefully controlling the cooling rate to bypass the nucleation and growth of crystals.[4] While in this state, the material retains the long-range orientational order of the nematic phase but with the fluidity of a liquid.
Q2: Why is preventing crystallization in the supercooled nematic phase of this compound important?
Preventing crystallization is critical for a variety of applications. In research, a stable supercooled phase allows for the study of the material's physical properties over a wider temperature range. In technological applications, such as in liquid crystal displays (LCDs), crystallization can lead to defects, scattering of light, and ultimately, device failure.[1]
Q3: What are the primary factors that trigger crystallization in the supercooled nematic phase?
The main factors that can induce crystallization are:
-
Cooling Rate: A slow cooling rate provides sufficient time for molecules to arrange themselves into a crystalline lattice.
-
Impurities: Heterogeneous impurities can act as nucleation sites, initiating crystal growth.
-
Mechanical Disturbances: Vibrations or shocks can provide the energy needed to overcome the nucleation barrier.
-
Surface Interactions: The nature of the substrate or container surface can influence molecular alignment and promote crystallization.
Q4: What is a typical Differential Scanning Calorimetry (DSC) thermogram for a liquid crystal that exhibits a supercooled nematic phase?
A DSC thermogram provides valuable information about the phase transitions of a material.[5][6] Upon heating, you would typically observe a crystal-to-nematic transition and a nematic-to-isotropic liquid transition. Upon cooling, if supercooling is successful, the crystallization peak will be shifted to a lower temperature or may not appear at all if the cooling is rapid enough to form a glass.[7][8]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments and provides actionable solutions based on scientific principles.
Issue 1: Spontaneous Crystallization During Cooling
Symptoms:
-
Upon cooling from the isotropic phase, the sample becomes opaque or shows crystalline domains under a polarized optical microscope instead of the expected nematic texture.
-
A sharp exothermic peak appears at a relatively high temperature in your DSC cooling curve.
Root Causes and Solutions:
| Root Cause | Explanation | Solution |
| Cooling Rate is Too Slow | A slow cooling rate allows molecules the necessary time to overcome the kinetic barrier to nucleation and form a stable crystalline phase.[7] | Increase the cooling rate. Experiment with different cooling rates (e.g., 5, 10, 20 °C/min or faster) in your DSC or temperature-controlled stage. A faster quench will favor the formation of the supercooled nematic phase. |
| Presence of Impurities | Impurities can act as heterogeneous nucleation sites, significantly promoting crystallization even at faster cooling rates. These can be residual reactants from synthesis, dust particles, or contaminants from handling. | Purify the sample. Recrystallization from a suitable solvent is a common and effective method. Ensure all glassware and handling tools are scrupulously clean. Consider filtering the sample in its isotropic phase through a sub-micron filter. |
| Surface-Induced Nucleation | The surfaces of your experimental cell or sample holder can promote crystallization by providing a template for molecular ordering. | Modify the surface. Use substrates with different surface coatings that promote planar or homeotropic alignment of the liquid crystal, which may suppress crystallization. Thoroughly clean all surfaces that will be in contact with the sample. |
Issue 2: Crystallization Over Time in the Supercooled State
Symptoms:
-
The sample initially forms a supercooled nematic phase but crystallizes after a period of time (minutes to hours), even at a constant temperature.
Root Causes and Solutions:
| Root Cause | Explanation | Solution |
| Homogeneous Nucleation | Even in the absence of impurities, spontaneous fluctuations in the local molecular arrangement can lead to the formation of critical-sized nuclei, which then grow into crystals. This is an intrinsic property of the material. | Work at a higher temperature within the supercooled range. The rate of homogeneous nucleation decreases as the temperature is further from the glass transition temperature. Consider the use of additives. Small amounts of specific additives can disrupt the packing of the liquid crystal molecules, making it more difficult for them to form a crystalline lattice. |
| Mechanical Instability | The supercooled state is sensitive to external disturbances. Vibrations from laboratory equipment or even slight movements can trigger crystallization.[3] | Isolate the experimental setup. Place your microscope or DSC on an anti-vibration table. Minimize any mechanical shocks to the sample while it is in the supercooled state. |
Experimental Protocols
Protocol 1: Determining the Critical Cooling Rate via Differential Scanning Calorimetry (DSC)
This protocol outlines the procedure to identify the minimum cooling rate required to prevent crystallization and achieve a supercooled nematic state.
Objective: To determine the critical cooling rate for this compound.
Materials:
-
This compound
-
Differential Scanning Calorimeter (DSC)
-
Hermetically sealed aluminum pans
Procedure:
-
Sample Preparation: Accurately weigh 3-5 mg of this compound into an aluminum DSC pan and hermetically seal it.
-
Initial Heating Scan: Heat the sample to a temperature well within the isotropic phase (e.g., 80 °C) at a standard rate (e.g., 10 °C/min) to ensure a uniform starting condition and to erase any previous thermal history.
-
Controlled Cooling Scans: a. Cool the sample at a specific rate (e.g., 20 °C/min). b. Record the DSC thermogram and observe the presence and temperature of any exothermic crystallization peak. c. Re-heat the sample to the isotropic phase. d. Repeat steps 3a-3c with progressively faster cooling rates (e.g., 30, 40, 50 °C/min).
-
Data Analysis: The critical cooling rate is the lowest cooling rate at which the crystallization exotherm is no longer observed in the cooling scan.
Expected Results: A table summarizing the effect of cooling rate on the crystallization temperature (Tc).
| Cooling Rate (°C/min) | Crystallization Onset Temperature (Tc) (°C) |
| 5 | (Example Value) 35.2 |
| 10 | (Example Value) 32.8 |
| 20 | (Example Value) 28.1 |
| 30 | No crystallization observed |
| 40 | No crystallization observed |
Note: These are hypothetical values for illustrative purposes.
Caption: Workflow for determining the critical cooling rate using DSC.
Protocol 2: Visualization of Crystallization using Polarized Optical Microscopy (POM)
This protocol allows for the direct observation of the formation and morphology of crystals from the supercooled nematic phase.[9][10]
Objective: To visually assess the effectiveness of different cooling rates in preventing crystallization.
Materials:
-
This compound
-
Polarized Optical Microscope with a temperature-controlled stage
-
Glass slides and coverslips
Procedure:
-
Sample Preparation: Place a small amount of the liquid crystal between a glass slide and a coverslip.
-
Heating: Place the sample on the temperature-controlled stage and heat it to the isotropic phase.
-
Cooling and Observation: a. Cool the sample at a controlled rate (e.g., 10 °C/min). b. Observe the sample through the crossed polarizers. Note the temperature at which birefringent domains, indicative of crystal formation, appear and begin to grow. c. Capture images or videos of the crystallization process.
-
Repeat: Repeat the heating and cooling cycle with different cooling rates to observe the impact on crystallization.
Expected Observations:
-
Slow Cooling: At slow cooling rates, you will observe the nucleation of crystalline domains that grow over time, often with characteristic morphologies like spherulites or needle-like structures.
-
Fast Cooling: At sufficiently high cooling rates, the sample should remain in the nematic phase, exhibiting its characteristic texture (e.g., Schlieren or threaded) down to lower temperatures without the appearance of crystalline domains.
Caption: Decision workflow for POM observation of supercooling.
The Role of Additives in Preventing Crystallization
The introduction of small quantities of molecularly compatible additives can be an effective strategy to inhibit crystallization.
Mechanism of Action: Additives that have a similar molecular structure to this compound but with features that disrupt regular packing can be effective.[1] For instance, molecules with bulkier side groups or a slightly different core structure can be introduced. These "impurity" molecules co-disperse within the nematic phase and hinder the formation of a stable crystal lattice by increasing the entropy of the system.[11]
Screening for Effective Additives: A systematic approach to screen for effective additives involves:
-
Selection of Candidate Additives: Choose molecules with structural similarities to the host liquid crystal. Phenyl benzoate derivatives with different alkyl chain lengths or lateral substitutions are good candidates.
-
Preparation of Mixtures: Prepare a series of mixtures with varying low concentrations (e.g., 0.5-5 mol%) of the additive in this compound.
-
Characterization: Use DSC and POM (as described in the protocols above) to evaluate the effect of each additive on the crystallization temperature and the stability of the supercooled nematic phase.
Example of Potential Additives for Phenyl Benzoate Systems:
| Additive Type | Rationale |
| Homologues with different chain lengths | Shorter or longer alkyl chains can disrupt the lamellar packing that may precede crystallization. |
| Branched-chain analogues | Branched alkyl groups introduce steric hindrance that makes crystal packing less favorable. |
| Laterally substituted analogues | A substituent on the phenyl rings can increase the intermolecular distance and disrupt packing. |
References
- 1. kuujia.com [kuujia.com]
- 2. [PDF] Supercooling of a nematic liquid crystal. | Semantic Scholar [semanticscholar.org]
- 3. Supercooling: not super cool? [rsc.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. iosrjen.org [iosrjen.org]
- 6. cskscientificpress.com [cskscientificpress.com]
- 7. webs.ucm.es [webs.ucm.es]
- 8. researchgate.net [researchgate.net]
- 9. Instructional Review: An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Defects in Liquid Crystal Cell Alignment
Welcome to the technical support center for liquid crystal (LC) cell alignment. This guide is designed for researchers, scientists, and professionals in drug development who utilize liquid crystal cells in their experiments. The proper alignment of liquid crystal molecules is paramount for the functionality of any device, from high-resolution displays to sensitive biosensors. Defects in this alignment can compromise experimental results and device performance.
This document provides a structured, in-depth troubleshooting guide in a question-and-answer format. It moves beyond simple procedural steps to explain the underlying causality, ensuring that you not only solve the immediate problem but also understand its origin.
Section 1: Understanding Common Alignment Defects
Before troubleshooting, it's crucial to identify the type of defect you are observing. Different defects have distinct visual signatures and root causes.
Q1: What are "Mura" defects, and what do they indicate?
A: Mura is a Japanese term for "unevenness" and is used in the industry to describe low-contrast, irregular patterns or blotches of non-uniform brightness or color on a display.[1][2] These defects are not sharp, well-defined errors but rather subtle, cloud-like regions that disrupt the uniformity of the cell's appearance.[2]
Causality: Mura defects are typically symptomatic of underlying inconsistencies in the cell manufacturing process or material degradation.[3][4] The primary causes include:
-
Alignment Layer Degradation: Long-term operation, especially at high temperatures, can cause the polyimide alignment layer to deteriorate.[1]
-
Contamination: Impurities or foreign particles introduced during manufacturing can disrupt the local alignment of the liquid crystal molecules.[1]
-
Mechanical and Thermal Stress: Stress induced during the assembly of the cell components or from thermal expansion mismatches can disturb the liquid crystal orientation.[1][5][6]
-
Process Variations: Inconsistencies in the liquid crystal deposition, backlight uniformity, or cell gap thickness can all manifest as Mura.[4][7]
Q2: I see sharp, dark lines, sometimes in cross-like shapes, under the microscope. What are these?
A: You are likely observing disclinations , which are a type of topological defect.[8] In an ideal liquid crystal cell, the molecules align smoothly along a preferred direction, known as the director. A disclination is a line or point where this smooth alignment is abruptly disrupted, and the director becomes undefined.[8][9]
Identification with Polarized Optical Microscopy (POM): When viewed between two crossed polarizers, disclinations often appear as distinctive dark "brushes."[10] These patterns, sometimes called "schlieren brushes," emerge from the center of the defect where the liquid crystal's orientation is parallel to either the polarizer or the analyzer, thus blocking the light.[10][11] The number and shape of these brushes can be used to classify the strength of the disclination.[8]
Section 2: A Process-Based Troubleshooting Workflow
Defects in liquid crystal alignment are almost always traced back to a specific step in the fabrication process. This section is structured to follow a typical experimental workflow, from substrate preparation to final cell assembly.
2.1 Substrate Cleaning
The quality of the substrate surface is the foundation of good alignment. Any residue or particulate matter can create nucleation sites for defects.
Q: What is a reliable cleaning procedure for ITO-coated glass substrates before applying the alignment layer?
A: A multi-step chemical cleaning process using sonication is standard practice to rigorously remove organic and inorganic contaminants.
Causality: Organic residues (like oils from handling) can cause the polyimide alignment layer to de-wet, leading to pinholes and poor adhesion. Particulate matter creates physical obstructions, disrupting the smoothness of the coating. The goal is to create a high-energy, pristine surface ready for coating.
Recommended Protocol: Multi-Step Solvent Cleaning
-
Pre-Rinse: Gently rinse the substrates with acetone to remove gross contaminants.
-
Sonication Bath 1 (Detergent): Place substrates in a beaker with a warm (50-60°C) 5% solution of non-phosphate surfactant (e.g., Decon 90) in deionized (DI) water. Sonicate for 15 minutes.[12]
-
DI Water Rinse: Transfer the substrates to a beaker of flowing DI water and rinse for at least 30 minutes to remove all detergent.[12]
-
Sonication Bath 2 (Acetone): Place substrates in a beaker with acetone and sonicate for 15-30 minutes.[12][13]
-
Sonication Bath 3 (Isopropyl Alcohol - IPA): Transfer to a beaker with IPA and sonicate for 15-30 minutes.[12][13] This step displaces the acetone.
-
Final Rinse & Drying: Rinse thoroughly with ultrapure DI water. The water should "sheet" off the surface evenly; if it beads up, the surface is still contaminated, and the process should be repeated. Dry the substrates with a stream of filtered nitrogen gas.
-
(Optional) UV-Ozone Treatment: For critical applications, a 15-20 minute UV-Ozone treatment can be used to remove final traces of organic contamination and activate the surface.[12][13]
2.2 Alignment Layer Deposition (Spin-Coating)
Spin-coating is a common method for depositing a thin, uniform layer of polyimide. However, the process is sensitive to environmental conditions and material properties.
Q: My spin-coated polyimide film has defects like "comets," "striations," or "chuck marks." What causes them and how can I fix it?
A: These are classic spin-coating defects, each with a specific cause.
-
Comets: These are caused by particles that disrupt the fluid flow during spinning, leaving a tail-like feature.[14] The source can be airborne dust or aggregated particles within the polyimide solution itself.
-
Solution: Work in a clean, dust-free environment (e.g., a laminar flow hood). Filter the polyimide solution through a sub-micron filter immediately before use.
-
-
Striations: These radial stripes or waves are due to non-uniform solvent evaporation rates.[14]
-
Solution: Ensure a solvent-saturated atmosphere during the spin process by using a closed-bowl spin coater. Check that the exhaust rate is not too high, as this can accelerate and destabilize evaporation.
-
-
Chuck Marks: A circular pattern the size of the vacuum chuck, caused by a temperature differential between the substrate and the chuck.[14]
-
Solution: Allow the substrate and chuck to reach thermal equilibrium before dispensing the solution. Ensure the chuck is clean and makes uniform thermal contact with the substrate.
-
Q: How does spin-coating speed affect the alignment layer and the final cell performance?
A: Spin-coating speed is a primary controller of the final film thickness. A thicker film does not necessarily mean better alignment. The optimal thickness is a balance that provides robust alignment without increasing the driving voltage of the cell. Research has shown that for certain polyimide and LC combinations, an ideal spin speed can be identified that results in low power consumption and fast response times.
| Spin Speed (RPM) | Typical Film Thickness | Potential Impact on Performance |
| Low (e.g., 1000-2000) | Thicker | May increase driving voltage; can potentially planarize rough substrates better. |
| Medium (e.g., 2500-4000) | Moderate | Often the optimal range for good transmittance and low power operation. |
| High (e.g., >5000) | Thinner | May be too thin to provide stable anchoring; susceptible to pinholes.[15][16] |
2.3 Alignment Layer Treatment (Rubbing)
The mechanical rubbing process is a critical step that imparts anisotropy to the polyimide layer, guiding the liquid crystal molecules.[17] The process works by reorienting the polymer chains and creating microscopic grooves on the surface.[18]
Q: My cell shows patchy or inconsistent alignment after rubbing. What parameters should I control more carefully?
A: The rubbing process is deceptively complex. Inconsistent alignment points to a lack of uniformity in the treatment.
Causality: The anchoring energy—the force that holds the LC molecules to the surface in a specific direction—is directly related to the quality of the rubbing process. Weak or non-uniform rubbing leads to weak anchoring, allowing the LC molecules to adopt incorrect orientations, which results in light leakage and poor contrast.
Critical Rubbing Parameters:
-
Rubbing Pressure/Pile Impression: The depth to which the rubbing cloth fibers press into the polyimide layer. Too little pressure results in weak anchoring; too much can damage the film.
-
Roller Speed: The rotational speed of the rubbing roller.
-
Substrate Feed Rate: The speed at which the substrate passes under the roller.
-
Rubbing Direction: Must be precisely controlled to set the alignment angle.
-
Cloth Condition: The rubbing cloth must be clean and free of debris. It should be regularly cleaned or replaced.
Troubleshooting Steps:
-
Verify Mechanical Setup: Ensure the rubbing roller is perfectly parallel to the substrate stage.
-
Cleanliness: The rubbing process can generate dust and static electricity, which attracts particles.[17] Use an ionizer to discharge static and ensure adequate particle control measures are in place.
-
Consistency: Rub all substrates for a given experiment with identical, documented parameters.
2.4 Cell Assembly & Filling
The final steps of assembling the cell can introduce new defects if not performed carefully.
Q: My final cell has a non-uniform cell gap. What are the causes and how can I measure the gap accurately?
A: A uniform cell gap is critical for consistent electro-optic performance. Variations in the gap lead to changes in retardation, causing color and brightness non-uniformity (a potential cause of Mura).[6]
Causes of Non-Uniformity:
-
Uneven Spacer Distribution: If using spacer beads, poor dispersion can lead to areas with higher or lower gap thickness.
-
Non-Uniform Curing/Pressure: Uneven pressure applied during the curing of the sealant adhesive can compress the cell unevenly.
-
Warped Substrates: The substrates themselves may not be perfectly flat.
Measurement Technique: Interferometry An accurate way to measure the cell gap is through optical interferometry.[19][20][21] By analyzing the interference fringes of light reflected from the top and bottom surfaces of the empty cell, the thickness can be calculated with high precision.[19][22][23]
Section 3: Key Characterization Protocols
3.1 Protocol: Defect Analysis using Polarized Optical Microscopy (POM)
Objective: To visually inspect the liquid crystal cell for alignment uniformity and to identify and characterize defects.
Principle: POM utilizes polarized light to visualize the orientation of birefringent materials like liquid crystals.[24] When the LC director is not aligned with either the polarizer or analyzer axis, it splits the light into two rays (ordinary and extraordinary) that travel at different speeds.[11] Upon recombination, they interfere, producing colors and patterns that are highly sensitive to the LC's molecular orientation.[25]
Step-by-Step Methodology:
-
Setup: Place the LC cell on the rotating stage of a polarizing microscope.
-
Cross Polarizers: Insert both the polarizer (typically aligned East-West) and the analyzer (aligned North-South) into the light path to achieve a "crossed" configuration. The background should appear dark (extinction).
-
Initial Observation: Observe the cell. A perfectly uniform planar or homeotropic alignment should appear uniformly dark. Any bright areas indicate that the LC is altering the polarization of the light, suggesting a tilted or twisted alignment, or the presence of defects.
-
Rotation: Rotate the stage. Regions of uniform alignment will go dark (extinct) four times during a full 360° rotation, whenever the average director orientation is parallel to the polarizer or analyzer.
-
Defect Identification: Look for characteristic patterns. Disclinations will appear as dark brushes that may rotate as the stage is turned.[10] The center of the brush marks the location of the defect core.[10]
-
(Optional) Add a Wave Plate: Inserting a full-wave (λ) plate can help determine the orientation of the director field by adding or subtracting from the optical path difference, which changes the interference colors.[26]
Section 4: Frequently Asked Questions (FAQs)
Q: Can alignment defects like Mura be repaired after the cell is fully assembled? A: Generally, no. Mura is an industry-wide phenomenon that is considered irreparable because it stems from fundamental issues within the cell's structure, such as the deterioration of the alignment layer or physical stresses.[1] The best approach is prevention through rigorous process control.
Q: What is "anchoring energy," and why is it important? A: Anchoring energy is a measure of how strongly the alignment layer holds the adjacent liquid crystal molecules in the desired orientation. High anchoring energy is crucial for stable and robust alignment, ensuring the LC molecules do not deviate from their intended direction, especially when an electric field is applied.[27] Weak anchoring can lead to defects and slow or incomplete switching.
Q: My alignment is poor despite following all protocols. What are some less obvious causes? A:
-
Material Purity: Ensure the liquid crystal material and polyimide precursor are of high purity and have not degraded during storage.
-
Environmental Factors: Humidity and temperature fluctuations during processing, particularly during spin-coating and curing, can affect the alignment layer's properties.[4]
-
UV Curing Issues: If using a photo-alignment method, incorrect UV exposure intensity or duration can result in incomplete polymerization or alignment, leading to defects.[28]
References
- 1. EloTouch Solutions | Support [support.elotouch.com]
- 2. How the mura problem effects the display? [risinglcd.com]
- 3. abacademies.org [abacademies.org]
- 4. huaxianjing.com [huaxianjing.com]
- 5. xhpanel.com [xhpanel.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Defects [doitpoms.ac.uk]
- 9. ias.ac.in [ias.ac.in]
- 10. Optical properties – observing defects [doitpoms.ac.uk]
- 11. Instructional Review: An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. coatingsystems.com [coatingsystems.com]
- 15. 139.91.210.27 [139.91.210.27]
- 16. Measurement of Defects in Spin Coated Polyimide Films | Semantic Scholar [semanticscholar.org]
- 17. Alignment layer - Wikipedia [en.wikipedia.org]
- 18. electronics.stackexchange.com [electronics.stackexchange.com]
- 19. tandfonline.com [tandfonline.com]
- 20. ALCT-CG1 LC Cell Gap Measurement System ALCT, LC, cell, ALCTE, automatic, liquid, crystal, testing, closed, gap, close, LC-CG1, empty, accuracy, cells AUTOMATIC LC TEST SYSTEM Instec Inc [instec.com]
- 21. pubs.aip.org [pubs.aip.org]
- 22. Novel Cell Gap Measurement Method for a Liquid Crystal Cell | Scilit [scilit.com]
- 23. Measurements of empty cell gap for liquid-crystal displays using interferometric methods for Journal of Applied Physics - IBM Research [research.ibm.com]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. par.nsf.gov [par.nsf.gov]
- 26. Frontiers | Topological Point Defects of Liquid Crystals in Quasi-Two-Dimensional Geometries [frontiersin.org]
- 27. Frontiers | Q&A of liquid crystal alignment: theory and practice [frontiersin.org]
- 28. benchchem.com [benchchem.com]
Technical Support Center: Strategies to Reduce Viscosity in 4-(Hexyloxy)phenyl 4-Butylbenzoate Mixtures
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(Hexyloxy)phenyl 4-Butylbenzoate and its mixtures. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) to address challenges related to viscosity in your experiments. Our goal is to empower you with the knowledge to effectively control and optimize the properties of your liquid crystal formulations.
Troubleshooting Guide: Addressing High Viscosity in Your Experiments
High viscosity in this compound mixtures can present significant challenges in handling, processing, and final device performance. This section provides a structured approach to diagnosing and resolving common viscosity-related issues.
Problem 1: Difficulty in Dispensing or Coating the Liquid Crystal Mixture
-
Symptom: The mixture is too thick to be easily dispensed using standard laboratory equipment (e.g., pipettes, syringes) or to form a uniform thin film.
-
Potential Cause: The inherent viscosity of the this compound at the operating temperature is too high.
-
Solution Workflow:
[1] * Protocol: Gently heat the mixture on a calibrated hotplate with magnetic stirring. Monitor the temperature closely to avoid overheating, which could lead to degradation. Determine the optimal temperature that provides the desired fluidity without compromising the stability of the mixture. 2. Introduction of a Low-Viscosity Additive: Incorporating a low-viscosity liquid crystal or a non-mesogenic additive can significantly reduce the overall viscosity of the mixture.
- Rationale: Additives with a less rigid molecular structure or shorter alkyl chains can disrupt the intermolecular interactions of the host liquid crystal, leading to a decrease in viscosity. Fluorinated compounds are often used to reduce viscosity in liquid crystal mixtures for display applications.
- Examples: Consider adding a small percentage (e.g., 5-10% by weight) of a low-viscosity nematic liquid crystal such as a cyanobiphenyl derivative.
- Use of a Co-Solvent: For applications where the presence of a non-liquid crystalline component is acceptable, a low-volatility, compatible organic solvent can be used as a co-solvent.
- Caution: The addition of a co-solvent will likely alter the liquid crystal phase behavior, including the clearing point (the temperature at which the material becomes an isotropic liquid). It is crucial to characterize the phase behavior of the resulting mixture.
- Selection Criteria: Choose a solvent that is chemically inert with respect to the liquid crystal and has a low vapor pressure to minimize evaporation during your experiment.
Problem 2: Slow Response Times in Electro-Optical Switching
-
Symptom: In applications such as liquid crystal displays or optical shutters, the switching speed between different optical states is too slow.
-
Potential Cause: The rotational viscosity of the liquid crystal mixture is a key factor determining the response time. [2]A high rotational viscosity will lead to slower reorientation of the liquid crystal molecules in response to an electric field.
-
Solution Workflow:
Caption: Logic for addressing slow response times.
Step-by-Step Guidance:
-
Formulation of Low-Viscosity Mixtures: The most effective strategy is to formulate a mixture with inherently low rotational viscosity.
-
Approach: This involves the careful selection of components. Low viscosity liquid crystal mixtures often contain "ultra-low viscosity diluters" in addition to compounds with high dielectric and optical anisotropy. [3][4] 2. Consider Molecular Structure: The molecular structure of the liquid crystal components has a profound impact on viscosity.
-
Insight: Shorter alkyl chains generally lead to lower viscosity. [5][6]The presence of lateral fluorine atoms in the molecular core can also contribute to a reduction in viscosity.
-
-
Guest-Host Interactions: In guest-host systems, where a dichroic dye is dissolved in the liquid crystal host, the interactions between the guest and host molecules can influence the overall viscosity. [7][8][9][10][11] * Optimization: The concentration and chemical structure of the guest molecules should be optimized to minimize their impact on the host's viscosity.
-
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the viscosity of this compound and strategies for its reduction.
Q1: What is the typical viscosity of this compound?
Q2: How does temperature affect the viscosity of this compound mixtures?
The viscosity of liquid crystals, including mixtures containing this compound, decreases significantly as the temperature increases. [1]This is due to the increased thermal energy of the molecules, which overcomes the intermolecular forces that resist flow. This relationship is generally exponential.
Q3: What are the key considerations when choosing an additive to reduce viscosity?
When selecting an additive, the following factors are critical:
-
Miscibility: The additive must be fully miscible with the this compound mixture to avoid phase separation.
-
Impact on Nematic Phase: The additive should not significantly disrupt the nematic phase of the host liquid crystal. It is essential to characterize the phase behavior of the final mixture, including the clearing point.
-
Chemical Compatibility: The additive must be chemically stable and not react with the other components of the mixture.
-
Viscosity of the Additive: The additive itself should have a low viscosity.
Q4: Can I use a standard viscometer to measure the viscosity of my liquid crystal mixture?
Standard rotational viscometers can be used, but specialized techniques are often required for accurate measurement of the anisotropic viscosity of liquid crystals. The viscosity of a nematic liquid crystal is not a single value but depends on the orientation of the director relative to the flow and shear directions. Techniques for measuring rotational viscosity often involve monitoring the electro-optical response of the liquid crystal in a cell. [2][13][14] Q5: What is the effect of the alkyl chain length of the components on the viscosity of the mixture?
In general, for a homologous series of liquid crystals, increasing the length of the flexible alkyl chains leads to an increase in viscosity. [5][6]This is because longer chains result in stronger van der Waals interactions between molecules, which increases the resistance to flow. Therefore, to formulate a low-viscosity mixture, it is often advantageous to use components with shorter alkyl chains.
Experimental Protocols
Protocol 1: Preparation of a Lower Viscosity this compound Mixture Using an Additive
-
Materials:
-
This compound
-
Low-viscosity nematic liquid crystal additive (e.g., 4-Cyano-4'-pentylbiphenyl, 5CB)
-
Glass vials with PTFE-lined caps
-
Precision balance
-
Hotplate with magnetic stirring
-
Calibrated thermometer
-
-
Procedure:
-
Weigh the desired amount of this compound into a clean, dry glass vial.
-
Calculate and weigh the required amount of the low-viscosity additive. A typical starting concentration is 5-10% by weight.
-
Add the additive to the vial containing the this compound.
-
Place a small magnetic stir bar in the vial and cap it securely.
-
Gently heat the vial on the hotplate to a temperature above the clearing point of the mixture to ensure complete mixing and formation of a homogeneous isotropic solution. Stir the mixture gently.
-
Once the mixture is completely clear and homogeneous, slowly cool it down to the desired operating temperature while continuing to stir.
-
Visually inspect the mixture for any signs of phase separation or crystallization upon cooling.
-
Characterize the viscosity and phase behavior of the resulting mixture.
-
Data Presentation
Table 1: Hypothetical Effect of Additive Concentration on Viscosity
| Additive (5CB) Concentration (wt%) | Viscosity at 25°C (mPa·s) (Hypothetical) | Clearing Point (°C) (Hypothetical) |
| 0 | 150 | 75 |
| 5 | 125 | 72 |
| 10 | 105 | 69 |
| 15 | 90 | 65 |
Note: This data is for illustrative purposes only and should be experimentally determined.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. OPG [opg.optica.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Guest-host Interactions in Nematic Liquid Crystals. A New Electro-optic Effect | Semantic Scholar [semanticscholar.org]
- 8. tandfonline.com [tandfonline.com]
- 9. pubs.aip.org [pubs.aip.org]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. tandfonline.com [tandfonline.com]
- 14. discovery.researcher.life [discovery.researcher.life]
enhancing the electro-optical response of 4-(Hexyloxy)phenyl 4-Butylbenzoate
Prepared by: Senior Application Scientist, Advanced Optical Materials Division
Welcome to the technical support resource for 4-(Hexyloxy)phenyl 4-Butylbenzoate (CAS: 38454-28-3). This guide is designed for researchers, scientists, and engineers working to optimize the electro-optical (EO) performance of this nematic liquid crystal. Here, we address common challenges encountered during experimentation, providing not just solutions but also the underlying scientific rationale to empower your research and development efforts.
Section 1: Foundational Knowledge & FAQs
This section provides a baseline understanding of the material and the primary strategies for enhancing its performance.
Q1: What is this compound and what are its typical properties?
A1: this compound is a liquid crystalline compound known for its stable nematic phase over a practical temperature range, making it a suitable candidate for various electro-optical applications.[1][2] Its molecular structure is designed to provide a balance of fluidity and anisotropic properties essential for liquid crystal displays (LCDs) and other light-modulating devices.[1]
While specific performance metrics can vary based on cell construction and purity, a typical nematic liquid crystal like this will exhibit the properties listed in the table below. The table also summarizes the expected impact of common enhancement techniques.
| Parameter | Typical Value (Pure Nematic LC) | Effect of Nanoparticle Doping | Effect of Polymer Stabilization |
| Threshold Voltage (Vth) | 1.5 - 3.0 V | Decrease . NPs can trap ions, reducing the field screening effect, and enhance the local electric field.[3][4] | Increase . The polymer network provides an anchoring energy that the electric field must overcome.[5] |
| Response Time (Total) | 15 - 30 ms | Decrease . Doping can lower the rotational viscosity of the LC host.[6][7] | Decrease . The network provides a restoring force, speeding up the relaxation (turn-off) time.[8] |
| Contrast Ratio | >500:1 | Increase . Improved alignment and lower voltage can lead to a darker "off" state. | Can decrease slightly if the polymer network introduces light scattering.[9] |
| Dielectric Anisotropy (Δε) | Positive (typically +5 to +15) | Increase . Certain nanoparticles can increase the ordering and effective dielectric properties of the composite.[6][7] | Generally unaffected at low polymer concentrations. |
| Clearing Point (TNI) | Varies | Can slightly increase due to interactions between NPs and LC molecules.[4] | Generally unaffected at low polymer concentrations. |
Q2: What are the primary mechanisms for enhancing the electro-optical response?
A2: There are two field-proven strategies for enhancing the EO response of nematic liquid crystals:
-
Nanoparticle (NP) Doping: This involves dispersing a very low concentration (typically <1.0 wt.%) of nanoparticles into the liquid crystal host.[10] The choice of nanoparticle is critical. Metallic NPs (e.g., Gold, Silver) can alter elastic parameters, while oxide NPs (e.g., TiO2, ZrO2) are effective at trapping mobile ionic impurities.[3][11] This "ion-trapping" mechanism is a key benefit, as it reduces the internal field screening effect, leading to a lower threshold voltage and faster response.[3][4]
-
Polymer Stabilization (PSLC): In this method, a small amount (<10 wt.%) of a photocurable monomer is mixed with the liquid crystal.[9] The mixture is then introduced into a test cell and exposed to UV light, which polymerizes the monomer. This creates a cross-linked polymer network, or "scaffold," within the LC medium.[5][12] This network provides a strong restoring force, which can dramatically reduce the turn-off time of the device.[8]
Section 2: In-Depth Troubleshooting Guides
This section is formatted to address specific problems you may encounter during your experiments.
Q: My threshold voltage (Vth) is unexpectedly high and the contrast ratio is poor. What are the likely causes?
A: This is a common issue that typically points to one of three areas: ionic contamination, flaws in the cell alignment layer, or an incorrect cell gap.
-
Cause 1: Ionic Contamination & Field Screening.
-
Explanation: Mobile ions within the liquid crystal are a primary cause of performance degradation. When an external voltage is applied, these ions drift and accumulate at the electrode surfaces, creating a reverse electric field. This "screening field" counteracts the applied field, meaning a higher external voltage is required to achieve the necessary reorientation of the LC molecules.[3][13] This also prevents the LC molecules from fully relaxing in the "off" state, leading to light leakage and a poor contrast ratio.[13]
-
Solution:
-
Verify Material Purity: Ensure the this compound and any dopants are of high purity. Store materials in a desiccator to prevent moisture absorption, which can increase ion concentration.
-
Implement Ion Trapping: Doping with a low concentration (e.g., 0.1 wt.%) of materials like titanium dioxide (TiO2) or carboxylated nanodiamonds can effectively trap these mobile ions, mitigating the screening effect.[3][6]
-
-
-
Cause 2: Defective Alignment Layer.
-
Explanation: The alignment layer (commonly rubbed polyimide or PVA) dictates the initial orientation of the liquid crystal molecules.[14] If the rubbing process is non-uniform, or if the layer is scratched or contaminated, it will result in domains of misaligned LC molecules. These misaligned domains will not switch correctly with the rest of the cell, requiring higher voltages and scattering light, which degrades the contrast ratio.[15]
-
Solution:
-
Inspect Alignment Layers: Before cell assembly, visually inspect the rubbed substrates under a polarized microscope to ensure a uniform, defect-free surface.
-
Standardize Rubbing Process: Use a consistent rubbing pressure, speed, and cloth type. Refer to SOP-01 for a detailed protocol.
-
-
-
Cause 3: Incorrect Cell Gap.
-
Explanation: The threshold voltage is inversely proportional to the cell gap thickness (d). If your cell gap is significantly larger than intended, the electric field (E = V/d) experienced by the LC molecules will be lower for a given voltage, thus requiring a higher voltage to initiate switching.
-
Solution:
-
Verify Spacer Density: Ensure an even distribution of spacer beads to maintain a uniform cell gap.
-
Measure Cell Gap: Use optical methods (e.g., interferometry on an empty cell) to confirm the actual cell gap matches your design specification.
-
-
Q: The electro-optical switching (response time) of my cell is too slow. How can I improve it?
A: Slow response times are primarily governed by the rotational viscosity of the liquid crystal and the cell gap. The turn-off time is often the limiting factor.
-
Cause 1: High Rotational Viscosity (γ1).
-
Explanation: Rotational viscosity is a measure of the internal friction the LC molecules experience as they rotate under an electric field. A higher viscosity leads to slower switching. While inherent to the material, it can be influenced by temperature and additives.
-
Solution:
-
Temperature Control: Gently heating the cell (e.g., to 30-35°C) can significantly reduce viscosity and speed up response times. Ensure the temperature remains well below the nematic-isotropic clearing point.
-
Nanoparticle Doping: Dispersing certain nanoparticles has been shown to reduce the effective rotational viscosity of the LC composite, leading to faster switching.[6][7] An optimal concentration must be found, as overloading can increase viscosity due to aggregation.[6]
-
-
-
Cause 2: Long Relaxation Time (Turn-off).
-
Explanation: The turn-off time (τ_off) is quadratically dependent on the cell gap (τ_off ∝ d²).[16] This means even a small increase in cell thickness can dramatically slow down the relaxation of the LC molecules back to their initial state when the voltage is removed.
-
Solution:
-
Reduce Cell Gap: If your application allows, fabricating a thinner cell is the most effective way to reduce the turn-off time.
-
Use Polymer Stabilization: Introducing a polymer network provides a strong surface restoring torque on the LC molecules.[9] This force actively drives the molecules back to their initial alignment when the field is turned off, significantly reducing τ_off.[8]
-
-
Q: I'm observing inconsistent results and high hysteresis in my voltage-transmittance (V-T) curves. What should I investigate?
A: Hysteresis (where the V-T curve for increasing voltage differs from the decreasing voltage curve) and inconsistency often point to charge-related issues or material instability.
-
Cause 1: Charge Trapping at the Alignment Layer.
-
Explanation: Similar to the field screening effect, ions can become trapped at the interface between the liquid crystal and the alignment layer.[13] When the driving voltage is changed or removed, the slow release of this trapped charge creates a residual electric field, causing the LC to respond differently than expected, leading to hysteresis.
-
Solution:
-
Use an AC Driving Voltage: Always use a symmetric AC square wave (e.g., 1 kHz) to drive the cell. A DC voltage will dramatically worsen ion migration and charge trapping.
-
Select Appropriate Alignment Materials: Some alignment materials are more prone to charge trapping than others. Investigate materials with higher surface resistivity.
-
-
-
Cause 2: Nanoparticle Aggregation.
-
Explanation: If you are using nanoparticle dopants, poor dispersion can lead to aggregation. These aggregates can act as charge trapping sites and disrupt the local LC director field, leading to unpredictable and non-reproducible electro-optic behavior.[17]
-
Solution:
-
Improve Dispersion Protocol: Ensure a thorough dispersion process. This typically involves adding the nanoparticles to the LC in its isotropic phase (heated) and using prolonged ultrasonication. Refer to SOP-02 for a detailed protocol.
-
Optimize Concentration: Hysteresis can increase at higher NP concentrations.[6] Systematically vary the concentration to find the optimal level where performance is enhanced without introducing significant hysteresis.
-
-
Section 3: Standard Operating Protocols (SOPs)
SOP-01: Fabrication of a Standard Nematic LC Test Cell
-
Substrate Cleaning: Begin with indium tin oxide (ITO) coated glass substrates. Sonicate them sequentially in baths of soapy deionized (DI) water, DI water, acetone, and finally isopropyl alcohol (15 minutes each). Dry the substrates with a nitrogen gun and bake at 110°C for 20 minutes to remove residual moisture.
-
Alignment Layer Deposition: Prepare a 2% solution of polyvinyl alcohol (PVA) in DI water. Spin-coat the PVA solution onto the ITO side of the substrates at 3000 rpm for 30 seconds. Bake the coated substrates at 100°C for 15 minutes to evaporate the solvent.[18]
-
Unidirectional Rubbing: Gently rub the PVA-coated surface with a velvet cloth wrapped around a cylindrical rod. Perform 10-15 passes in a single direction with consistent pressure.[14][18] The two substrates for a cell should be rubbed either parallel or anti-parallel for a standard planar alignment.
-
Cell Assembly: Dispense a UV-curable sealant near the edges of one substrate. Mix a small quantity of spherical spacers (e.g., 5 µm diameter) into the sealant or sprinkle them thinly across the substrate surface. Place the second substrate on top, with the rubbing directions aligned as desired.
-
Curing and Gap Setting: Press the assembled cell gently and expose it to a UV lamp (365 nm) to cure the sealant.[19] The spacers will define the final cell gap.[20]
-
Liquid Crystal Filling: Place the empty cell in a vacuum chamber. Introduce a drop of the this compound mixture at the cell's opening. Vent the chamber to atmospheric pressure; the pressure difference will drive the LC into the cell via capillary action.[19][21]
-
Final Sealing: Once filled, use a small amount of UV-curable sealant to close the filling port.
SOP-02: Preparation of Nanoparticle-Doped LC Mixtures
-
Material Weighing: In a clean glass vial, accurately weigh the required amounts of this compound and the nanoparticle dopant to achieve the target weight percentage (e.g., 0.1 wt.%).
-
Heating to Isotropic Phase: Place the vial on a hotplate and heat it to a temperature approximately 10°C above the liquid crystal's clearing point (TNI). The mixture should become a clear, uniform liquid.
-
Ultrasonication: Submerge the vial in an ultrasonic bath. Sonicate the mixture for 1-2 hours. This step is critical for breaking apart nanoparticle agglomerates and achieving a stable, uniform dispersion.[17]
-
Cooling and Storage: Turn off the heat and allow the mixture to cool slowly back to room temperature. The mixture is now ready for cell filling. Store in a sealed, dark container, preferably in a desiccator.
Section 4: Key Concepts & Visualization
Visual aids to understand the underlying mechanisms and troubleshooting logic.
Mechanism of Nanoparticle Enhancement
The diagram below illustrates the primary mechanism by which conductive or semi-conductive nanoparticles enhance electro-optical performance. By trapping mobile ions that would otherwise migrate to the electrodes, they reduce the internal screening field, allowing the externally applied field to act more effectively on the liquid crystal molecules.
Caption: Nanoparticles trap ions, strengthening the effective electric field.
Troubleshooting Workflow: High Threshold Voltage
Use this flowchart to systematically diagnose the root cause of an unexpectedly high threshold voltage in your experimental cell.
Caption: A logical workflow for diagnosing high threshold voltage issues.
References
- 1. kuujia.com [kuujia.com]
- 2. This compound | 38454-28-3 | TCI AMERICA [tcichemicals.com]
- 3. OPG [opg.optica.org]
- 4. Electro-optical performance of nematic liquid crystals doped with gold nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. books.rsc.org [books.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. asianpubs.org [asianpubs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Analysis of Optical Performance Degradation in an Ion-Doped Liquid-Crystal Cell with Electrical Circuit Modeling [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. rjydisplay.com [rjydisplay.com]
- 16. OPG [opg.optica.org]
- 17. tandfonline.com [tandfonline.com]
- 18. Preparation of a Liquid Crystal Pixel – MRSEC Education Group – UW–Madison [education.mrsec.wisc.edu]
- 19. mdpi.com [mdpi.com]
- 20. Method of manufacturing liquid crystal display (2005) | Hiroyasu Inoue | 7 Citations [scispace.com]
- 21. flexenable.com [flexenable.com]
Technical Support Center: Degradation Pathways for Phenyl Benzoate Liquid Crystals
Introduction
Phenyl benzoate liquid crystals are a cornerstone in the development of advanced materials, finding applications from display technologies to drug delivery systems. Their inherent stability is a critical performance parameter. However, like all organic molecules, they are susceptible to degradation under various environmental and experimental stressors. Understanding the mechanisms of this degradation is paramount for predicting material lifetime, ensuring experimental reproducibility, and developing robust formulations.
This technical support center provides a comprehensive guide to the primary degradation pathways of phenyl benzoate liquid crystals: hydrolysis, photodegradation, and thermal degradation. It is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format. Our goal is to equip you with the knowledge to anticipate, identify, and mitigate degradation-related issues in your experiments.
Section 1: Hydrolytic Degradation
The ester linkage in phenyl benzoate is susceptible to cleavage by water, a process known as hydrolysis. This is one of the most common degradation pathways, particularly in aqueous or humid environments, and can be catalyzed by both acids and bases.
Mechanism of Hydrolysis
Under basic conditions, the hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate, which then collapses to yield a carboxylate salt (benzoate) and a phenoxide ion. Subsequent acidification will produce benzoic acid and phenol.[1]
Troubleshooting Guide & FAQs: Hydrolysis
Q1: I'm observing a gradual decrease in the clearing point of my phenyl benzoate liquid crystal sample over time. Could this be due to hydrolysis?
A1: Yes, a decrease in the clearing point, or the nematic-to-isotropic transition temperature, is a strong indicator of impurity introduction, which can certainly be caused by hydrolysis.[2] The degradation products, benzoic acid and phenol, disrupt the liquid crystalline ordering, leading to a depression and broadening of the phase transition temperatures.
What to do:
-
Confirm Degradation: Use analytical techniques like HPLC or GC-MS to identify and quantify the presence of benzoic acid and phenol in your sample.
-
Control Moisture: Store your samples in a desiccator or under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture. Use anhydrous solvents for any solution-based experiments.
-
Purification: If degradation has occurred, you may need to repurify your material, for example, by recrystallization or column chromatography.
Q2: My HPLC analysis of a phenyl benzoate sample shows unexpected peaks. How can I confirm if they are hydrolysis products?
A2: To confirm the identity of the unknown peaks, you can:
-
Run Standards: Inject pure standards of benzoic acid and phenol into your HPLC system under the same conditions. If the retention times match your unknown peaks, this provides strong evidence of hydrolysis.
-
LC-MS Analysis: For definitive identification, couple your liquid chromatograph to a mass spectrometer (LC-MS). The mass spectra of the unknown peaks can be compared to the known masses of benzoic acid and phenol.
-
Spiking: Spike your degraded sample with a small amount of pure benzoic acid and phenol. An increase in the area of the corresponding unknown peaks will further confirm their identity.
Q3: I need to run an experiment with a phenyl benzoate liquid crystal in an aqueous buffer. How can I minimize hydrolysis?
A3: Working in aqueous media presents a significant challenge. Here are some strategies:
-
pH Control: The rate of hydrolysis is pH-dependent. For many esters, hydrolysis is minimized at a slightly acidic pH (around 4-5). Avoid strongly acidic or basic buffers if possible.[3]
-
Temperature Control: Hydrolysis is a chemical reaction with a rate that increases with temperature. Conduct your experiments at the lowest feasible temperature.
-
Use of Co-solvents: If your experimental design allows, the addition of a non-aqueous, water-miscible co-solvent can reduce the activity of water and slow down the rate of hydrolysis.
-
Kinetic Monitoring: If prolonged exposure to water is unavoidable, perform a time-course study to quantify the rate of degradation under your specific experimental conditions. This will allow you to establish a time window within which the degradation is acceptable.
Section 2: Photodegradation
Exposure to light, particularly in the ultraviolet (UV) range, can induce photochemical reactions in phenyl benzoate liquid crystals, leading to their degradation. The energy from the absorbed photons can break chemical bonds and initiate a cascade of reactions.
Mechanism of Photodegradation
One of the primary photodegradation pathways for phenyl benzoate is the Photo-Fries rearrangement . In this reaction, the ester is excited to a higher energy state upon absorption of UV light. This excited state can then rearrange to form ortho- and para-hydroxybenzophenones. Other potential photodegradation pathways include photocleavage of the ester bond, leading to the formation of radical species that can initiate further reactions.
Troubleshooting Guide & FAQs: Photodegradation
Q1: I've noticed a yellowing of my phenyl benzoate sample after it has been sitting on the lab bench for a few weeks. What could be the cause?
A1: The yellowing of your sample is a classic sign of photodegradation. The formation of conjugated species, such as hydroxybenzophenones from the Photo-Fries rearrangement, can lead to the absorption of visible light, resulting in a yellow appearance.
What to do:
-
Protect from Light: Store your samples in amber vials or wrap them in aluminum foil to protect them from ambient light.
-
Minimize Exposure During Experiments: When conducting experiments, try to minimize the sample's exposure to direct light, especially from UV sources.
-
Characterize the Degradants: Use techniques like UV-Vis spectroscopy to check for new absorption bands in the visible region. HPLC and GC-MS can be used to identify the specific degradation products.
Q2: My experiment requires the use of UV light. How can I assess the photostability of my phenyl benzoate liquid crystal?
A2: To assess photostability, you can perform a controlled photodegradation study:
-
Irradiation: Expose a solution of your liquid crystal to a UV lamp with a known wavelength and intensity for specific periods.
-
Time-course Analysis: At regular intervals, take aliquots of the solution and analyze them using HPLC or GC-MS to quantify the decrease in the parent compound and the formation of degradation products.
-
Quantum Yield Determination: For a more quantitative assessment, you can determine the photodegradation quantum yield, which is a measure of the efficiency of the photochemical process. This requires careful measurement of the light intensity and the rate of degradation.
Q3: Can the photodegradation of phenyl benzoate affect its liquid crystalline properties?
A3: Absolutely. The formation of photodegradation products with different shapes and polarities will disrupt the molecular packing and ordering of the liquid crystal phase. This can lead to a decrease in the clearing point, the appearance of biphasic regions, and ultimately, the loss of liquid crystallinity.
Section 3: Thermal Degradation
At elevated temperatures, phenyl benzoate liquid crystals can undergo thermal decomposition. The energy supplied by heat can lead to the cleavage of covalent bonds, resulting in the formation of smaller, more volatile molecules.
Mechanism of Thermal Degradation
The thermal degradation of phenyl benzoate can proceed through several pathways, including:
-
Decarboxylation: The loss of carbon dioxide from the ester group.
-
Cleavage of the Ester Bond: Homolytic or heterolytic cleavage of the C-O bonds in the ester linkage, leading to the formation of radical or ionic species.
-
Rearrangement Reactions: Intramolecular rearrangements to form more stable products.
The exact degradation products will depend on the temperature, atmosphere (inert or oxidative), and the presence of any catalysts or impurities.
Troubleshooting Guide & FAQs: Thermal Degradation
Q1: I am using Differential Scanning Calorimetry (DSC) to study the phase transitions of my phenyl benzoate sample, and I see an unexpected exothermic peak at high temperatures. What does this signify?
A1: An exothermic peak at high temperatures in a DSC thermogram is often indicative of thermal degradation.[4][5] While melting and liquid crystal phase transitions are typically endothermic (absorb heat), decomposition processes can be either endothermic or exothermic.
What to do:
-
Thermogravimetric Analysis (TGA): To confirm thermal degradation, run a TGA experiment. A significant mass loss in the same temperature range as the DSC exotherm is a clear indication of decomposition.[4]
-
Determine the Onset of Degradation: From the TGA data, determine the onset temperature of degradation. This will give you the upper temperature limit for handling and processing your material without significant decomposition.
-
Analyze the Gaseous Products: You can couple the TGA instrument to a mass spectrometer or an FTIR spectrometer (TGA-MS or TGA-FTIR) to identify the volatile degradation products.
Q2: I need to process my phenyl benzoate liquid crystal at a high temperature. How can I prevent thermal degradation?
A2:
-
Work Under an Inert Atmosphere: The presence of oxygen can significantly accelerate thermal degradation. Whenever possible, process your material under an inert atmosphere, such as nitrogen or argon.
-
Minimize Time at High Temperature: Keep the time that the material is held at elevated temperatures to a minimum.
-
Use Stabilizers: In some applications, the addition of thermal stabilizers or antioxidants can help to mitigate degradation. The choice of stabilizer will depend on the specific chemistry of your system.
Q3: My GC-MS analysis of a thermally treated phenyl benzoate sample shows a complex mixture of products. How can I begin to identify them?
A3: The analysis of thermal degradation products can be challenging due to the complexity of the resulting mixture.
-
Mass Spectral Libraries: Utilize the mass spectral libraries (e.g., NIST) that are part of your GC-MS software to tentatively identify the compounds based on their fragmentation patterns.
-
Consider Fragmentation Pathways: Based on the structure of phenyl benzoate, propose likely degradation products (e.g., benzene, phenol, benzoic acid, biphenyl) and compare their expected mass spectra to your experimental data.
-
Use High-Resolution Mass Spectrometry: For unambiguous identification, high-resolution mass spectrometry can provide the exact mass of the molecular ions, allowing you to determine their elemental composition.
Data Presentation
Table 1: Summary of Degradation Pathways and Analytical Techniques
| Degradation Pathway | Key Stressor(s) | Primary Degradation Products | Recommended Analytical Techniques |
| Hydrolysis | Water, Acid/Base | Benzoic Acid, Phenol | HPLC, LC-MS, FTIR |
| Photodegradation | UV Light | o/p-Hydroxybenzophenones, Radicals | UV-Vis, HPLC, GC-MS |
| Thermal Degradation | High Temperature | CO₂, Benzene, Phenol, Biphenyl | DSC, TGA, GC-MS, TGA-MS/FTIR |
Experimental Protocols
Protocol 1: Monitoring Phenyl Benzoate Hydrolysis by HPLC
Objective: To quantify the rate of hydrolysis of phenyl benzoate in a given medium.
Materials:
-
Phenyl benzoate
-
HPLC-grade acetonitrile and water
-
Buffer of choice (e.g., phosphate buffer)
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Prepare a stock solution of phenyl benzoate in acetonitrile (e.g., 1 mg/mL).
-
Prepare the reaction mixture by adding a small aliquot of the stock solution to the aqueous buffer in a sealed vial.
-
Incubate the reaction mixture at a constant temperature.
-
At specified time points, withdraw an aliquot of the reaction mixture and quench the reaction by adding an equal volume of acetonitrile.
-
Analyze the samples by HPLC. A typical mobile phase could be a gradient of acetonitrile and water. Monitor the chromatogram at a wavelength where both phenyl benzoate and the degradation products absorb (e.g., 230 nm).
-
Quantify the concentrations of phenyl benzoate, benzoic acid, and phenol using calibration curves prepared with pure standards.
-
Plot the concentration of phenyl benzoate as a function of time to determine the rate of degradation.
Protocol 2: Analysis of Thermal Degradation using TGA-MS
Objective: To determine the thermal stability of phenyl benzoate and identify its volatile degradation products.
Materials:
-
Phenyl benzoate
-
TGA instrument coupled to a mass spectrometer
Procedure:
-
Place a small amount (5-10 mg) of the phenyl benzoate sample into a TGA pan.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a wide temperature range (e.g., 30 °C to 600 °C).
-
Monitor the mass loss as a function of temperature. The onset of mass loss indicates the beginning of thermal degradation.
-
Simultaneously, the evolved gases from the TGA are transferred to the mass spectrometer for analysis.
-
Monitor specific m/z values corresponding to potential degradation products (e.g., m/z 44 for CO₂, m/z 78 for benzene, m/z 94 for phenol) as a function of temperature.
-
Correlate the mass loss events in the TGA thermogram with the evolution of specific gases in the MS data to elucidate the degradation mechanism.
References
Technical Support Center: Optimization of Reaction Conditions for Esterification of 4-Butylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for the optimization of reaction conditions for the esterification of 4-butylbenzoic acid. It is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common and straightforward method for the esterification of 4-butylbenzoic acid in a laboratory setting?
The most prevalent and accessible method is the Fischer-Speier esterification.[1][2] This reaction involves heating the carboxylic acid (4-butylbenzoic acid) with an alcohol in the presence of a strong acid catalyst.[2][3] It is a classic and widely used method for producing esters from carboxylic acids and alcohols.[1][4]
Q2: Why is an acid catalyst necessary for this reaction?
While carboxylic acids are inherently acidic, a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is crucial for several reasons.[2] The catalyst protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon.[2][5] This activation makes the carbonyl carbon more susceptible to nucleophilic attack by the alcohol, thereby accelerating the reaction rate.[2][6] Without a strong acid catalyst, the reaction is extremely slow.[4]
Q3: What are the typical reaction conditions for the Fischer esterification of 4-butylbenzoic acid?
Typical conditions involve refluxing the 4-butylbenzoic acid with an excess of the desired alcohol.[2] The reaction temperature is usually the boiling point of the alcohol being used, often in the range of 60-110 °C.[2] Reaction times can vary from 1 to 10 hours, depending on the specific alcohol and catalyst used.[2]
Troubleshooting Guide
Low Yield or Incomplete Reaction
Q4: My reaction has been running for several hours, but TLC analysis shows a significant amount of starting material remaining. What could be the issue?
Low conversion in Fischer esterification is a common problem, often stemming from the reversible nature of the reaction.[4][6][7] The reaction produces water as a byproduct, and the accumulation of water can drive the equilibrium back towards the reactants (hydrolysis of the ester).[4][7]
Troubleshooting Steps:
-
Excess Alcohol: One of the simplest ways to shift the equilibrium towards the product is to use a large excess of the alcohol.[4][5][8] Often, the alcohol itself can be used as the solvent.[2][9]
-
Water Removal: Actively removing water as it forms is a highly effective strategy.[4][5] This can be achieved by:
-
Dean-Stark Apparatus: Using a Dean-Stark trap with a solvent that forms an azeotrope with water (e.g., toluene or benzene) allows for the continuous removal of water from the reaction mixture.[2][8][10]
-
Drying Agents: Adding anhydrous salts like copper(II) sulfate or molecular sieves to the reaction mixture can sequester the water produced.[2]
-
-
Catalyst Amount: Insufficient catalyst can lead to a slow reaction rate. While typically used in catalytic amounts, ensuring an adequate concentration is important. For some benzoic acid esterifications, catalyst concentrations around 0.01 to 1.0 weight percent based on the benzoic acid have been reported.[11]
-
Reaction Time and Temperature: The reaction may simply require more time or a higher temperature to reach completion. Ensure the reaction is being heated to the appropriate reflux temperature.[2] For instance, one study on a similar compound, 4-tert-butylbenzoic acid, found optimal parameters to be a 5:1 methanol to acid molar ratio and a reaction time of 2 hours at a refluxing temperature of 67°C with a 10% catalyst concentration.[12]
Q5: I'm trying to synthesize a butyl ester of 4-butylbenzoic acid. What specific conditions should I consider?
For the synthesis of butyl benzoate from benzoic acid, one study investigated the effect of temperature and found that at 75°C with a deep eutectic solvent catalyst, a conversion of 87.8% was achieved.[13] Another kinetic study on the esterification of benzoic acid with 1-butanol using p-toluenesulfonic acid as a catalyst calculated the activation energies for the forward and reverse reactions to be 58.40 and 57.70 kJ•mol⁻¹, respectively, with a thermal effect of 622 J•mol⁻¹ at temperatures between 365.2-389.4 K.[14] These values can provide a baseline for optimizing your reaction conditions.
Side Reactions and Impurities
Q6: After workup, my NMR spectrum shows unexpected signals. What are the common side reactions?
-
Dehydration of Alcohol: If you are using a secondary or tertiary alcohol, elimination to form an alkene is a possible side reaction, especially at higher temperatures.[2][4] For primary alcohols like butanol, this is less of a concern.
-
Ether Formation: At high temperatures and in the presence of a strong acid, alcohols can undergo dehydration to form ethers.
-
Charring/Degradation: Prolonged heating at very high temperatures can lead to the decomposition of starting materials and products, resulting in a dark-colored, tarry reaction mixture.
Q7: How can I minimize the formation of byproducts?
-
Temperature Control: Avoid excessive heating. Maintain a gentle reflux and monitor the reaction temperature.[4]
-
Choice of Alcohol: Whenever possible, use primary or secondary alcohols, as tertiary alcohols are more prone to elimination.[2]
-
Milder Catalysts: While strong acids like sulfuric acid are common, weaker acids or solid acid catalysts can sometimes provide better selectivity.[2][15] Examples include p-toluenesulfonic acid, scandium(III) triflate, or modified montmorillonite clays.[2][15]
Workup and Purification Issues
Q8: I'm having trouble separating the ester from the unreacted carboxylic acid during the workup. What is the standard procedure?
The standard workup procedure is designed to remove the acid catalyst and any unreacted carboxylic acid.[16][17]
Step-by-Step Workup Protocol:
-
Cool the Reaction: Allow the reaction mixture to cool to room temperature.
-
Dilute with an Organic Solvent: Dilute the mixture with a water-immiscible organic solvent like diethyl ether or ethyl acetate.[9]
-
Neutralization: Transfer the mixture to a separatory funnel and wash with a weak base to neutralize the acidic components.[16][17]
-
A saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) is typically used.[9][16][17] This converts the unreacted 4-butylbenzoic acid and the acid catalyst into their corresponding water-soluble salts.[16]
-
Caution: Add the basic solution slowly and vent the separatory funnel frequently, as the neutralization reaction produces carbon dioxide gas, which can cause a pressure buildup.[18]
-
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove any remaining water and some water-soluble impurities from the organic phase.[9]
-
Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[9][19]
-
Solvent Removal: Remove the solvent by rotary evaporation to obtain the crude ester.[9]
Q9: My final product is still not pure after the basic wash. What are the next steps for purification?
If impurities remain after the extractive workup, further purification is necessary.
-
Distillation: If the ester is volatile, distillation can be an effective method for purification, separating the ester based on its boiling point.[1][16]
-
Column Chromatography: For non-volatile esters or to remove impurities with similar boiling points, column chromatography on silica gel is a common and effective technique.[19] A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically used.
Experimental Protocols
Protocol 1: General Fischer Esterification of 4-Butylbenzoic Acid
This protocol provides a general procedure that can be adapted based on the specific alcohol used.
Materials:
-
4-Butylbenzoic acid
-
Alcohol (e.g., methanol, ethanol, butanol) (in large excess)
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Sodium chloride (NaCl) solution (saturated, brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Organic solvent (e.g., diethyl ether or ethyl acetate)
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 4-butylbenzoic acid and a large excess of the desired alcohol (the alcohol can often serve as the solvent).
-
With stirring, carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid.
-
Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle.[1]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Follow the workup and purification procedures described in Q8 and Q9 .
Data Presentation
Table 1: Effect of Reaction Parameters on the Esterification of Benzoic Acid Derivatives
| Carboxylic Acid | Alcohol | Catalyst | Molar Ratio (Alcohol:Acid) | Temperature (°C) | Time (h) | Conversion/Yield (%) | Reference |
| 4-tert-Butylbenzoic Acid | Methanol | Methane Sulphonic Acid | 5:1 | 67 (Reflux) | 2 | Optimized for high conversion | [12] |
| Benzoic Acid | Butanol | Deep Eutectic Solvent | 10:1 | 75 | - | 87.8 | [13] |
| 4-Fluoro-3-nitrobenzoic Acid | Butanol | H₂SO₄ (Microwave) | - | 130 | 0.25 | Highest yield among alcohols tested | [20] |
| Benzoic Acid | Ethanol | H₂SO₄ | - | 65 | - | - | [9] |
Visualizations
Experimental Workflow for Fischer Esterification
Caption: A typical workflow for the synthesis and purification of an ester via Fischer esterification.
Logical Relationship of Troubleshooting Low Yields
Caption: Troubleshooting guide for addressing low yields in Fischer esterification.
References
- 1. Fisher Esterification: Synthesis and Purification of Esters - HSC Chemistry [hscprep.com.au]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. scienceinfo.com [scienceinfo.com]
- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 6. byjus.com [byjus.com]
- 7. quora.com [quora.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 10. personal.tcu.edu [personal.tcu.edu]
- 11. US6235924B1 - Continuous process for preparing benzoic acid esters - Google Patents [patents.google.com]
- 12. scispace.com [scispace.com]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. researchgate.net [researchgate.net]
- 15. ijstr.org [ijstr.org]
- 16. scienceready.com.au [scienceready.com.au]
- 17. youtube.com [youtube.com]
- 18. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 19. cerritos.edu [cerritos.edu]
- 20. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to the Thermal Analysis of 4-(Hexyloxy)phenyl 4-Butylbenzoate
A Comparative Analysis Using Differential Scanning Calorimetry and Complementary Techniques
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the physicochemical properties of materials is paramount. This guide provides an in-depth analysis of the thermotropic liquid crystal, 4-(Hexyloxy)phenyl 4-Butylbenzoate, focusing on the application of Differential Scanning Calorimetry (DSC) as a primary characterization tool. We will explore the causality behind experimental choices, compare DSC with alternative techniques, and present supporting data to ensure a thorough understanding of this material's behavior.
This compound is a calamitic (rod-like) liquid crystal known for its use in advanced electro-optical applications due to its stable mesomorphic properties.[1][2] Its molecular structure, featuring a hexyloxy chain and a butyl-substituted benzoate core, gives rise to a nematic liquid crystal phase over a specific temperature range.[1] Understanding the precise temperatures and energy changes associated with the transitions between its solid, liquid crystal, and isotropic liquid phases is crucial for both fundamental research and application development.
The Central Role of Differential Scanning Calorimetry (DSC)
DSC is a powerful thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[3] This method is exceptionally sensitive to the small energy changes that occur during phase transitions, making it an indispensable tool for studying liquid crystals.[3][4]
When a material undergoes a phase transition, such as melting from a solid to a liquid crystal or clearing from a liquid crystal to an isotropic liquid, there is an associated change in enthalpy (heat). DSC detects these changes as either endothermic (heat absorbing) or exothermic (heat releasing) events, which appear as peaks on a thermogram.[5][6]
Key Information Obtained from DSC:
-
Transition Temperatures: The onset and peak temperatures of endothermic or exothermic events pinpoint the exact temperatures of phase transitions.[7]
-
Enthalpy Changes (ΔH): The area under a transition peak is directly proportional to the enthalpy change, providing quantitative data on the energy of the transition.
-
Heat Capacity (Cp): Changes in the baseline of the DSC curve can be used to determine the heat capacity of the material in different phases.[7]
-
Purity: The shape of a melting peak can provide qualitative information about the purity of the substance.
Experimental Protocol: DSC Analysis of this compound
The following protocol outlines a robust method for analyzing this compound using DSC. The choices within this protocol are designed to ensure data accuracy and reproducibility.
1. Sample Preparation:
-
Accurately weigh 3-5 mg of the sample into a standard aluminum DSC pan. A smaller sample size minimizes thermal gradients within the sample.
-
Hermetically seal the pan to prevent any sample loss due to sublimation at elevated temperatures.
-
Prepare an empty, hermetically sealed aluminum pan to be used as a reference. This ensures that the heat capacity of the pans is canceled out.
2. Instrument Setup and Calibration:
-
Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard. This is a critical step for data accuracy.
-
Use a nitrogen purge gas at a flow rate of 50 mL/min to provide a stable, inert atmosphere and prevent oxidative degradation of the sample.
3. Thermal Program:
-
Heating Scan: Heat the sample from a sub-ambient temperature (e.g., 0°C) to a temperature well above its final clearing point (e.g., 100°C) at a controlled rate of 10°C/min. This rate is a good balance between resolution and sensitivity.
-
Cooling Scan: Cool the sample from 100°C back down to 0°C at the same rate of 10°C/min. This allows for the observation of transitions upon cooling, which can sometimes occur at different temperatures (supercooling).
-
Second Heating Scan: Perform a second heating scan under the same conditions as the first. This is crucial as the first scan can be influenced by the sample's thermal history. The second scan provides data on the intrinsic material properties.
Workflow for DSC Analysis
Caption: Workflow for DSC analysis of a liquid crystal sample.
Interpreting the Results: A Comparative Look
While DSC provides excellent quantitative data on thermal transitions, a comprehensive characterization of liquid crystals often requires complementary techniques.[8] Polarized Optical Microscopy (POM) and X-ray Diffraction (XRD) are two such powerful methods that provide visual and structural information, respectively.[8][9]
Polarized Optical Microscopy (POM)
POM is a fundamental technique for the direct visualization of liquid crystalline phases.[10] Because liquid crystals are optically anisotropic, they exhibit birefringence, meaning they can split a beam of polarized light into two rays.[11] When viewed between crossed polarizers, this property results in characteristic textures that are unique to each liquid crystal phase.[12]
-
What it tells us: POM allows for the definitive identification of mesophases (e.g., nematic, smectic) by observing their unique textures.[13] It also allows for the direct observation of phase transitions as the sample is heated or cooled on a temperature-controlled stage.
X-ray Diffraction (XRD)
XRD is a powerful technique for determining the microscopic structure of materials.[14] For liquid crystals, XRD provides information on the degree of molecular order and the arrangement of molecules within a particular phase.[15]
-
What it tells us: In the nematic phase, XRD patterns typically show a diffuse outer ring, which corresponds to the average distance between molecules.[9] For smectic phases, which have a layered structure, sharp inner reflections are observed, which correspond to the layer spacing.[14]
Synergistic Analysis: DSC, POM, and XRD
No single technique can provide a complete picture of a liquid crystal's behavior.[16] The most robust characterizations come from a synergistic approach, where the quantitative thermal data from DSC is complemented by the visual and structural information from POM and XRD.
Caption: Synergistic approach to liquid crystal characterization.
Comparative Data Summary
The table below summarizes the expected findings for this compound from each technique and highlights their complementary nature.
| Technique | Parameter Measured | Expected Results for this compound |
| DSC | Heat Flow vs. Temperature | Two distinct endothermic peaks on heating corresponding to the Crystal-to-Nematic and Nematic-to-Isotropic transitions. Quantitative values for transition temperatures and enthalpies will be obtained. |
| POM | Light Transmittance vs. Temperature | Observation of a crystalline solid at low temperatures, transitioning to a birefringent, mobile nematic texture (e.g., Schlieren texture), and finally becoming a dark isotropic liquid at high temperatures. |
| XRD | X-ray Scattering Intensity vs. Angle | A sharp diffraction pattern in the crystalline phase, a diffuse halo in the nematic phase indicating short-range positional order but long-range orientational order, and a very broad, diffuse pattern in the isotropic liquid phase. |
By integrating the data from these three techniques, a researcher can confidently determine the thermal properties, identify the mesophases, and understand the structural organization of this compound. This multi-faceted approach embodies the principles of a self-validating system, where the results from one technique corroborate the findings of the others, leading to a trustworthy and comprehensive material characterization.
References
- 1. kuujia.com [kuujia.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 4. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 5. cskscientificpress.com [cskscientificpress.com]
- 6. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 7. s4science.at [s4science.at]
- 8. ipme.ru [ipme.ru]
- 9. barron.rice.edu [barron.rice.edu]
- 10. Polarized Optical Microscopy (POM) for the Characterization of Liquid Crystalline Polymers – Advances in Polymer Science [ncstate.pressbooks.pub]
- 11. Instructional Review: An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. d-nb.info [d-nb.info]
- 15. journals.iucr.org [journals.iucr.org]
- 16. Verification Required - Princeton University Library [dataspace.princeton.edu]
A Senior Application Scientist's Guide to Comparing 4-(Hexyloxy)phenyl 4-Butylbenzoate with other Phenyl Benzoate Liquid Crystals
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate and compare the performance of 4-(Hexyloxy)phenyl 4-Butylbenzoate, a nematic liquid crystal, against other members of the phenyl benzoate class. The focus is on providing objective, data-driven comparisons supported by robust experimental protocols.
Introduction to 4-(Alkoxy)phenyl 4-Alkylbenzoates: A Versatile Class of Mesogens
The 4-(alkoxy)phenyl 4-alkylbenzoates are a significant class of calamitic (rod-shaped) liquid crystals. Their molecular structure, consisting of a rigid core and flexible terminal chains, gives rise to a rich variety of mesophases. The specific lengths of the alkoxy and alkyl chains play a critical role in determining the material's physical properties, including its phase transition temperatures, birefringence, and dielectric anisotropy.
Our focus, This compound , is a member of this family, noted for its utility in electro-optical applications due to a stable and broad nematic phase. A US patent has identified it as a suitable component for liquid crystal mixtures, underscoring its relevance in display technologies[1]. Understanding its properties in the context of its homologous series is crucial for optimizing its performance in various applications.
The Importance of a Comparative Framework: Leveraging Critically Evaluated Data
When characterizing a liquid crystal, it is scientifically rigorous to compare it with closely related compounds. This comparative approach allows for the elucidation of structure-property relationships. For the 4,4'-alkyl/alkoxyphenylbenzoates, a comprehensive critical evaluation of transition temperatures for 366 compounds has been compiled, providing a foundational dataset for such comparisons[2]. This work highlights the importance of consistent data and the identification of trends within homologous series, such as the odd-even effect in clearing points[2].
For the purpose of this guide, we will compare this compound with a known analog, 4-Butoxyphenyl 4-butoxybenzoate , for which reliable phase transition data is available.
Experimental Characterization Protocols
To ensure scientific integrity, all comparisons must be based on standardized, self-validating experimental protocols. The following sections detail the essential methodologies for thermal, optical, and electro-optical characterization of phenyl benzoate liquid crystals.
Thermal Analysis: Differential Scanning Calorimetry (DSC)
DSC is a fundamental technique for determining the phase transition temperatures and associated enthalpy changes of liquid crystals[3].
Experimental Protocol for DSC:
-
Sample Preparation: Accurately weigh 3-5 mg of the liquid crystal sample into an aluminum DSC pan. Hermetically seal the pan to prevent any loss of material during heating.
-
Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Heat the sample to a temperature well above its expected clearing point (e.g., 120 °C) at a controlled rate (e.g., 10 °C/min) to erase any prior thermal history.
-
Cool the sample at the same controlled rate to a temperature below its lowest expected crystallization temperature (e.g., 0 °C).
-
Perform a second heating scan at the same rate. The data from this second heating run is typically used for analysis to ensure a consistent thermal history.
-
-
Data Analysis: The phase transition temperatures are identified as the onset or peak of the endothermic or exothermic events in the DSC thermogram. The enthalpy of each transition (ΔH) is calculated by integrating the area under the corresponding peak.
Caption: Workflow for DSC analysis of liquid crystals.
Optical Characterization: Polarized Optical Microscopy (POM)
POM is an indispensable tool for identifying liquid crystal phases by observing their unique textures under cross-polarized light.
Experimental Protocol for POM:
-
Cell Preparation: Place a small amount of the liquid crystal sample between a clean microscope slide and a coverslip.
-
Heating Stage: Mount the prepared slide on a hot stage connected to a temperature controller.
-
Observation:
-
Heat the sample to its isotropic phase (it will appear dark under crossed polarizers).
-
Slowly cool the sample and observe the formation of different textures as it transitions through its mesophases.
-
Nematic phases typically exhibit a threaded or schlieren texture. Smectic phases show more ordered textures, such as focal-conic fans.
-
-
Image Capture: Record high-resolution images of the characteristic textures observed at different temperatures.
Caption: Workflow for POM analysis of liquid crystals.
Electro-Optical Characterization
The electro-optical response of a liquid crystal is critical for display applications. Key parameters include the threshold voltage and switching times.
Experimental Protocol for Electro-Optical Switching:
-
Cell Fabrication: A liquid crystal cell is constructed using two indium tin oxide (ITO) coated glass slides. The inner surfaces are coated with a polyimide alignment layer and rubbed to induce a preferential alignment of the liquid crystal molecules. The cell thickness is controlled using spacers (e.g., 5-10 µm).
-
Cell Filling: The liquid crystal is introduced into the cell in its isotropic phase via capillary action.
-
Measurement Setup: The cell is placed between crossed polarizers in a light path with a photodetector to measure the transmitted light intensity. A function generator and a voltage amplifier are used to apply a square-wave voltage across the cell.
-
Data Acquisition:
-
Threshold Voltage (Vth): The voltage at which the transmitted light intensity begins to change is recorded.
-
Response Time: The rise time (τ_on, time for the transmission to change from 10% to 90% upon voltage application) and decay time (τ_off, time for the transmission to change from 90% to 10% upon voltage removal) are measured using an oscilloscope.
-
Comparative Data Analysis
The following table presents a comparison of the known properties of 4-Butoxyphenyl 4-butoxybenzoate with the expected properties of this compound, based on trends in homologous series.
| Property | 4-Butoxyphenyl 4-butoxybenzoate | This compound |
| Molecular Structure | C4H9O-Ph-COO-Ph-OC4H9 | C6H13O-Ph-COO-Ph-C4H9 |
| CAS Number | 38454-23-8 | 38454-28-3 |
| Phase Transitions (°C) | Cr 83 N 96 I[1] | To be determined experimentally |
| Expected Nematic Range | 13 °C | Expected to be broad |
| Dielectric Anisotropy (Δε) | To be determined experimentally | Expected to be small and positive |
| Birefringence (Δn) | To be determined experimentally | To be determined experimentally |
| Switching Times (ms) | To be determined experimentally | To be determined experimentally |
Cr = Crystal, N = Nematic, I = Isotropic
Discussion of Structure-Property Relationships:
-
Chain Length and Phase Stability: Increasing the length of the terminal alkyl/alkoxy chains generally leads to a decrease in the melting point and an initial increase in the clearing point, thus broadening the nematic range. However, very long chains can promote the formation of more ordered smectic phases. The replacement of a butoxy group with a hexyloxy group in our target compound, relative to the comparator, is expected to influence its phase transition temperatures.
-
Dielectric Anisotropy and Birefringence: These properties are primarily determined by the rigid core structure of the molecule. For non-polar phenyl benzoates, the dielectric anisotropy is typically small and positive. Birefringence is related to the anisotropy of the molecular polarizability. While variations in chain length have a secondary effect, experimental determination is essential for precise values.
Molecular Structures
Caption: Molecular structures of the compared liquid crystals.
Conclusion
This guide has outlined a systematic and scientifically rigorous approach to comparing this compound with other phenyl benzoate liquid crystals. By employing standardized experimental protocols for DSC, POM, and electro-optical measurements, researchers can generate reliable and comparable data. The context provided by homologous series and critically evaluated data compilations is essential for a thorough understanding of structure-property relationships. This framework enables an objective assessment of the performance of this compound and facilitates its informed application in advanced materials and devices.
References
A Comparative Performance Analysis of 4-(Hexyloxy)phenyl 4-Butylbenzoate in Twisted Nematic Displays
In the ever-evolving landscape of liquid crystal display (LCD) technology, the heart of the device remains the liquid crystal material itself. The performance of a twisted nematic (TN) display is intrinsically linked to the electro-optical properties of the nematic liquid crystal employed. This guide provides an in-depth comparative analysis of 4-(Hexyloxy)phenyl 4-Butylbenzoate, a key phenyl benzoate derivative, against established nematic liquid crystals, offering researchers and drug development professionals a comprehensive understanding of its performance characteristics.
At its core, the selection of a liquid crystal for a TN display is a multi-parameter optimization problem. Key considerations include the material's birefringence (Δn), dielectric anisotropy (Δε), rotational viscosity (γ₁), and the resulting electro-optical performance metrics such as threshold voltage (Vth) and switching times (rise time τ_on and decay time τ_off). This guide will dissect these parameters for this compound and benchmark them against well-characterized alternatives, namely 4-cyano-4'-pentylbiphenyl (5CB), N-(4-methoxybenzylidene)-4-butylaniline (MBBA), and the commercial mixture E7.
Comparative Analysis of Key Performance Parameters
The efficacy of a liquid crystal in a TN display is not determined by a single property but by the interplay of several key parameters. The following table summarizes the available data for this compound and its counterparts. It is important to note that direct, comprehensive experimental data for this compound under standardized TN display conditions is not extensively published. Therefore, some values are estimated based on the properties of similar phenyl benzoate compounds and should be considered indicative.
| Property | This compound (Estimated) | 4-cyano-4'-pentylbiphenyl (5CB) | N-(4-methoxybenzylidene)-4-butylaniline (MBBA) | E7 Mixture |
| Birefringence (Δn) at 589 nm, 20°C | ~0.15 - 0.20[1][2] | 0.18 - 0.22[3] | ~0.16[4] | ~0.225[5] |
| Dielectric Anisotropy (Δε) at 1 kHz, 20°C | Positive (Value not specified)[6] | +11.0[3] | Negative (~ -0.5)[7] | +13.8[8][9] |
| Rotational Viscosity (γ₁) (mPa·s) at 20°C | Moderate (Value not specified) | 22 - 38 | 26 - 40 | 39 |
| Threshold Voltage (Vth) for TN cell (Volts) | ~1.5 - 2.5 | ~1.7 | Not suitable for standard TN due to negative Δε | ~1.1 |
| Switching-on Time (τ_on) (ms) at 2V, 25°C | ~10 - 20 | ~15 | N/A | ~5 |
| Switching-off Time (τ_off) (ms) at 25°C | ~20 - 30 | ~20 | N/A | ~15 |
Analysis of Performance:
-
This compound: This compound is known for its stable mesomorphic properties and a broad nematic phase range, making it suitable for various electro-optical applications.[1] Its positive dielectric anisotropy is a prerequisite for use in conventional TN displays. While specific quantitative data is scarce, its structural similarity to other phenyl benzoate liquid crystals suggests a moderate birefringence and rotational viscosity. This would translate to a respectable balance between display brightness and switching speed. Its primary advantage may lie in its chemical stability and potential for creating mixtures with tailored properties.
-
4-cyano-4'-pentylbiphenyl (5CB): As a benchmark nematic liquid crystal, 5CB is extensively characterized.[10][11][12] It possesses a high positive dielectric anisotropy, which contributes to a low threshold voltage.[3] Its birefringence is substantial, ensuring good contrast in a TN cell. The switching times of 5CB are in a range suitable for many standard display applications.[3]
-
N-(4-methoxybenzylidene)-4-butylaniline (MBBA): MBBA is a historically significant liquid crystal, but its negative dielectric anisotropy makes it unsuitable for the standard twisted nematic effect, which relies on the alignment of the liquid crystal director parallel to an applied electric field.[7] However, it serves as a useful comparative example to highlight the importance of the sign of the dielectric anisotropy.
-
E7 Mixture: This commercial blend is a testament to the power of liquid crystal mixtures.[8][9][] By combining several cyanobiphenyl and terphenyl compounds, E7 achieves a very high positive dielectric anisotropy, leading to a low threshold voltage and fast switching times.[8][9] Its high birefringence also contributes to excellent display brightness and contrast.[5]
Experimental Protocols for Performance Characterization
To ensure the scientific integrity and reproducibility of the performance analysis, standardized experimental protocols are paramount. The following sections detail the methodologies for measuring the key electro-optical parameters.
Birefringence (Δn) Measurement
Causality: Birefringence, the difference between the extraordinary (ne) and ordinary (no) refractive indices, is crucial as it dictates the phase shift of light passing through the liquid crystal layer. In a TN display, this phase shift is essential for the light modulation mechanism.
Protocol: Abbe Refractometer Method
-
Sample Preparation: A thin, homeotropically aligned liquid crystal cell is prepared. This is achieved by treating the inner surfaces of two glass substrates with a homeotropic alignment agent (e.g., a long-chain alkyl silane). The cell is then filled with the liquid crystal material via capillary action in its isotropic phase and slowly cooled to the desired measurement temperature in the nematic phase.
-
Measurement of n_o: A drop of the liquid crystal is placed on the prism of a temperature-controlled Abbe refractometer. Since the liquid crystal molecules will not be uniformly aligned, the refractive index measured will be the ordinary refractive index (n_o).
-
Measurement of n_e: To measure the extraordinary refractive index (n_e), a polarizing film is placed on the eyepiece of the refractometer. The homeotropically aligned cell is placed on the prism. By rotating the cell, the direction of light propagation can be made parallel to the liquid crystal director, allowing the measurement of n_e.
-
Calculation: Birefringence is calculated as Δn = n_e - n_o.
Caption: Workflow for Birefringence Measurement.
Dielectric Anisotropy (Δε) Measurement
Causality: Dielectric anisotropy, the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director, determines how the molecules will orient in an electric field. A positive Δε is essential for the switching mechanism in a standard TN display.
Protocol: Capacitance Measurement Method
-
Cell Preparation: Two types of liquid crystal cells are prepared: one with planar alignment and one with homeotropic alignment. Planar alignment is achieved by coating the glass substrates with a polyimide and rubbing them in a single direction.
-
Measurement of ε⊥: The planar aligned cell is filled with the liquid crystal. The capacitance of the cell (C⊥) is measured using an LCR meter at a specific frequency (typically 1 kHz). ε⊥ is then calculated using the formula C⊥ = ε₀ε⊥(A/d), where A is the electrode area and d is the cell gap.
-
Measurement of ε∥: The homeotropic aligned cell is filled with the liquid crystal, and its capacitance (C∥) is measured. ε∥ is calculated using C∥ = ε₀ε∥(A/d).
-
Calculation: The dielectric anisotropy is calculated as Δε = ε∥ - ε⊥.
Caption: Workflow for Dielectric Anisotropy Measurement.
Threshold Voltage (Vth) and Switching Time (τ_on, τ_off) Measurement
Causality: The threshold voltage is the minimum voltage required to initiate the reorientation of the liquid crystal molecules. Lower threshold voltages are desirable for low-power applications. Switching times dictate how quickly the display can change its state, which is critical for video and other dynamic content.
Protocol: Electro-Optical Switching Setup
-
TN Cell Fabrication: A twisted nematic cell with a 90° twist angle is fabricated. This involves using two substrates with planar alignment layers rubbed at 90° to each other. The cell is filled with the liquid crystal under investigation.
-
Experimental Setup: The TN cell is placed between two crossed polarizers. A light source (e.g., a He-Ne laser) is directed through the setup, and the transmitted light intensity is measured by a photodetector connected to an oscilloscope. A function generator is used to apply a square wave voltage to the TN cell.
-
Threshold Voltage (Vth) Measurement: The amplitude of the applied voltage is gradually increased from zero. The threshold voltage is the voltage at which a noticeable change in the transmitted light intensity is observed.
-
Switching Time Measurement: A square wave voltage with an amplitude significantly above Vth is applied to the cell.
-
Rise Time (τ_on): The time taken for the transmitted light intensity to change from 10% to 90% of its final value after the voltage is applied.
-
Decay Time (τ_off): The time taken for the transmitted light intensity to change from 90% to 10% of its initial value after the voltage is removed.
-
Caption: Setup for Electro-Optical Measurements.
Conclusion
In comparison, well-established materials like 5CB and commercial mixtures such as E7 offer a proven track record of high performance, particularly in terms of low threshold voltage and fast switching speeds. The choice of a liquid crystal material will ultimately depend on the specific requirements of the application, balancing factors such as cost, performance, and the desired operational lifetime of the display. This guide provides the foundational knowledge and experimental framework for making such an informed decision.
References
- 1. lci-systems.com [lci-systems.com]
- 2. Determination of 13C chemical shift anisotropy tensors and molecular order of 4-hexyloxybenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. nbinno.com [nbinno.com]
- 9. jjc.yu.edu.jo [jjc.yu.edu.jo]
- 10. nbinno.com [nbinno.com]
- 11. arxiv.org [arxiv.org]
- 12. nbinno.com [nbinno.com]
Bridging Theory and Experiment: A Comparative Guide to the Properties of 4-(Hexyloxy)phenyl 4-Butylbenzoate
For the modern researcher and drug development professional, a comprehensive understanding of a molecule's physicochemical properties is paramount. In the realm of liquid crystals, this understanding is built upon a synergistic relationship between empirical observation and computational modeling. This guide provides an in-depth comparison of the experimental and computational properties of the nematic liquid crystal, 4-(Hexyloxy)phenyl 4-Butylbenzoate, offering insights into its synthesis, thermal behavior, and molecular characteristics.
This document will navigate through the experimental characterization of this compound and its analogs, detailing the synthetic pathways and analytical techniques used to elucidate its real-world properties. In parallel, we will explore the computational methodologies, primarily Density Functional Theory (DFT), that provide a theoretical framework for interpreting and predicting these properties. By juxtaposing these two approaches, we aim to provide a holistic view of this compound, highlighting the powerful synergy between computational prediction and experimental validation.
The Molecule at a Glance: Structure and Significance
This compound is a calamitic (rod-shaped) liquid crystal, a class of materials renowned for their application in display technologies and other electro-optic devices.[1] Its molecular structure, characterized by a rigid core composed of two phenyl rings linked by an ester group, and flexible terminal chains (a hexyloxy and a butyl group), is key to its liquid crystalline behavior. This architecture gives rise to a stable nematic phase over a broad temperature range, a desirable characteristic for many applications.[1]
Figure 1: Molecular structure of this compound.
Part 1: Experimental Characterization
The empirical study of this compound involves its synthesis and subsequent analysis using various instrumental techniques to determine its physical and chemical properties.
Synthesis Protocol
The synthesis of phenyl benzoate derivatives like the target molecule typically involves an esterification reaction between a phenol and a benzoic acid derivative. A common and efficient method is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).
Step-by-Step Synthesis:
-
Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of 4-(hexyloxy)phenol and 4-butylbenzoic acid in a suitable anhydrous solvent, such as dichloromethane (DCM).
-
Catalyst Addition: Add a catalytic amount of DMAP (typically 0.1 equivalents) to the solution.
-
Coupling Agent: Cool the mixture in an ice bath and slowly add a solution of DCC (1.1 equivalents) in DCM. The reaction is exothermic, and maintaining a low temperature is crucial to minimize side reactions.
-
Reaction: Allow the reaction to stir at room temperature for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the dicyclohexylurea (DCU) byproduct, which is insoluble in DCM, is removed by filtration. The filtrate is then washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure this compound.
Figure 2: General workflow for the synthesis of this compound.
Thermal Properties: Differential Scanning Calorimetry (DSC)
DSC is a cornerstone technique for characterizing the thermal transitions of liquid crystals. It measures the difference in heat flow between a sample and a reference as a function of temperature. This allows for the precise determination of phase transition temperatures and their associated enthalpy changes.
Experimental Protocol for DSC:
-
Sample Preparation: A small amount of the purified this compound (typically 2-5 mg) is hermetically sealed in an aluminum DSC pan.
-
Instrument Setup: The DSC instrument is calibrated for temperature and enthalpy using a standard reference material (e.g., indium).
-
Thermal Program: The sample is subjected to a controlled heating and cooling cycle, typically at a rate of 10 °C/min, under an inert atmosphere (e.g., nitrogen).
-
Data Analysis: The resulting thermogram, a plot of heat flow versus temperature, reveals endothermic and exothermic peaks corresponding to phase transitions.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for confirming the molecular structure of the synthesized compound.
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides detailed information about the chemical environment of hydrogen atoms in a molecule. For this compound, the spectrum would exhibit characteristic signals for the aromatic protons in the two phenyl rings, the methylene protons of the hexyloxy and butyl chains, and the terminal methyl protons. The chemical shifts and coupling patterns of these signals would be consistent with the proposed structure. For instance, aromatic protons typically appear in the range of 6.8-8.2 ppm, while aliphatic protons are found at higher field (0.9-4.0 ppm).
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would show a strong absorption band around 1735 cm⁻¹ corresponding to the C=O stretching of the ester group. Other characteristic peaks would include C-O stretching vibrations for the ester and ether linkages, and C-H stretching and bending vibrations for the aromatic and aliphatic moieties.
Part 2: Computational Analysis
Computational chemistry offers a powerful lens through which to investigate the properties of molecules at an atomic level. Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to predict the electronic structure and properties of molecules with a good balance of accuracy and computational cost.
Computational Methodology
Workflow for DFT Calculations:
-
Molecular Structure Input: A 3D model of the this compound molecule is constructed using molecular modeling software.
-
Geometry Optimization: The initial structure is optimized to find its lowest energy conformation. This is typically performed using a specific functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)).
-
Property Calculations: Once the geometry is optimized, various molecular properties can be calculated, including:
-
Molecular Electrostatic Potential (MEP): This provides a visual representation of the charge distribution on the molecule, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).
-
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity and electronic properties. The energy gap between HOMO and LUMO is an indicator of molecular stability.
-
Vibrational Frequencies: These calculations can predict the infrared spectrum of the molecule, which can then be compared with experimental FTIR data.
-
Figure 3: A typical workflow for DFT calculations on a liquid crystal molecule.
Part 3: Comparative Analysis: Bridging Theory and Experiment
The true power of a combined experimental and computational approach lies in the direct comparison of the data obtained from each.
| Property | Experimental Data (Expected/Analogous) | Computational Prediction (DFT) |
| Molecular Structure | Confirmed by ¹H NMR and FTIR | Optimized molecular geometry (bond lengths, bond angles, dihedral angles) |
| Vibrational Frequencies | FTIR spectrum with characteristic peaks (e.g., C=O stretch ~1735 cm⁻¹) | Calculated IR spectrum with vibrational modes corresponding to functional groups |
| Electronic Properties | Inferred from reactivity and spectroscopic data | Molecular Electrostatic Potential (MEP) map, HOMO-LUMO energy gap |
| Thermal Behavior | Phase transition temperatures and enthalpies from DSC | Not directly calculated by standard DFT, but molecular parameters influencing phase behavior can be analyzed |
Discussion of Correlation:
-
Structural and Spectroscopic Correlation: A strong correlation is expected between the experimental spectroscopic data and the computational predictions. The calculated vibrational frequencies from DFT, when properly scaled, should closely match the peak positions in the experimental FTIR spectrum, aiding in the assignment of complex vibrational modes. Similarly, calculated NMR chemical shifts, though more computationally intensive, can be compared with experimental data to validate the molecular structure.
-
Insights into Reactivity: The MEP map generated from DFT calculations provides a visual guide to the molecule's reactivity. The electron-rich regions (typically around the oxygen atoms of the ester and ether groups) are susceptible to electrophilic attack, while electron-poor regions (often associated with the aromatic rings) are prone to nucleophilic attack. This information complements the empirical understanding of the molecule's chemical behavior.
-
Understanding Mesophase Formation: While DFT does not directly predict macroscopic properties like liquid crystal phase transitions, it provides crucial molecular-level parameters that govern this behavior. The calculated molecular shape, aspect ratio, and dipole moment are all critical factors in determining the type and stability of the mesophases formed. For instance, the elongated, rigid structure of this compound, as confirmed by geometry optimization, is a prerequisite for the formation of the nematic phase.
Conclusion
The comprehensive characterization of this compound, and indeed any liquid crystalline material, is a multi-faceted endeavor that benefits immensely from a dual experimental and computational approach. Experimental techniques provide tangible, real-world data on the material's bulk properties, while computational modeling offers a window into the molecular world, explaining the "why" behind the observed phenomena. The synergy between these two domains not only validates experimental findings but also provides predictive power for the design of new liquid crystal materials with tailored properties for advanced applications in research and technology.
References
A Comparative Guide to the Dielectric Relaxation Spectroscopy of 4-(Hexyloxy)phenyl 4-Butylbenzoate and Related Nematic Liquid Crystals
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced materials, nematic liquid crystals stand out for their unique electro-optical properties, which are fundamentally governed by their anisotropic molecular structure and dynamics. Dielectric Relaxation Spectroscopy (DRS) serves as a powerful, non-invasive technique to probe these molecular dynamics, offering critical insights into the material's response to an external electric field. This guide provides an in-depth analysis of the dielectric properties of the nematic liquid crystal 4-(Hexyloxy)phenyl 4-Butylbenzoate, placed in a comparative context with other well-characterized liquid crystals. By understanding the nuances of its dielectric behavior, researchers can better tailor its application in sophisticated technologies, from display devices to advanced sensor systems.
While specific experimental data for this compound is not extensively available in the public domain, this guide will leverage data from closely related phenyl benzoate structures and the widely studied cyanobiphenyls, such as 4-cyano-4'-pentylbiphenyl (5CB) and 4-cyano-4'-octylbiphenyl (8CB), to draw insightful comparisons and elucidate the key factors influencing dielectric relaxation in this class of materials.
The Significance of Dielectric Anisotropy and Relaxation
Nematic liquid crystals are characterized by long-range orientational order of their constituent molecules along a preferred direction, known as the director (n ). This anisotropy is directly reflected in their dielectric properties.[1] When an external electric field (E ) is applied, the dielectric permittivity will have two principal components: one parallel (ε||) and one perpendicular (ε⊥) to the director.[1] The difference between these two, the dielectric anisotropy (Δε = ε|| - ε⊥), is a crucial parameter that determines the alignment of the liquid crystal molecules in an electric field and is fundamental to their application in display technologies.
Dielectric relaxation refers to the frequency-dependent response of the dielectric permittivity. By analyzing the relaxation processes, we can gain information about the rotational dynamics of the molecules around their short and long axes. In nematic liquid crystals, the rotation of the molecules around their short axis is a particularly important relaxation mode, often falling within the MHz frequency range.
Comparative Analysis of Dielectric Properties
To understand the expected dielectric behavior of this compound, we will compare it with the well-documented properties of 5CB and 8CB, and a recently synthesized phenylbenzoate-based calamitic liquid crystal.[2][3]
| Liquid Crystal | Chemical Structure | Dielectric Anisotropy (Δε) | Key Structural Features Influencing Dielectric Properties |
| This compound | C₆H₁₃O-C₆H₄-COO-C₆H₄-C₄H₉ | Expected to be positive | The presence of the ester group (-COO-) introduces a significant dipole moment. The flexible hexyloxy and butyl chains will influence the molecular packing and dynamics. |
| 4-cyano-4'-pentylbiphenyl (5CB) | C₅H₁₁-C₆H₄-C₆H₄-CN | Positive (~+11 at 25°C, 1 kHz) | The strong dipole moment of the terminal cyano group (-CN) leads to a large positive dielectric anisotropy. The biphenyl core provides rigidity.[4] |
| 4-cyano-4'-octylbiphenyl (8CB) | C₈H₁₇-C₆H₄-C₆H₄-CN | Positive (~+8 at 35°C, 1 kHz) | Similar to 5CB, but the longer alkyl chain in 8CB can lead to the formation of a smectic phase at lower temperatures and can influence the relaxation behavior.[3][5] |
| 4-[4-((S)-3,7-dimethyloctyloxy)phenoxy)carbonyl]phenyl 4-(n-octyloxy)benzoate | C₈H₁₇O-C₆H₄-COO-C₆H₄-COO-C₆H₄-O-C₈H₁₇(CH₃)₂ | Positive | This calamitic liquid crystal with two ester linkages and chiral terminal chains exhibits a smectic mesophase. Its dielectric properties are influenced by the combined dipole moments of the ester groups and the molecular shape.[2] |
Causality Behind Structural Influences:
The dielectric anisotropy of a nematic liquid crystal is primarily determined by the magnitude and direction of the molecular dipole moment relative to the long molecular axis.
-
This compound : The ester linkage (-COO-) possesses a significant dipole moment. The orientation of this dipole with respect to the long molecular axis will be the primary determinant of the sign and magnitude of Δε. Phenyl benzoate itself has a dipole moment of about 1.8 D.[6] The flexible alkyl and alkyloxy chains (hexyl and butyl) contribute to the overall molecular shape and can influence the intermolecular interactions and, consequently, the collective dielectric response.
-
5CB and 8CB : The terminal cyano group (-CN) has a large dipole moment that is nearly parallel to the long molecular axis. This alignment results in a strong positive dielectric anisotropy, making these materials highly responsive to electric fields.[4]
-
Complex Phenyl Benzoate : In more complex structures with multiple polar groups, the net dipole moment and its orientation are a vector sum of the individual group moments. This can lead to a rich variety of dielectric behaviors.[2]
Theoretical Framework: The Extended Debye Model
The dielectric relaxation of nematic liquid crystals can be understood as an extension of the Debye model for polar liquids.[7][8] In the nematic phase, the strong intermolecular potential that leads to long-range orientational order significantly influences the rotational dynamics of the molecules.[7][8]
The relaxation time (τ) associated with the reorientation of the molecular dipoles is affected by this nematic potential. For the rotation of the dipole component parallel to the long molecular axis, the relaxation time is often significantly longer than in the isotropic phase, a phenomenon described by a "retardation factor".[7][8] This is because the reorientation is hindered by the collective ordering of the nematic phase. Conversely, the relaxation time for the rotation of the perpendicular dipole component may be shorter.[7][8]
Experimental Protocol for Dielectric Relaxation Spectroscopy
The following provides a detailed, step-by-step methodology for characterizing the dielectric properties of a nematic liquid crystal like this compound.
I. Sample Preparation and Cell Assembly
-
Material Procurement : Obtain high-purity this compound. The purity of the sample is critical as ionic impurities can significantly affect the dielectric measurements, especially at low frequencies.
-
Cell Selection : Utilize commercially available liquid crystal cells with transparent Indium Tin Oxide (ITO) electrodes. The choice of cell thickness (typically between 5 and 20 µm) is a compromise between achieving a well-aligned sample and minimizing the applied voltage.
-
Alignment Layer : The inner surfaces of the glass substrates should be coated with an alignment layer (e.g., a rubbed polyimide) to induce a specific orientation of the liquid crystal director. For measuring ε||, a planar alignment is required, while for ε⊥, a homeotropic alignment is necessary.
-
Cell Filling : The liquid crystal is introduced into the cell in its isotropic phase (at an elevated temperature) via capillary action to ensure a uniform and defect-free filling. The cell is then slowly cooled to the desired temperature in the nematic phase.
II. Dielectric Measurement
-
Instrumentation : An impedance analyzer or a broadband dielectric spectrometer is used to measure the capacitance (C) and the dielectric loss (tan δ or G/ωC) of the cell over a wide frequency range (typically from Hz to GHz).[9]
-
Temperature Control : The liquid crystal cell is placed in a temperature-controlled stage (e.g., a hot stage) to allow for precise and stable temperature settings. Measurements are typically performed at various temperatures across the nematic phase.
-
Data Acquisition :
-
Measure the capacitance of the empty cell (Cair).
-
Measure the capacitance (C|| and C⊥) and dielectric loss of the filled cell with planar and homeotropic alignment, respectively, as a function of frequency at different temperatures.
-
-
Calculation of Dielectric Permittivity : The real part of the dielectric permittivity (ε') is calculated using the formula: ε' = C / Cair where C is the measured capacitance of the filled cell. The imaginary part (ε'') is calculated from the dielectric loss.
III. Data Analysis
-
Frequency Dependence : Plot the real (ε') and imaginary (ε'') parts of the dielectric permittivity as a function of frequency. The frequency at which the peak of ε'' occurs corresponds to the relaxation frequency (fr), and the relaxation time is given by τ = 1/(2πfr).
-
Cole-Cole Plot : A plot of ε'' versus ε' can be used to analyze the distribution of relaxation times. For a single Debye-type relaxation, the plot is a semicircle.
-
Activation Energy : The temperature dependence of the relaxation time can be used to determine the activation energy (Ea) for the molecular rotation by plotting ln(τ) versus 1/T (Arrhenius plot).
Visualizing the Experimental Workflow
Caption: Experimental workflow for dielectric relaxation spectroscopy of nematic liquid crystals.
Conclusion
The dielectric relaxation spectroscopy of this compound, when contextualized with the behavior of other nematic liquid crystals, provides a powerful lens through which to understand its molecular dynamics and electro-optical properties. The presence of the ester group is expected to yield a positive dielectric anisotropy, while the alkyl and alkyloxy chains will modulate its relaxation behavior. By following a rigorous experimental protocol, researchers can precisely characterize these properties, paving the way for the rational design and application of this and similar materials in advanced technologies. The comparative approach underscores the critical relationship between molecular structure and macroscopic dielectric properties, a cornerstone of liquid crystal science.
References
- 1. mdpi.com [mdpi.com]
- 2. The synthesis and dielectric properties of a new phenylbenzoate-based calamitic liquid crystal | AVESİS [avesis.yildiz.edu.tr]
- 3. researchgate.net [researchgate.net]
- 4. ias.ac.in [ias.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Extended Debye theory for dielectric relaxations in nematic liquid crystals - Symposia of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 8. Extended Debye theory for dielectric relaxations in nematic liquid crystals - Symposia of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
A Comparative Guide to X-ray Diffraction Studies of 4-(Hexyloxy)phenyl 4-Butylbenzoate Mesophases
This guide provides a comprehensive technical comparison of the expected X-ray diffraction (XRD) characteristics of 4-(Hexyloxy)phenyl 4-Butylbenzoate mesophases. As a well-known calamitic (rod-shaped) liquid crystal, this compound serves as an excellent model for understanding the structure-property relationships that govern the formation of nematic and smectic phases. While specific, in-depth XRD studies dedicated solely to this compound are not extensively published, we can construct a robust comparative analysis. This guide will draw upon established principles of liquid crystal X-ray diffraction and published data from structurally analogous 4-alkoxyphenyl 4-alkylbenzoates to provide researchers, scientists, and drug development professionals with a predictive and comparative framework.
Introduction to this compound and its Mesogenic Potential
This compound is a thermotropic liquid crystal, meaning it exhibits liquid crystalline phases (mesophases) as a function of temperature.[1][2] Its molecular structure, characterized by a rigid aromatic core and flexible terminal alkyl and alkoxy chains, is conducive to the formation of ordered yet fluid phases. The hexyloxy and butyl chains contribute to the material's melting point and the stability of its mesophases.[2] Such compounds are of significant interest in the development of advanced materials, including displays, sensors, and drug delivery systems.[3]
The primary mesophases anticipated for a molecule of this type are the nematic (N) and potentially one or more smectic (Sm) phases at lower temperatures. X-ray diffraction is the definitive technique for elucidating the structural nature of these phases.[4][5]
The Power of XRD in Elucidating Mesophase Structure
X-ray diffraction is a powerful, non-destructive technique used to probe the molecular arrangement within a material.[6] In the context of liquid crystals, XRD allows us to distinguish between the different degrees of positional and orientational order that define the various mesophases.[5][7] A typical experiment involves directing a monochromatic X-ray beam onto a temperature-controlled sample and recording the scattered X-rays on a 2D detector. The resulting diffraction pattern provides a wealth of information:
-
Small-Angle X-ray Scattering (SAXS): The low-angle region of the diffraction pattern reveals information about long-range periodic structures, such as the layer spacing in smectic phases.[4][8][9]
-
Wide-Angle X-ray Scattering (WAXS): The high-angle region provides information about short-range positional order, such as the average distance between molecules.[6][8]
The combination of SAXS and WAXS allows for an unambiguous identification of the mesophase.
Comparative XRD Analysis of Mesophases
Based on studies of similar 4-alkoxyphenyl benzoates, we can predict the key XRD features of the mesophases of this compound.[10][11][12]
The Nematic (N) Phase
The nematic phase is characterized by long-range orientational order of the molecules along a common director, but no long-range positional order.[1]
-
Expected XRD Pattern: The diffraction pattern of a nematic phase typically shows two diffuse crescents in the wide-angle region and no distinct peaks in the small-angle region.[6][13] The WAXS feature corresponds to the average intermolecular distance (d), which is typically in the range of 4-5 Å. The absence of a SAXS peak indicates the lack of a layered structure.[13]
The Smectic A (SmA) Phase
The Smectic A phase exhibits a higher degree of order than the nematic phase, with the molecules organized into layers. The long axes of the molecules are, on average, perpendicular to the layer planes.
-
Expected XRD Pattern: The hallmark of a SmA phase is a sharp, well-defined peak in the small-angle region, corresponding to the smectic layer spacing (d).[4][14] In the wide-angle region, a diffuse crescent, similar to that of the nematic phase, is observed, indicating the liquid-like arrangement of molecules within the layers.
The Smectic C (SmC) Phase
In the Smectic C phase, the molecules are also arranged in layers, but their long axes are tilted with respect to the layer normal.
-
Expected XRD Pattern: The SAXS pattern of a SmC phase is similar to that of a SmA phase, with a sharp peak indicating the layer spacing. However, in an aligned sample, the position of the wide-angle diffuse crescents will be tilted with respect to the layer normal, providing a direct measure of the molecular tilt angle.
The following table summarizes the expected XRD characteristics and provides a comparison with a known liquid crystal, 4-n-Decyloxyphenyl-4'-n-butyloxybenzoate, which exhibits both nematic and smectic phases.[12]
| Mesophase | Expected SAXS Feature for this compound | Expected WAXS Feature for this compound | Comparative Data: 4-n-Decyloxyphenyl-4'-n-butyloxybenzoate[12] |
| Nematic (N) | No distinct peaks | Diffuse crescents at d ≈ 4-5 Å | Exhibits a nematic phase. |
| Smectic A (SmA) | Sharp peak at q corresponding to layer spacing d ≈ molecular length | Diffuse crescents at d ≈ 4-5 Å | Exhibits a Smectic A phase. |
| Smectic C (SmC) | Sharp peak at q corresponding to layer spacing d < molecular length | Diffuse crescents tilted with respect to the layer normal | May exhibit a Smectic C phase at lower temperatures. |
Experimental Protocol for Temperature-Dependent XRD Analysis
To experimentally verify the mesophases of this compound, a detailed, step-by-step methodology is required.
Sample Preparation
-
Sample Loading: The liquid crystal sample is loaded into a thin-walled glass capillary (typically 1.0-1.5 mm diameter).
-
Sealing: The capillary is flame-sealed to prevent sample degradation at elevated temperatures.
-
Mounting: The capillary is mounted in a temperature-controlled stage that is placed in the path of the X-ray beam.
Data Acquisition
-
Heating to Isotropic Phase: The sample is heated to its isotropic liquid phase to erase any previous thermal history.
-
Cooling and Equilibration: The sample is then cooled slowly to the desired temperature within a mesophase. It is crucial to allow the sample to thermally equilibrate before starting the measurement to ensure a stable and uniform phase.
-
XRD Measurement: An XRD pattern is recorded using a 2D detector. Exposure times will vary depending on the X-ray source and detector sensitivity.
This process is repeated at different temperatures to map out the phase transitions and characterize the structure of each mesophase.
Visualizing the Concepts
To further clarify the concepts discussed, the following diagrams illustrate the molecular structure, the different mesophases, and the experimental workflow.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. MSTï½ï¼»SAXSï¼½Small-Angle X-ray Scattering [mst.or.jp]
- 3. Mesomorphic Behavior of 4-t-Butylphenyl 4-(4-Alkoxybenzylideneamino) benzoates and 4-(4-Alkoxybenzylideneamino)-phenyl4-t-Butylbenzoates | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. journals.iucr.org [journals.iucr.org]
- 6. barron.rice.edu [barron.rice.edu]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. SAXS [www-ssrl.slac.stanford.edu]
- 10. Structural and computational study of reversibly photoswitchable (E)-4-((4-alkoxyphenyl)diazenyl)benzonitrile-based liquid crystals - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Molecular ordering in the high-temperature nematic phase of an all-aromatic liquid crystal - Soft Matter (RSC Publishing) DOI:10.1039/C5SM02738A [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Definitive Purity Validation of 4-(Hexyloxy)phenyl 4-Butylbenzoate by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the realm of advanced materials and pharmaceutical development, the absolute purity of a chemical entity is not merely a quality metric; it is the bedrock of performance, safety, and reproducibility. This is particularly true for liquid crystal compounds like 4-(Hexyloxy)phenyl 4-Butylbenzoate (CAS No. 38454-28-3), where even trace impurities can disrupt the delicate mesomorphic phases essential for electro-optical applications[1][2]. This guide provides a comprehensive, field-proven framework for the validation of this compound purity using Gas Chromatography-Mass Spectrometry (GC-MS).
We will move beyond a simple recitation of protocol steps to explore the scientific rationale behind each parameter. This guide establishes a self-validating system for purity analysis, grounded in the principles of the International Council for Harmonisation (ICH) guidelines[3][4]. Furthermore, we will objectively compare the GC-MS methodology against viable alternatives, empowering you to make informed decisions for your analytical workflow.
The Analytical Imperative: Why Purity Matters for this compound
This compound is an ester-based liquid crystal valued for its specific thermal and optical properties[1]. Its synthesis, typically a Fischer esterification or a related coupling reaction, can introduce several potential impurities[5][6]. These include:
-
Unreacted Starting Materials: 4-Butylbenzoic acid and 4-(hexyloxy)phenol.
-
Side-Reaction Byproducts: Products from unintended secondary reactions.
-
Residual Solvents: Organic solvents used during synthesis and purification.
The presence of these impurities can alter the compound's melting point, nematic phase range, and overall stability, rendering it unsuitable for high-performance applications. Therefore, a robust, validated analytical method is not just recommended; it is essential. GC-MS emerges as the gold standard for this task due to its unique combination of high-resolution chromatographic separation and definitive mass-based identification[7].
The GC-MS Validation Workflow: A Self-Validating Protocol
The objective of method validation is to demonstrate that the analytical procedure is fit for its intended purpose[8]. Our protocol is designed in accordance with the ICH Q2(R2) guidelines, ensuring regulatory compliance and scientific rigor[9][10][11].
References
- 1. kuujia.com [kuujia.com]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. fda.gov [fda.gov]
- 5. Fisher Esterification: Synthesis and Purification of Esters - HSC Chemistry [hscprep.com.au]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. impactfactor.org [impactfactor.org]
- 8. biopharminternational.com [biopharminternational.com]
- 9. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 10. propharmagroup.com [propharmagroup.com]
- 11. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
The Unseen Influence: A Comparative Guide to the Structure-Property Relationship in 4-(Hexyloxy)phenyl 4-Butylbenzoate Analogs
A Senior Application Scientist's In-Depth Analysis for Researchers and Drug Development Professionals
In the realm of materials science and drug delivery, the precise engineering of molecular architecture is paramount to achieving desired physical and functional properties. Among the vast landscape of organic compounds, liquid crystals, particularly those of the phenyl benzoate class, offer a unique convergence of ordered structure and fluidity. This guide provides a comprehensive comparison of 4-(Hexyloxy)phenyl 4-Butylbenzoate and its analogs, delving into the subtle yet significant interplay between their molecular structure and macroscopic properties. By understanding these relationships, researchers can rationally design and select materials with tailored thermal and optical characteristics for a myriad of applications, from advanced display technologies to sophisticated drug delivery vehicles.
The Core of the Matter: Understanding the Phenyl Benzoate Scaffold
The fundamental structure of this compound consists of a rigid core composed of two phenyl rings linked by an ester group, with flexible alkyl and alkoxy chains at its termini. This calamitic (rod-like) shape is a prerequisite for the formation of liquid crystalline phases. The hexyloxy and butyl chains, while seemingly simple appendages, are the primary drivers of the nuanced phase behavior observed in this class of compounds. Their length, parity (odd or even number of carbon atoms), and branching dictate the delicate balance of intermolecular forces, ultimately governing the transition temperatures between crystalline, smectic, nematic, and isotropic liquid phases.
The ester linkage contributes to the molecule's polarity and influences the overall molecular geometry. The interplay of the rigid core's π-π stacking and the flexible chains' van der Waals interactions gives rise to the fascinating and useful properties of these materials.
Synthesizing the Building Blocks: A Protocol for Precision
The synthesis of 4-(alkoxyphenyl) 4-alkylbenzoates is typically achieved through an esterification reaction between a 4-alkoxyphenol and a 4-alkylbenzoyl chloride. This well-established method allows for the systematic variation of the terminal chains, enabling the creation of a homologous series for comparative analysis.
Experimental Protocol: Synthesis of this compound
This protocol outlines the synthesis of the parent compound and can be adapted for its analogs by substituting the appropriate 4-alkoxyphenol or 4-alkylbenzoyl chloride.
Diagram of the Synthesis Workflow:
A schematic of the synthesis process.
Step-by-Step Methodology:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 4-(hexyloxy)phenol (1 equivalent) in anhydrous pyridine.
-
Addition of Acyl Chloride: Slowly add 4-butylbenzoyl chloride (1 equivalent) to the stirred solution at room temperature. The reaction is typically exothermic, and the addition should be controlled to maintain the temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to neutralize the pyridine and precipitate the crude product.
-
Extraction: Extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane.
-
Washing: Wash the organic layer sequentially with dilute hydrochloric acid, water, and brine to remove any remaining pyridine and other impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol or a hexane/ethyl acetate mixture, to obtain the pure this compound.
Decoding the Properties: A Comparative Analysis
The true value of synthesizing a homologous series lies in the ability to systematically study the impact of structural modifications on the material's properties. The primary techniques for characterizing liquid crystals are Differential Scanning Calorimetry (DSC) for determining transition temperatures and enthalpies, and Polarized Optical Microscopy (POM) for identifying the different liquid crystalline phases (mesophases) by their unique textures.
The Influence of Alkoxy and Alkyl Chain Length on Mesomorphic Behavior
The length of the terminal flexible chains has a profound effect on the type and stability of the mesophases. Generally, as the chain length increases, the melting point tends to decrease, and the clearing point (the temperature at which the material becomes an isotropic liquid) often exhibits an "odd-even" effect. This alternation is due to the different packing efficiencies of molecules with odd and even numbers of carbon atoms in their terminal chains.
Table 1: Comparative Mesomorphic Properties of 4-(Alkoxyphenyl) 4-Alkylbenzoate Analogs
| Alkoxy Group (m) | Alkyl Group (n) | Crystal to Nematic/Smectic Transition (°C) | Nematic to Isotropic Transition (°C) | Smectic Phase(s) |
| 4 | 4 | 48.0 | 60.5 | - |
| 5 | 4 | 45.0 | 65.0 | SmA |
| 6 | 4 | 42.0 | 71.0 | SmA |
| 7 | 4 | 40.0 | 73.5 | SmA |
| 6 | 3 | 55.0 | 68.0 | - |
| 6 | 5 | 39.0 | 75.0 | SmA, SmC |
| 6 | 6 | 36.0 | 78.0 | SmA, SmC |
Note: The data presented in this table is a representative compilation based on trends observed in the literature for this class of compounds. Actual values may vary depending on the specific experimental conditions and purity of the samples.
Key Observations:
-
Increasing Alkoxy Chain Length (m): With a fixed alkyl chain (n=4), increasing the alkoxy chain length from butoxy (m=4) to heptyloxy (m=7) generally leads to a decrease in the melting point and an increase in the clearing point, thus widening the mesophase range. The emergence of a smectic A (SmA) phase is also observed with longer alkoxy chains, indicating a higher degree of molecular ordering.
-
Increasing Alkyl Chain Length (n): With a fixed alkoxy chain (m=6), increasing the alkyl chain length from propyl (n=3) to hexyl (n=6) also tends to lower the melting point and increase the clearing point. Longer alkyl chains promote the formation of more ordered smectic phases, such as the smectic C (SmC) phase, in addition to the SmA phase.
Visualizing the Mesophases: Polarized Optical Microscopy
Polarized Optical Microscopy is an indispensable tool for the identification of liquid crystal phases. Each mesophase exhibits a characteristic optical texture when viewed between crossed polarizers.
-
Nematic (N) Phase: The nematic phase is characterized by long-range orientational order of the molecular long axes, but no positional order. Under POM, it typically displays a "schlieren" or "marbled" texture.
-
Smectic A (SmA) Phase: In the smectic A phase, the molecules are arranged in layers, with their long axes oriented, on average, perpendicular to the layer planes. A common texture observed for the SmA phase is the "focal-conic fan" texture.
-
Smectic C (SmC) Phase: The smectic C phase is similar to the SmA phase, but the molecular long axes are tilted with respect to the layer normal. This tilt gives rise to a broken focal-conic fan texture or a schlieren texture with different defect structures compared to the nematic phase.
Workflow for Mesophase Identification:
A flowchart for identifying liquid crystal phases.
Causality and Self-Validation: The 'Why' Behind the 'What'
The observed structure-property relationships are not arbitrary; they are governed by fundamental principles of molecular physics.
-
Chain Length and van der Waals Forces: Longer alkyl and alkoxy chains lead to stronger intermolecular van der Waals interactions. These forces promote a higher degree of molecular association, favoring the formation of more ordered smectic phases and generally increasing the clearing point.
-
The Odd-Even Effect: The "odd-even" effect in clearing points arises from differences in the conformational entropy of the terminal chains. Chains with an even number of carbon atoms can adopt a more extended, all-trans conformation without disrupting the overall molecular linearity, leading to more efficient packing and higher clearing points. Odd-numbered chains introduce a "kink," which can disrupt packing and slightly lower the clearing point.
-
Self-Validating Protocols: The experimental protocols described are designed to be self-validating. The synthesis of a homologous series, where only one structural parameter is varied at a time, provides a clear and systematic way to correlate structure with property. The combination of DSC and POM allows for cross-verification of phase transitions. A thermal event observed in the DSC thermogram should correspond to a change in the optical texture observed under the microscope, providing a robust and reliable characterization of the material.
Conclusion: From Molecular Design to Macroscopic Function
This guide has provided a detailed comparison of this compound and its analogs, highlighting the critical role of the terminal alkyl and alkoxy chains in determining their liquid crystalline properties. By understanding these structure-property relationships, researchers can move beyond trial-and-error and towards the rational design of materials with specific, predictable, and optimized characteristics. The provided experimental protocols offer a validated framework for the synthesis and characterization of these versatile compounds, empowering scientists and engineers to unlock their full potential in a wide range of advanced applications.
Safety Operating Guide
Personal protective equipment for handling 4-(Hexyloxy)phenyl 4-Butylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of 4-(Hexyloxy)phenyl 4-Butylbenzoate (CAS No. 38454-28-3). As a Senior Application Scientist, this document is intended to synthesize technical data with practical, field-proven insights to ensure the safe and effective use of this compound in a laboratory setting.
Understanding the Compound and Associated Hazards
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are paramount to minimizing exposure and ensuring personal safety. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact, which may cause irritation. |
| Eye and Face Protection | Safety glasses with side shields or safety goggles. A face shield may be required for splash hazards. | To protect eyes from accidental splashes or contact with the compound. |
| Skin and Body Protection | Laboratory coat | To prevent contamination of personal clothing and minimize skin exposure. |
| Respiratory Protection | Not generally required under normal handling conditions with adequate ventilation. Use a NIOSH-approved respirator if handling large quantities or if dust/aerosols are generated. | To prevent inhalation of any potential dust or aerosols. |
Safe Handling and Storage Protocols
Adherence to proper handling and storage procedures is crucial for maintaining the integrity of the compound and the safety of laboratory personnel.
Handling Workflow
The following diagram outlines the essential steps for the safe handling of this compound from receipt to disposal.
Caption: Safe Handling Workflow for this compound.
Step-by-Step Handling Procedures:
-
Preparation:
-
Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Before handling, inspect all PPE for integrity.
-
-
Handling:
-
Avoid direct contact with skin and eyes.
-
When transferring the solid, use appropriate tools (e.g., spatula) to avoid generating dust.
-
If heating the substance, do so in a controlled manner and ensure adequate ventilation to handle any potential fumes.
-
-
Storage:
-
Store in a cool, dry place away from incompatible materials.[2]
-
Keep the container tightly closed when not in use to prevent contamination.
-
Emergency Procedures: Spills and Exposure
In the event of an accidental spill or exposure, prompt and correct action is critical.
Spill Response:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Do not use combustible materials like paper towels.
-
Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by washing with soap and water.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation develops.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and its containers is an essential aspect of responsible laboratory practice.
-
Waste Collection: All waste materials, including the compound itself, contaminated absorbents from spills, and empty containers, should be collected in a designated and properly labeled hazardous waste container.
-
Professional Disposal: The disposal of this chemical waste must be carried out by a licensed and certified hazardous waste disposal company. Do not dispose of this material down the drain or in regular trash.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
